4-Aminoadamantan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-aminoadamantan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPCLMSUNVOZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Adamantane Scaffold in Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, and symmetric polycyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure can enhance the pharmacological properties of drug candidates by improving their metabolic stability, bioavailability, and binding affinity to target receptors.[2] Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, and neuroprotective effects.[3][4]
trans-4-Aminoadamantan-1-ol hydrochloride, in particular, serves as a key building block for the synthesis of various biologically active molecules. It is currently being investigated for applications in the treatment of hyperlipidemia, diabetes, obesity, and atherosclerosis, with many drug candidates in Phase II or III clinical trials.[5] The precise stereochemical arrangement of the amino and hydroxyl groups in the trans configuration is often critical for therapeutic efficacy, making its stereoselective synthesis a topic of significant interest.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of trans-4-Aminoadamantan-1-ol hydrochloride hinges on the strategic introduction of the amino and hydroxyl functionalities onto the adamantane core with the desired stereochemistry. A common and effective retrosynthetic approach begins with a commercially available adamantane derivative, 5-hydroxy-2-adamantanone. This starting material provides a convenient handle for the sequential introduction of the required functional groups.
The overall synthetic strategy can be visualized as a two-step process:
-
Reductive Amination: The ketone functionality of 5-hydroxy-2-adamantanone is converted to an amine. This can be achieved through the formation of an intermediate imine or oxime, followed by reduction. The choice of reducing agent is critical for controlling the stereoselectivity of the reaction.
-
Salt Formation and Purification: The resulting amino alcohol is then converted to its hydrochloride salt to improve its stability and handling properties. This step also provides an opportunity for purification through recrystallization to isolate the desired trans isomer.
Detailed Synthetic Protocols and Mechanistic Insights
Two primary routes for the synthesis of trans-4-Aminoadamantan-1-ol hydrochloride from 5-hydroxy-2-adamantanone have been well-established, differing mainly in the intermediate formed prior to reduction.
Method 1: Synthesis via Imine Intermediate
This method involves the direct reaction of 5-hydroxy-2-adamantanone with aqueous ammonia to form a 5-hydroxy-2-adamantane imine, which is then reduced.
Step 1: Formation of 5-hydroxy-2-adamantane imine
-
Reaction: 5-hydroxy-2-adamantanone is reacted with an excess of aqueous ammonia.
-
Rationale: The use of aqueous ammonia as both the reactant and the solvent system is cost-effective and aligns with the principles of green chemistry due to its high atom economy.[5] The reaction proceeds via nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form the imine.
-
Conditions: The reaction is typically carried out at a temperature between 0 and 50 °C for 4 to 16 hours.[5]
Step 2: Catalytic Hydrogenation
-
Reaction: The intermediate imine is reduced to 4-amino-1-hydroxyadamantane using catalytic hydrogenation.
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[5]
-
Rationale: Catalytic hydrogenation is a clean and efficient reduction method. The stereochemical outcome of the reduction is influenced by the steric hindrance of the adamantane cage, which generally favors the formation of the trans isomer.
-
Conditions: The hydrogenation is typically performed under a hydrogen atmosphere (1-5 atm) in a suitable solvent.[5]
Step 3: Acidification and Salt Formation
-
Reaction: The crude 4-amino-1-hydroxyadamantane is dissolved in a solvent and treated with a souring agent to form the hydrochloride salt.
-
Souring Agents: Trimethylchlorosilane, hydrogen chloride in methanol, or hydrogen chloride in ethanol can be used.[5]
-
Rationale: The formation of the hydrochloride salt facilitates the isolation and purification of the final product. The salt is typically less soluble than the free base, allowing for crystallization.
-
Conditions: The acidification is carried out at low temperatures (0-10 °C) to control the crystallization process and improve the yield and purity of the trans isomer.[5] Subsequent reflux and cooling promote the formation of well-defined crystals.
Method 2: Synthesis via Oxime Intermediate
An alternative approach involves the formation of an oxime intermediate, which is then reduced.
Step 1: Oximation of 5-hydroxy-2-adamantanone
-
Reaction: 5-hydroxy-2-adamantanone is reacted with hydroxylamine hydrochloride to produce 5-hydroxy-2-adamantanone oxime.[6]
-
Rationale: Oximation is a reliable method for converting ketones to a reducible intermediate.
Step 2: Reduction of the Oxime
-
Reaction: The 5-hydroxy-2-adamantanone oxime is reduced to 4-amino-1-adamantanol.
-
Reducing Agent: Raney nickel is an effective catalyst for the hydrogenation of oximes.[6]
-
Rationale: The choice of Raney nickel under hydrogen pressure provides a robust method for the reduction.
-
Conditions: The reaction is typically carried out under hydrogen pressure (1.5–2.5 MPa) and at elevated temperatures (50–75 °C).[6]
Step 3: Acidification, Salt Formation, and Recrystallization
-
Reaction: The resulting 4-amino-1-adamantanol is acidified to form the hydrochloride salt.
-
Purification: Recrystallization from methanol is employed to isolate the desired trans-4-amino-1-adamantanol hydrochloride.[6]
Experimental Data and Visualization
The following table summarizes typical reaction parameters for the two synthetic methods.
| Parameter | Method 1 (Imine Intermediate)[5] | Method 2 (Oxime Intermediate)[6] |
| Starting Material | 5-hydroxy-2-adamantanone | 5-hydroxy-2-adamantanone |
| Intermediate | 5-hydroxy-2-adamantane imine | 5-hydroxy-2-adamantanone oxime |
| Reducing Agent | Palladium on Carbon | Raney Nickel |
| Hydrogen Pressure | 1-5 atm | 1.5–2.5 MPa |
| Reaction Temperature | 0-50 °C (amination), RT (hydrogenation) | 50–75 °C (reduction) |
| Purification | Crystallization after acidification | Recrystallization from methanol |
Synthetic Workflow Diagram
Caption: Comparative workflow for the synthesis of trans-4-Aminoadamantan-1-ol hydrochloride.
Conclusion and Future Perspectives
The synthesis of trans-4-Aminoadamantan-1-ol hydrochloride is a well-established process that is crucial for the advancement of drug discovery programs targeting a range of diseases. The methods described in this guide, utilizing either an imine or oxime intermediate, offer reliable and scalable routes to this important building block. The choice between these methods may depend on specific laboratory capabilities, cost considerations, and desired purity profiles. As the demand for adamantane-based therapeutics continues to grow, further optimization of these synthetic routes to enhance efficiency, reduce environmental impact, and improve stereoselectivity will remain an active area of research.
References
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 6. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Aminoadamantan-1-ol: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Adamantane Scaffold in Modern Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has garnered significant attention in the field of medicinal chemistry. Its unique cage-like structure provides a robust scaffold for the precise spatial arrangement of functional groups, enabling enhanced interactions with biological targets.[1] The incorporation of the adamantane nucleus into drug candidates can favorably modulate their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1] This has led to the successful development of several adamantane-based drugs for a range of diseases, including viral infections and neurodegenerative disorders.[1][2] 4-Aminoadamantan-1-ol, a bifunctionalized adamantane derivative, represents a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, and its emerging role in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and formulation characteristics.
Core Molecular and Physical Characteristics
The fundamental properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties are computationally predicted and should be considered as such.
| Property | Value | Source |
| CAS Number | 75375-89-2 | --INVALID-LINK--[3] |
| Molecular Formula | C₁₀H₁₇NO | --INVALID-LINK--[3] |
| Molecular Weight | 167.25 g/mol | --INVALID-LINK--[3] |
| Boiling Point | 275.6 ± 33.0 °C at 760 mmHg (Predicted) | --INVALID-LINK--[2] |
| Melting Point | Not available. The hydrochloride salt has a reported melting point of 356-358 °C. | --INVALID-LINK-- |
| Flash Point | 120.5 ± 25.4 °C (Predicted) | --INVALID-LINK--[2] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK--[2] |
| XLogP3 | 0.4 | --INVALID-LINK--[3] |
| Topological Polar Surface Area | 46.3 Ų | --INVALID-LINK--[3] |
Solubility Profile
Experimentally determined solubility data for this compound in a range of solvents is not extensively reported in the literature. However, based on its structure, which contains both a polar hydroxyl and an amino group, as well as a nonpolar adamantane core, a degree of solubility in both polar and nonpolar organic solvents can be anticipated. The isomeric compound, 3-amino-1-adamantanol, is reported to be soluble in organic solvents and insoluble in water.[4][5] It is reasonable to expect a similar solubility profile for this compound. For drug development purposes, solubility studies in pharmaceutically relevant solvents and buffer systems would be a critical step in its characterization.
Synthesis and Manufacturing
The synthesis of this compound, particularly its trans-isomer, is a key consideration for its use as a pharmaceutical intermediate. A patented method outlines a synthetic route to trans-4-amino-1-hydroxy adamantane hydrochloride, which can be neutralized to yield the free base.[6]
Synthetic Pathway Overview
The synthesis commences with 5-hydroxy-2-adamantanone as the starting material. The process involves a reductive amination followed by salt formation.
Caption: Synthetic pathway for trans-4-Aminoadamantan-1-ol Hydrochloride.
Detailed Experimental Protocol (Adapted from CN102633659B)
Step 1: Formation of 5-Hydroxy-2-adamantanimine
-
To a reaction vessel, add 5-hydroxy-2-adamantanone and aqueous ammonia (8-12 times the weight of the adamantanone).
-
Stir the reaction mixture at a temperature between 0-50 °C for 4-16 hours.
-
Upon completion of the reaction (monitored by a suitable analytical technique such as TLC or GC), the intermediate 5-hydroxy-2-adamantanimine is formed.[6]
Step 2: Catalytic Hydrogenation to this compound
-
To the reaction mixture containing the imine, add a palladium on carbon (Pd/C) catalyst (5-15% by weight of the initial 5-hydroxy-2-adamantanone).
-
Pressurize the vessel with hydrogen gas to 1-5 atmospheres.
-
Maintain the reaction temperature between 20-60 °C and stir until the reduction is complete.
-
After the reaction, filter off the Pd/C catalyst to obtain a solution of this compound.[6]
Step 3: Acidification to the Hydrochloride Salt
-
Dissolve the crude this compound in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Cool the solution to 0-10 °C.
-
Slowly add a solution of hydrogen chloride (e.g., HCl in methanol or ethanol) to acidify the mixture and precipitate the hydrochloride salt.
-
The mixture can be refluxed and then cooled to facilitate crystallization.
-
Collect the solid trans-4-Aminoadamantan-1-ol hydrochloride by filtration.[6]
Note: To obtain the free base, the hydrochloride salt can be neutralized with a suitable base and extracted into an organic solvent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the rigid cage structure and the presence of multiple, often overlapping, signals from the adamantane protons. The chemical shifts of the adamantane protons typically appear in the range of 1.5-2.5 ppm. The proton attached to the carbon bearing the amino group (C4-H) would likely appear as a distinct signal, potentially in the 2.5-3.5 ppm region, depending on the solvent and concentration. The hydroxyl and amino protons will exhibit exchangeable signals, the chemical shifts of which are highly dependent on the solvent, temperature, and concentration.
¹³C NMR: The carbon NMR spectrum provides a clearer picture of the carbon framework. Due to the molecule's symmetry, fewer than 10 signals may be observed. The carbon atom attached to the hydroxyl group (C1) would be expected to resonate downfield, typically in the range of 65-75 ppm. The carbon atom bonded to the amino group (C4) would also be shifted downfield, likely in the 45-55 ppm range. The remaining adamantane carbons would appear at higher field strengths. An experimental ¹³C NMR spectrum is available in the Human Metabolome Database (HMDB0000883), which may correspond to this compound, though the specific isomer is not explicitly stated.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group, indicative of hydrogen bonding.
-
N-H Stretch: The primary amine will show two medium-intensity absorption bands in the 3300-3500 cm⁻¹ region.
-
C-H Stretch: Absorptions due to the C-H stretching of the adamantane cage will be observed just below 3000 cm⁻¹.
-
C-O Stretch: A strong C-O stretching vibration should be present in the 1000-1200 cm⁻¹ region.
-
N-H Bend: An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.
For comparison, the IR spectrum of the isomeric 3-amino-1-adamantanol shows characteristic bands at 3370 and 3340 cm⁻¹ (NH₂ and OH) and 2912 cm⁻¹ (adamantane C-H).[7]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) for this compound would be observed at m/z 167.
-
Fragmentation: The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or ammonia (NH₃) or the amino group (NH₂) from the amine functionality. The adamantane cage itself is relatively stable, but fragmentation can occur. For the isomeric 3-amino-1-adamantanol, a mass spectrum showed the molecular ion at m/z 167 (20% relative intensity) and a base peak at m/z 110.[7]
Applications in Drug Development
The unique structural and physicochemical properties of the adamantane scaffold make this compound a highly attractive building block for the design of novel therapeutic agents.
Role as a Pharmaceutical Intermediate
The presence of both an amino and a hydroxyl group provides two reactive sites for further chemical modification, allowing for the facile introduction of the adamantane moiety into more complex molecules. This bifunctionality is particularly valuable in the synthesis of drug candidates where the adamantane group can serve as a lipophilic anchor or a rigid spacer to optimize ligand-receptor interactions.
Therapeutic Potential of Adamantane Derivatives
Adamantane derivatives have demonstrated a wide range of biological activities, and new applications continue to be explored.
Caption: Potential therapeutic applications of adamantane derivatives.
-
Antiviral Agents: Amantadine and rimantadine are well-known antiviral drugs that highlight the potential of aminoadamantanes in combating viral infections.[2]
-
Neuroprotective Agents: The non-competitive NMDA receptor antagonist, memantine, is an adamantane derivative used in the treatment of Alzheimer's disease.[2] The lipophilicity imparted by the adamantane cage can enhance blood-brain barrier penetration.[1]
-
Enzyme Inhibitors: The rigid structure of adamantane can be exploited to design potent and selective enzyme inhibitors. For instance, adamantane-based compounds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.
Conclusion and Future Perspectives
This compound is a valuable and versatile chemical entity with significant potential in medicinal chemistry and drug discovery. Its well-defined three-dimensional structure, coupled with the presence of two key functional groups, makes it an ideal scaffold for the synthesis of novel bioactive molecules. While there are some gaps in the publicly available experimental data for this compound, its synthetic accessibility and the proven therapeutic value of related adamantane derivatives underscore its importance. Future research efforts focused on the synthesis and biological evaluation of new derivatives of this compound are likely to yield promising drug candidates for a variety of diseases.
References
- 1. hmdb.ca [hmdb.ca]
- 2. 4-Amino-1-adamantanol | CAS#:75375-89-2 | Chemsrc [chemsrc.com]
- 3. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 3-Amino-1-adamantanol | 702-82-9 [chemnet.com]
- 6. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 7. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-Aminoadamantan-1-ol: Structure, Properties, Synthesis, and Applications
Executive Summary: Adamantane and its derivatives represent a unique class of rigid, lipophilic scaffolds that have proven invaluable in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of 4-Aminoadamantan-1-ol, a bifunctional adamantane derivative featuring both an amino and a hydroxyl group. We will delve into its precise chemical identity, including IUPAC nomenclature and stereochemistry, its physicochemical properties, detailed synthetic protocols, and its significance as a versatile building block in the development of advanced chemical entities. This document is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this important intermediate.
Core Chemical Identity and Structure
The foundational step in utilizing any chemical compound is a precise understanding of its structure and nomenclature. This compound is a derivative of tricyclo[3.3.1.13,7]decane, the systematic name for adamantane.
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for this compound is This compound .[3] The numbering of the adamantane cage places the hydroxyl (-OH) group at a bridgehead position (carbon-1), and the amino (-NH2) group at a non-bridgehead, secondary carbon (carbon-4). This specific arrangement of functional groups dictates its chemical reactivity and potential applications.
Chemical Structure
The rigid, three-dimensional structure of this compound is a defining characteristic. The diagram below illustrates the connectivity and spatial arrangement of its constituent atoms.
Caption: 2D representation of the this compound structure.
Stereoisomerism: cis and trans Configurations
Due to the fixed, chair-like conformations of the cyclohexane rings within the adamantane cage, the relative orientation of the substituents at positions 1 and 4 gives rise to two distinct stereoisomers: cis-4-aminoadamantan-1-ol and trans-4-aminoadamantan-1-ol.[4]
-
trans-isomer: The amino group and the hydroxyl group are on opposite sides of the molecule's pseudo-plane. This is often the thermodynamically more stable and synthetically targeted isomer.
-
cis-isomer: The amino and hydroxyl groups are oriented on the same side.
The specific stereoisomer is crucial as it dramatically influences the molecule's three-dimensional shape, polarity, and how it interacts with biological targets like enzyme active sites.
Key Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₁₀H₁₇NO | PubChem[3] |
| CAS Number | 75375-89-2 (unspecified stereochemistry) | ChemSrc[5] |
| CAS Number | 62058-03-1 (trans) | PubChem[4] |
| InChI | InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2 | PubChem[3] |
| SMILES | C1C2CC3CC(C2)(CC1C3N)O | PubChem[3] |
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its rigid hydrocarbon framework combined with its polar functional groups.
Tabulated Properties
| Property | Value | Source |
| Molecular Weight | 167.25 g/mol | PubChem[3] |
| Monoisotopic Mass | 167.131014166 Da | PubChem[3] |
| Melting Point | 356-358 °C (hydrochloride salt) | ChemicalBook[6] |
| Appearance | White or off-white crystalline powder | ChemBK[7] |
| Solubility | Soluble in water and some organic solvents (as hydrochloride salt) | ChemBK[7] |
Synthesis and Manufacturing
The controlled synthesis of specifically functionalized adamantane derivatives is a non-trivial task that requires strategic planning. The production of trans-4-Aminoadamantan-1-ol, in particular, has been a subject of process optimization to achieve high purity and yield.
Overview of Synthetic Strategies
A common and effective strategy involves the reductive amination of a corresponding adamantanone precursor. A patented method highlights a robust pathway starting from 5-hydroxy-2-adamantanone.[8] This approach is advantageous as it establishes the required oxygen and nitrogen functionalities on the adamantane core, which can then be chemically manipulated to achieve the desired product.
Detailed Protocol: Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride
The following protocol is adapted from a patented industrial method, designed to favor the formation of the trans isomer.[8]
Step 1: Imine Formation
-
Charge a reaction vessel with 5-hydroxy-2-adamantanone as the starting material.
-
Add aqueous ammonia (8-12 times the weight of the starting material) to serve as both the nitrogen source and the reaction medium.
-
Maintain the reaction temperature between 0-50 °C and stir for 4-16 hours.
-
During this time, the ketone is converted to 5-hydroxy-2-adamantanimine.
Step 2: Catalytic Hydrogenation (Reductive Amination)
-
To the crude imine solution, add a palladium on carbon catalyst (Pd/C, 5-15% by weight of the initial ketone).
-
Pressurize the vessel with hydrogen gas to 1-5 atmospheres.
-
Maintain the reaction temperature between 20-60 °C. The palladium surface catalyzes the reduction of the imine to the corresponding amine, yielding a mixture of cis and trans 4-amino-1-hydroxyadamantane.
Step 3: Purification and Salt Formation
-
After the reaction is complete, filter off the Pd/C catalyst.
-
Dissolve the crude amine product in a suitable solvent (e.g., methanol, ethanol) at a ratio of 2-10 times the product weight.
-
Cool the solution to 0-10 °C.
-
Slowly add an acidifying agent, such as a solution of hydrogen chloride (HCl) in methanol or trimethylchlorosilane, to a molar excess (1.05-1.50 equivalents).
-
This step selectively precipitates the hydrochloride salt. The process of refluxing followed by cooling crystallization favors the isolation of the more stable trans-4-Aminoadamantan-1-ol Hydrochloride in high purity.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of trans-4-Aminoadamantan-1-ol HCl.
Relevance in Medicinal Chemistry and Drug Development
The adamantane cage is often described as a "lipophilic bullet" in medicinal chemistry.[2] Its rigid structure provides a stable anchor for pharmacophoric groups, while its lipophilicity can enhance a drug's ability to cross cell membranes, improving its pharmacokinetic profile.[2]
This compound as a Synthetic Building Block
This compound is a valuable bifunctional building block. The amino group can be readily derivatized through acylation, alkylation, or sulfonylation, while the hydroxyl group can be esterified or etherified. This dual functionality allows for the creation of complex molecules where the adamantane core serves as a rigid spacer or a lipophilic anchor. While direct applications in marketed drugs are less documented than for its isomer, its utility in creating libraries of novel compounds for screening is significant.
Case Study: The Role of the Isomeric 3-Aminoadamantan-1-ol
To understand the potential of this chemical class, it is highly instructive to examine its constitutional isomer, 3-Aminoadamantan-1-ol (CAS 702-82-9).[9][10] This isomer, where both functional groups are at bridgehead positions, is a key intermediate in the synthesis of Vildagliptin.[11] Vildagliptin is an important antihyperglycemic agent used for the treatment of type 2 diabetes.[11] In its synthesis, the amino group of 3-aminoadamantan-1-ol is reacted with a proline derivative to form the final drug molecule.[9] This prominent example underscores the value of amino-hydroxy adamantanes as critical components in the construction of complex, biologically active molecules.
Furthermore, other adamantane derivatives, such as Memantine (1-amino-3,5-dimethyladamantane), are used to treat neurological disorders like Alzheimer's disease, highlighting the scaffold's success in targeting the central nervous system.[1][12]
Conclusion
This compound is a structurally unique and synthetically valuable chemical intermediate. Its rigid, three-dimensional framework, combined with the versatile reactivity of its amino and hydroxyl functional groups, makes it a compelling building block for medicinal chemistry and materials science. The ability to produce specific stereoisomers, particularly the trans configuration, through well-defined synthetic protocols allows for the precise design of novel molecules. While its isomer, 3-aminoadamantan-1-ol, has a well-established role in the pharmaceutical industry, the distinct spatial arrangement of functional groups in this compound offers different structural possibilities, ensuring its continued relevance in the exploration of new chemical space.
References
- 1. nbinno.com [nbinno.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-4-Aminoadamantan-1-ol | C10H17NO | CID 45489844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-1-adamantanol | CAS#:75375-89-2 | Chemsrc [chemsrc.com]
- 6. 4-amino-1-adamantanol | 20098-19-5 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 9. 3-Amino-1-Adamantanol [kaimosi.com]
- 10. alfa-labotrial.com [alfa-labotrial.com]
- 11. Cas 702-82-9,3-Amino-1-hydroxyadamantane | lookchem [lookchem.com]
- 12. Effect of 1-aminoadamantanes on the MAO activity in brain, liver, and kidney of the rat. | Semantic Scholar [semanticscholar.org]
The Adamantane Edifice: A Journey from Curiosity to Clinical Cornerstone
An In-depth Technical Guide on the Discovery and History of Aminoadamantane Compounds
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
The serendipitous journey of aminoadamantane compounds, from a chemical curiosity to indispensable therapeutics, represents a remarkable narrative in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of these caged hydrocarbons, charting a course from the foundational synthesis of the adamantane nucleus to the development and clinical application of its prominent amino derivatives: amantadine and memantine. We will delve into the pivotal synthetic methodologies, elucidate the nuanced mechanisms of action, particularly their interactions with the NM-methyl-D-aspartate (NMDA) receptor, and trace the key clinical milestones that established their roles in virology and neurology. This technical guide is designed to equip researchers and drug development professionals with a deep, contextual understanding of this unique class of compounds, fostering an appreciation for their past and inspiring future innovation.
The Genesis of a Diamondoid: The Discovery and Synthesis of Adamantane
The story of aminoadamantanes begins not with a biological insight, but with a fascination for molecular architecture. The adamantane molecule, with its perfectly symmetrical, strain-free tricyclic cage structure (tricyclo[3.3.1.13,7]decane), is the simplest "diamondoid"—a hydrocarbon framework that is a subunit of the diamond lattice.
Its existence was first confirmed in 1933 by Czech chemists S. Landa and V. Machacek, who painstakingly isolated a few milligrams from petroleum.[1] However, it was the challenge of its chemical synthesis that truly ignited the imagination of organic chemists. Early attempts were fraught with difficulty. It wasn't until 1941 that Vladimir Prelog achieved the first successful, albeit low-yielding (0.16%), synthesis from Meerwein's ester.[1][2] This multi-step process was a landmark achievement but was too impractical for widespread study of adamantane and its potential derivatives.
A paradigm shift occurred in 1957 when Paul von Ragué Schleyer devised an astonishingly simple and efficient one-pot synthesis.[1][3] By treating the readily available dicyclopentadiene with a Lewis acid catalyst, Schleyer was able to induce a rearrangement to the adamantane cage with a significantly higher yield. This breakthrough made adamantane readily accessible and set the stage for the exploration of its derivatives in various fields, most notably, in medicine.[1]
Caption: Schleyer's efficient synthesis of adamantane.
The Dawn of the Aminoadamantanes: Amantadine's Serendipitous Journey
With a scalable synthesis of the adamantane core established, the exploration of its derivatives began in earnest. The introduction of an amino group at one of the tertiary bridgehead carbons gave rise to 1-aminoadamantane, a compound that would later be known as amantadine.
Synthesis of Amantadine
The most common and efficient method for the synthesis of amantadine is the Ritter reaction .[4][5] This powerful reaction allows for the direct amination of a tertiary carbon. In the case of amantadine, adamantane is typically first converted to a derivative with a leaving group at the 1-position, such as 1-bromoadamantane. This is then reacted with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid. The resulting N-adamantyl acetamide is then hydrolyzed to yield 1-aminoadamantane (amantadine).[6]
Experimental Protocol: Synthesis of Amantadine via the Ritter Reaction
-
Bromination of Adamantane: Adamantane is reacted with a brominating agent (e.g., bromine or N-bromosuccinimide) to form 1-bromoadamantane.
-
Ritter Reaction: 1-bromoadamantane is dissolved in a mixture of acetonitrile and a strong acid (e.g., sulfuric acid). The reaction mixture is stirred, often with gentle heating, to facilitate the formation of the N-(1-adamantyl)acetamide intermediate.
-
Hydrolysis: The reaction mixture is then carefully neutralized and the N-(1-adamantyl)acetamide is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to cleave the acetyl group and yield the free base of amantadine.
-
Salt Formation: The amantadine free base is then treated with hydrochloric acid to form the more stable and water-soluble amantadine hydrochloride salt, which is the form used in pharmaceutical preparations.
Caption: Synthetic pathway for amantadine hydrochloride.
From Antiviral to Antiparkinsonian: A Fortunate Observation
Amantadine was initially developed and approved in the 1960s as an antiviral agent for the prophylaxis and treatment of influenza A virus infections.[7] Its mechanism of action in this context involves the blockade of the M2 proton channel of the virus, which is essential for viral uncoating and replication within the host cell.[8][9]
The discovery of its therapeutic potential in Parkinson's disease was entirely serendipitous. In the late 1960s, a patient with Parkinson's disease who was taking amantadine for an influenza infection reported a remarkable improvement in her motor symptoms, including tremor, rigidity, and bradykinesia. This observation led to formal clinical investigations which confirmed its efficacy.[7] This unexpected finding opened a new chapter for amantadine and for the therapeutic application of aminoadamantanes in neurodegenerative disorders.
A Refined Approach to Neuromodulation: The Development of Memantine
The success of amantadine in Parkinson's disease spurred further research into the neurological effects of aminoadamantane derivatives. This led to the development of memantine (1-amino-3,5-dimethyladamantane), a compound with a more refined mechanism of action and a different therapeutic target.
Synthesis of Memantine
The synthesis of memantine typically starts from 1,3-dimethyladamantane.[10] Several synthetic routes have been developed, often involving an initial functionalization at the remaining bridgehead positions followed by the introduction of the amino group. One common approach involves the bromination of 1,3-dimethyladamantane to yield 1-bromo-3,5-dimethyladamantane, which can then be aminated.[11] Another method utilizes a direct amination approach.[11]
Experimental Protocol: A Two-Step Synthesis of Memantine Hydrochloride [10]
-
Formamidation: 1,3-dimethyladamantane is reacted with formamide in the presence of nitric acid to yield N-(3,5-dimethyladamantan-1-yl)formamide. This step directly introduces a protected amino group at the desired position.
-
Hydrolysis and Salt Formation: The formamide intermediate is then hydrolyzed using aqueous hydrochloric acid. This removes the formyl protecting group and simultaneously forms the hydrochloride salt of memantine in a single step.
Caption: A two-step synthesis of memantine hydrochloride.
Targeting Excitotoxicity in Alzheimer's Disease
Memantine was developed for the treatment of moderate-to-severe Alzheimer's disease.[12] Its therapeutic rationale is based on the "glutamate excitotoxicity" hypothesis of neurodegeneration. In Alzheimer's disease, it is believed that excessive or persistent activation of NMDA receptors by the neurotransmitter glutamate leads to a sustained influx of calcium ions into neurons, initiating a cascade of events that ultimately results in neuronal damage and death.[13]
Memantine was approved for medical use in Germany in 1989, in the European Union in 2002, and in the United States in 2003.[12]
Mechanism of Action: Uncompetitive Antagonism of the NMDA Receptor
The primary mechanism of action for the neurological effects of both amantadine and memantine is their interaction with the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[9][14]
Both compounds act as uncompetitive, voltage-dependent, open-channel blockers of the NMDA receptor.[7][15] This means they only bind to the receptor when it is activated by glutamate and the channel is open. They bind to a site within the ion channel pore, physically obstructing the flow of ions, primarily Ca2+.
Caption: Mechanism of NMDA receptor antagonism by aminoadamantanes.
The therapeutic advantage of memantine, in particular, lies in its low to moderate affinity and rapid off-rate .[16] This allows it to preferentially block the excessive, tonic activation of NMDA receptors associated with excitotoxicity, while having minimal interference with the transient, physiological activation required for normal synaptic transmission. This is in contrast to other, higher-affinity NMDA receptor antagonists like phencyclidine (PCP) and ketamine, which can cause significant psychotomimetic side effects by indiscriminately blocking normal neurotransmission.[14]
While NMDA receptor antagonism is the primary mechanism for memantine's action in Alzheimer's disease, amantadine's effects in Parkinson's disease are more complex. In addition to its weak NMDA receptor antagonism, amantadine also promotes the release of dopamine and blocks its reuptake, thereby enhancing dopaminergic neurotransmission, which is deficient in Parkinson's disease.[17][18]
Structure-Activity Relationships: The Importance of the Adamantane Cage
The adamantane scaffold is not merely a passive carrier for the amino group; its unique physicochemical properties are integral to the therapeutic activity of these compounds.
-
Lipophilicity: The bulky, hydrophobic adamantane cage facilitates the passage of the molecule across the blood-brain barrier, a critical requirement for centrally acting drugs.
-
Rigidity and Shape: The rigid, three-dimensional structure of the adamantane nucleus provides a precise orientation for the amino group to interact with its binding site within the NMDA receptor channel.
-
Bridgehead Substitution: The substitution pattern on the adamantane cage influences the affinity and kinetics of NMDA receptor binding. For instance, the two methyl groups in memantine contribute to its specific binding characteristics compared to the unsubstituted amantadine.[11]
Further research into the synthesis and evaluation of various aminoadamantane analogues has shown that modifications to the adamantane core or the amino group can significantly alter their biological activity, including their antiviral and NMDA receptor antagonist properties.[19][20]
Pharmacokinetics and Metabolism
A thorough understanding of the pharmacokinetic properties of amantadine and memantine is crucial for their safe and effective clinical use.
| Parameter | Amantadine | Memantine |
| Bioavailability | Well-absorbed orally | ~100% |
| Protein Binding | ~67% | ~45% |
| Metabolism | Minimal, primarily excreted unchanged | Minimal, primarily excreted unchanged |
| Elimination Half-life | 10-31 hours | 60-80 hours |
| Excretion | Primarily renal (urine) | Primarily renal (urine) |
Table 1: Comparative Pharmacokinetics of Amantadine and Memantine [8][12]
Both amantadine and memantine are well-absorbed orally and undergo minimal metabolism, with the majority of the drug excreted unchanged in the urine.[8][12] This renal route of elimination necessitates dose adjustments in patients with impaired kidney function. The significantly longer elimination half-life of memantine allows for once or twice-daily dosing.[12]
Clinical Development and Approval: A Timeline of Key Milestones
The clinical journey of amantadine and memantine has been marked by both serendipity and targeted drug development.
-
1960s: Amantadine is developed as an antiviral for influenza A.[7]
-
Late 1960s: The antiparkinsonian effects of amantadine are serendipitously discovered.[7]
-
1970s: Clinical trials confirm the efficacy of amantadine in Parkinson's disease, leading to its approval for this indication.[18]
-
1989: Memantine is first marketed in Germany for the treatment of dementia.[12]
-
2002: Memantine receives marketing approval in the European Union for moderate-to-severe Alzheimer's disease.[12]
-
2003: The U.S. FDA approves memantine for the treatment of moderate-to-severe Alzheimer's disease based on data from pivotal clinical trials.[1][12]
-
2017: An extended-release formulation of amantadine (Gocovri) is approved by the U.S. FDA for the treatment of dyskinesia in patients with Parkinson's disease receiving levodopa-based therapy.[7][15]
The approval of memantine for Alzheimer's disease was based on a series of randomized, double-blind, placebo-controlled trials that demonstrated its efficacy in improving cognition, function, and global status in patients with moderate to severe forms of the disease.[1][10] Similarly, the more recent approval of extended-release amantadine for levodopa-induced dyskinesia was supported by robust clinical trial data showing a significant reduction in these involuntary movements.[15]
Conclusion and Future Directions
The discovery and development of aminoadamantane compounds is a testament to the often-unpredictable path of scientific progress. From the fundamental pursuit of synthesizing a unique molecular structure to the chance observation of a clinical benefit, the story of amantadine and memantine underscores the importance of both rational drug design and keen clinical observation.
These compounds have carved out essential niches in the therapeutic landscape, offering valuable treatment options for patients with influenza, Parkinson's disease, and Alzheimer's disease. The unique mechanism of uncompetitive NMDA receptor antagonism, particularly the favorable kinetics of memantine, represents a successful example of targeted neuromodulation.
The adamantane scaffold continues to be a source of inspiration for medicinal chemists. Ongoing research is exploring new derivatives with improved pharmacokinetic profiles, enhanced target specificity, and novel therapeutic applications. The rich history of the aminoadamantanes serves as a powerful foundation for the future development of innovative drugs targeting a range of challenging diseases.
References
- 1. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Clinical Study Evaluating the Effects of Memantine on Brain Atrophy in Patients With Alzheimer's Disease [ctv.veeva.com]
- 3. Memantine | ALZFORUM [alzforum.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Extended Release Amantadine Provides 3.4 More Hours of ON Time Daily in Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 6. Amantadine | Parkinson's Foundation [parkinson.org]
- 7. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memantine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. Gocovri (Amantadine) First Drug Approved for Dyskinesia in Patients with Parkinson’s Disease [ahdbonline.com]
- 15. drugs.com [drugs.com]
- 16. hcplive.com [hcplive.com]
- 17. Amantadine in Parkinson's disease. A double-blind, placebo-controlled, crossover study with long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amantadine ER (Gocovri®) Significantly Increases ON Time Without Any Dyskinesia: Pooled Analyses From Pivotal Trials in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Aminoadamantan-1-ol in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-aminoadamantan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in a laboratory setting.
Executive Summary
This compound is a unique trifunctional adamantane derivative of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure, combined with the presence of a primary amine and a tertiary alcohol, imparts a distinct physicochemical profile that governs its solubility. This guide elucidates the expected solubility of this compound based on its structural attributes and provides a robust experimental framework for its quantitative determination.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is paramount to predicting its behavior in various solvents. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO | [1] |
| Molecular Weight | 167.25 g/mol | [1] |
| Melting Point | Not explicitly available for the free base. The hydrochloride salt has a melting point of 208-214 °C. | [2] |
| logP | 0.51 | |
| pKa | Not explicitly available. The presence of the primary amine suggests a basic pKa, likely in the range of 9-10. | |
| Appearance | Expected to be a white or off-white crystalline solid. | [2] |
The adamantane cage is a lipophilic moiety, which generally promotes solubility in non-polar organic solvents.[3][4][5] However, the introduction of a primary amino group and a hydroxyl group, both capable of hydrogen bonding, significantly increases the polarity of the molecule. This duality in its structure—a bulky, non-polar core with polar functional groups—results in a complex solubility profile.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given solvent is determined by the interplay of intermolecular forces between the solute and the solvent molecules.
Influence of the Adamantane Cage
The rigid, diamondoid structure of the adamantane core is non-polar and hydrophobic.[4][5] This characteristic suggests that this compound will have some degree of solubility in non-polar solvents that can accommodate its bulky structure.
Role of the Amino and Hydroxyl Groups
The primary amine (-NH₂) and tertiary hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors.[6][7] These functional groups will dominate the interaction with polar solvents.
-
In Protic Solvents (e.g., water, alcohols): The amino and hydroxyl groups can form strong hydrogen bonds with the solvent molecules, enhancing solubility.
-
In Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting favorably with the -NH₂ and -OH groups.
-
In Acidic Solutions: The primary amine will be protonated to form an ammonium salt (R-NH₃⁺). This salt formation dramatically increases polarity and, consequently, aqueous solubility.[8][9] The hydrochloride salt of this compound is reported to be soluble in water.[2]
-
In Basic Solutions: The effect on the free base is expected to be less pronounced than in acidic solutions.
The logical relationship for predicting solubility is visualized in the diagram below:
Caption: Factors influencing the solubility of this compound.
Expected Solubility Profile
Based on the theoretical considerations, the following qualitative solubility profile for this compound can be anticipated:
| Solvent Class | Common Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions with the amino and hydroxyl groups.[6][7] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Good hydrogen bond accepting capabilities of the solvent. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The polar functional groups hinder dissolution in non-polar media, despite the lipophilic adamantane core.[4][5] |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Can act as weak hydrogen bond acceptors. |
| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | High | Protonation of the amino group to form a highly soluble salt.[2][8][9] |
| Aqueous Base | Dilute NaOH | Likely similar to water | The free base is not expected to react significantly. |
Experimental Protocol for Solubility Determination
Given the limited availability of specific quantitative solubility data for this compound, an experimental approach is necessary for accurate determination. The following protocol outlines a standard method for determining the equilibrium solubility.
Materials and Equipment
-
This compound
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The workflow for determining solubility is depicted below:
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a known volume of the test solvent (e.g., 1-2 mL). The solid should be in excess to ensure a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample) x (Dilution factor)
-
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.[10][11][12][13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
References
- 1. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. chemhaven.org [chemhaven.org]
- 7. studylib.net [studylib.net]
- 8. www1.udel.edu [www1.udel.edu]
- 9. moorparkcollege.edu [moorparkcollege.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Aminoadamantan-1-ol
Preamble: The Analytical Imperative for Adamantane Scaffolds
Adamantane derivatives represent a cornerstone in modern medicinal chemistry, prized for their rigid, lipophilic cage structure that can enhance the pharmacokinetic profiles of therapeutic agents. 4-Aminoadamantan-1-ol is a key bifunctional building block in this class, offering strategic vectors for molecular elaboration in drug development. Its precise structural confirmation and purity assessment are not merely procedural formalities; they are foundational to ensuring the integrity of downstream synthesis and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, field-proven framework for the multi-technique spectroscopic analysis of this compound. We will move beyond rote procedural descriptions to explore the causal logic behind experimental design and data interpretation, presenting a self-validating analytical workflow essential for researchers, scientists, and drug development professionals.
Chapter 1: Molecular Blueprint and Analytical Workflow
The structural integrity of this compound (C₁₀H₁₇NO, Molecular Weight: 167.25 g/mol ) is the central hypothesis to be tested.[1] The molecule's rigid tricyclic alkane framework is substituted with a hydroxyl (-OH) group and an amino (-NH₂) group at bridgehead positions. Our analytical strategy is designed to independently verify each key structural feature, with each spectroscopic technique providing a piece of corroborating evidence.
References
An In-Depth Technical Guide to Potential Therapeutic Targets for 4-Aminoadamantan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a remarkably successful pharmacophore in modern medicinal chemistry. Its unique three-dimensional structure and favorable pharmacokinetic properties have led to the development of several clinically significant drugs. 4-Aminoadamantan-1-ol, a functionalized adamantane derivative, presents an intriguing starting point for novel drug discovery. This technical guide provides a comprehensive exploration of the potential therapeutic targets for this compound, drawing insights from the established mechanisms of action of structurally related, clinically approved adamantane-based drugs. We delve into the scientific rationale for investigating its potential as an antiviral agent, a neuroprotective modulator of the N-methyl-D-aspartate (NMDA) receptor, and an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. For each potential target, we provide detailed, field-proven experimental protocols to enable researchers to validate these hypotheses and explore the therapeutic promise of this compound.
The Adamantane Moiety in Medicinal Chemistry: A Foundation for Innovation
The adamantane cage has been aptly described as a "lipophilic bullet" in drug design.[1] Its incorporation into a molecule can significantly enhance lipophilicity, which in turn can improve absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across the blood-brain barrier.[2] The rigid adamantane structure also allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1]
The therapeutic journey of adamantane derivatives began with the discovery of the antiviral activity of amantadine in the 1960s.[3] This led to the development of a class of drugs targeting the influenza A M2 proton channel. Subsequently, the neuroprotective effects of adamantane derivatives were recognized, culminating in the approval of memantine, an NMDA receptor antagonist for the treatment of Alzheimer's disease.[4][5] More recently, the adamantane scaffold has been incorporated into drugs for type 2 diabetes, such as vildagliptin and saxagliptin, which inhibit the DPP-4 enzyme.[4][6]
Given this rich history, this compound, with its amino and hydroxyl functionalities, represents a compelling candidate for exploring these and potentially other therapeutic avenues. The strategic placement of these groups on the adamantane core provides opportunities for specific hydrogen bonding and ionic interactions within a target's binding site.
Potential Therapeutic Target I: Influenza A M2 Proton Channel
Scientific Rationale
The antiviral drugs amantadine and rimantadine function by blocking the M2 proton channel of the influenza A virus, a tetrameric integral membrane protein essential for viral replication.[7][8] This channel is responsible for the acidification of the virion interior, which facilitates the uncoating process and release of the viral genome into the host cell.[8]
The binding site for amantadine and rimantadine is located within the N-terminal pore of the M2 channel.[9][10] Key interactions involve the adamantane cage fitting into a hydrophobic pocket and the amino group forming a critical hydrogen bond with the surrounding water molecules and polar residues like Asp44.[3][7] The structure-activity relationship (SAR) studies of adamantane derivatives have highlighted the importance of the amino group for this interaction.[7]
This compound shares the core adamantane structure and the crucial amino group with amantadine and rimantadine. The presence of the hydroxyl group at the 1-position could potentially offer an additional point of interaction within the M2 channel, possibly influencing binding affinity and selectivity. Therefore, it is a strong hypothesis that this compound may exhibit antiviral activity against influenza A by targeting the M2 proton channel.
Experimental Validation: Plaque Reduction Neutralization Assay
This assay is a gold-standard method for quantifying the infectivity of a virus and assessing the efficacy of antiviral compounds.
Principle: A confluent monolayer of host cells is infected with a known concentration of influenza virus in the presence of varying concentrations of the test compound (this compound). The ability of the compound to inhibit viral replication is measured by the reduction in the number of plaques (localized areas of cell death) formed compared to a virus-only control.[11][12]
Detailed Protocol:
-
Cell Culture:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density of 3 x 10^5 cells/mL (1 mL per well) in D10 medium (DMEM with 10% FBS, penicillin/streptomycin).
-
Incubate overnight at 37°C and 5% CO2 to form a confluent monolayer.[13]
-
-
Virus and Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in serum-free DMEM.
-
Dilute the influenza A virus stock in serum-free DMEM to a concentration that will produce 20-30 plaques per well.
-
-
Infection:
-
Wash the MDCK cell monolayers twice with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Mix equal volumes of the diluted virus and the various dilutions of this compound. Include a virus-only control (mixed with vehicle) and a cell-only control (no virus).
-
Incubate the virus-compound mixtures at room temperature for 45-60 minutes.[11]
-
Add 100 µL of the mixtures to the corresponding wells of the MDCK cell plates in triplicate.
-
Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution and prevent the monolayer from drying out.[11]
-
-
Overlay and Incubation:
-
Prepare a semi-solid overlay medium (e.g., Avicel-based overlay) according to the manufacturer's instructions. This prevents the spread of the virus to distant cells, localizing the infection to form plaques.[13]
-
Aspirate the inoculum from the wells and add 1 mL of the overlay medium to each well.
-
Incubate the plates at 37°C and 5% CO2 for 48 hours.[11]
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with a 4% formaldehyde solution.
-
Stain the cells with a crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control.
-
Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.
-
Workflow Diagram:
Caption: Workflow for the Plaque Reduction Neutralization Assay.
Potential Therapeutic Target II: N-methyl-D-aspartate (NMDA) Receptor
Scientific Rationale
Memantine, an adamantane derivative, is an uncompetitive antagonist of the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[14][15] Overactivation of NMDA receptors leads to excessive calcium influx, resulting in excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases like Alzheimer's.[5][16]
Memantine's therapeutic efficacy is attributed to its low to moderate affinity and rapid channel-blocking kinetics.[4][16] It preferentially blocks the excessive, pathological activation of NMDA receptors while sparing their normal physiological function.[15][16] The adamantane cage of memantine is thought to bind within the ion channel pore, physically occluding it.
This compound shares the fundamental adamantane scaffold with memantine. The presence of both an amino and a hydroxyl group could influence its interaction with the NMDA receptor channel. The amino group, likely protonated at physiological pH, could interact with the negatively charged residues within the channel, while the hydroxyl group could form additional hydrogen bonds. This structural similarity provides a strong rationale for investigating this compound as a potential NMDA receptor antagonist with neuroprotective properties.
Experimental Validation: High-Throughput Calcium-Flux Assay
This assay measures the influx of calcium into cells upon NMDA receptor activation, providing a functional readout of receptor activity and its modulation by test compounds.
Principle: HEK293 cells expressing the NMDA receptor subunits are loaded with a calcium-sensitive fluorescent dye. The addition of NMDA receptor agonists (glutamate and glycine) opens the ion channels, leading to an influx of calcium and an increase in fluorescence. An antagonist like this compound would inhibit this calcium influx, resulting in a reduced fluorescence signal.[17][18]
Detailed Protocol:
-
Cell Preparation:
-
Use a stable HEK293 cell line expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Seed the cells in a 384-well plate and incubate for 16 hours at 37°C and 5% CO2.[19]
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Calcium 6 dye) in an appropriate incubation buffer.
-
Remove the cell culture medium and add 30 µL of the dye solution to each well.
-
Incubate the plate for 2 hours at 37°C and 5% CO2.[20]
-
After incubation, wash the cells three times with an assay buffer to remove excess dye.[19]
-
-
Compound and Ligand Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a stock solution of the NMDA receptor co-agonists, glutamate and glycine.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence (F0) of the cell plate for 30 seconds.
-
Add the test compound (this compound) to the wells and incubate for a specified period (e.g., 5 minutes) to allow for binding.
-
Add the co-agonists (glutamate and glycine) to the wells to activate the NMDA receptors.
-
Immediately measure the calcium flux by recording the fluorescence for 5 minutes.[17]
-
-
Data Analysis:
-
Calculate the maximal fluorescence ratio by dividing the maximal fluorescence obtained by the baseline fluorescence for each well.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition of the calcium influx against the compound concentration.
-
Signaling Pathway Diagram:
Caption: Antagonism of the NMDA Receptor by this compound.
Potential Therapeutic Target III: Dipeptidyl Peptidase-4 (DPP-4)
Scientific Rationale
Vildagliptin and saxagliptin are clinically approved drugs for type 2 diabetes that contain an adamantane moiety and act as inhibitors of the DPP-4 enzyme.[21][22] DPP-4 is a serine protease that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[23][24] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control.[25][26]
The adamantane group in these inhibitors typically occupies a hydrophobic pocket in the active site of DPP-4.[27] Vildagliptin and saxagliptin also feature functional groups that form covalent or strong non-covalent interactions with the catalytic serine residue (Ser630) of the enzyme.[28][29]
This compound, while lacking the nitrile or cyanopyrrolidine groups of saxagliptin and vildagliptin, possesses an amino group that could potentially interact with the acidic residues (Glu205, Glu206) in the S2 subsite of the DPP-4 active site. The adamantane cage itself would be expected to favorably occupy the hydrophobic S1 pocket. The hydroxyl group could also form hydrogen bonds with nearby residues. These structural features suggest that this compound could act as a competitive inhibitor of DPP-4.
Experimental Validation: Fluorescence-Based Enzymatic Assay
This is a direct and sensitive method to measure the enzymatic activity of DPP-4 and screen for potential inhibitors.
Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the highly fluorescent AMC. The rate of increase in fluorescence is directly proportional to the DPP-4 activity. An inhibitor like this compound will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.[30][31]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Prepare a stock solution of the DPP-4 enzyme in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (Gly-Pro-AMC) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
A known DPP-4 inhibitor (e.g., sitagliptin) should be used as a positive control.[30]
-
-
Assay Procedure:
-
In a 96-well black plate, add the DPP-4 enzyme solution to each well (except for the blank).
-
Add the different concentrations of this compound, the positive control inhibitor, or the vehicle control to the respective wells.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[32]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in kinetic mode using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[33]
-
Take readings every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time plot) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental Workflow Diagram:
References
- 1. Differential Binding of Rimantadine Enantiomers to Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meihonglab.com [meihonglab.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Influenza virus plaque assay [protocols.io]
- 14. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay in Summary_ki [bindingdb.org]
- 19. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 20. youtube.com [youtube.com]
- 21. Mechanisms of action of the dipeptidyl peptidase‐4 inhibitor vildagliptin in humans | Semantic Scholar [semanticscholar.org]
- 22. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 23. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 24. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 25. researchgate.net [researchgate.net]
- 26. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sigmaaldrich.cn [sigmaaldrich.cn]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 33. content.abcam.com [content.abcam.com]
In Silico Modeling of 4-Aminoadamantan-1-ol Receptor Binding: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth workflow for the in silico modeling of 4-Aminoadamantan-1-ol's binding to relevant biological receptors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to elucidate the mechanism of action and predict the binding affinity of this adamantane derivative. We will delve into the rationale behind experimental choices, providing not just a methodology, but a self-validating system for robust and reproducible results. The guide will cover target identification through in silico target fishing, followed by detailed protocols for molecular docking and molecular dynamics simulations, with a special focus on the nuances of modeling interactions with ion channels embedded in a lipid bilayer.
Introduction: The Therapeutic Potential of this compound
The adamantane scaffold is a well-established pharmacophore, prized for its rigid, lipophilic cage-like structure that can enhance binding affinity and improve the pharmacokinetic properties of drug candidates.[1] this compound, a derivative of adamantane, presents an intriguing subject for computational analysis due to its structural similarity to known bioactive compounds, such as the antiviral amantadine and the Alzheimer's drug memantine. Understanding its receptor binding profile is a critical step in unlocking its therapeutic potential. In silico modeling offers a powerful, cost-effective, and time-efficient avenue to predict and analyze these interactions at an atomic level, thereby guiding further experimental validation and drug development efforts.
Target Identification: An In Silico Approach to "Target Fishing"
Prior to any docking or simulation studies, it is imperative to identify the most probable biological targets of this compound. For this, we employ a strategy known as "target fishing" or "reverse docking," which predicts potential protein targets for a given small molecule.[2][3]
Methodology: Utilizing SwissTargetPrediction
For this guide, we will use SwissTargetPrediction, a robust and freely accessible web server that predicts protein targets based on a combination of 2D and 3D similarity to a vast library of known bioactive compounds.[4][5]
Experimental Protocol: Target Prediction
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is C1C2CC3CC(C2)(CC1C3N)O.[2] This can be readily obtained from chemical databases such as PubChem (CID 2857447).
-
Submit to SwissTargetPrediction:
-
Navigate to the SwissTargetPrediction website.
-
Paste the SMILES string into the query box.
-
Select "Homo sapiens" as the target organism.
-
Click "Predict Targets."
-
-
Analyze the Results: The output will be a ranked list of potential protein targets with associated probabilities. The results should be critically evaluated, paying close attention to targets with high probabilities and those that are structurally and functionally related to known targets of adamantane derivatives.
Predicted Targets and Rationale for Selection
Based on the structural similarity of this compound to known ion channel blockers and neurotransmitter modulators, the SwissTargetPrediction results are likely to highlight the following protein families:
-
Ion Channels:
-
Influenza A M2 Proton Channel: Given the structural analogy to amantadine, this is a primary target of interest.
-
N-methyl-D-aspartate (NMDA) Receptors: Memantine, an adamantane derivative, is a known NMDA receptor antagonist.
-
Nicotinic Acetylcholine Receptors (nAChRs): These are important targets in the central nervous system and are known to be modulated by various small molecules.
-
-
Enzymes:
-
Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): Some adamantane derivatives have shown inhibitory activity against these enzymes, which are relevant in the context of neurodegenerative diseases.[6]
-
For the purpose of this guide, we will focus on a representative from the ion channel family, the Influenza A M2 Proton Channel , and a key enzyme, Acetylcholinesterase (AChE) .
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides valuable insights into the binding mode and a quantitative estimation of the binding affinity.
Workflow for Molecular Docking
The following diagram illustrates the general workflow for our molecular docking protocol.
Caption: Molecular Docking Workflow.
Detailed Protocol: Molecular Docking with AutoDock Vina
This protocol utilizes AutoDock Vina, a widely used and accurate open-source program for molecular docking.
Step 1: Ligand Preparation
-
Objective: To convert the 2D structure of this compound into a 3D structure with appropriate charges and atom types.
-
Procedure:
-
Obtain the 3D structure of this compound in SDF or MOL2 format from a database like PubChem.
-
Use a molecular modeling software (e.g., AutoDock Tools, PyMOL with the AutoDock/Vina plugin, or Chimera) to add polar hydrogens and compute Gasteiger charges.
-
Save the prepared ligand in the PDBQT format. This format includes atomic coordinates, partial charges, and atom types.
-
Step 2: Receptor Preparation
-
Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.
-
Procedure (Example: Influenza A M2 Proton Channel, PDB ID: 6BKK):
-
Download the crystal structure from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.
-
Merge non-polar hydrogens.
-
Save the prepared receptor in the PDBQT format.
-
Step 3: Grid Box Generation
-
Objective: To define the search space for the docking simulation around the binding site of the receptor.
-
Procedure:
-
Identify the binding site of the receptor. This can be inferred from the position of a co-crystallized ligand or from literature. For the M2 channel, the pore-lining residues are the region of interest.
-
Using AutoDock Tools, define a grid box that encompasses the entire binding site with some extra space to allow for ligand flexibility.
-
Step 4: Running the Docking Simulation
-
Objective: To perform the docking calculation using AutoDock Vina.
-
Procedure:
-
Create a configuration file that specifies the paths to the prepared ligand and receptor PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Step 5: Analysis of Docking Results
-
Objective: To analyze the predicted binding poses and binding affinities.
-
Procedure:
-
AutoDock Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docked poses in a molecular viewer to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor.
-
The top-ranked pose with the lowest binding energy is considered the most probable binding mode.
-
Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time. This is particularly crucial for ion channels, which are inherently flexible proteins embedded in a dynamic lipid bilayer.
Workflow for Molecular Dynamics Simulations
The following diagram outlines the key stages of an MD simulation for a membrane protein-ligand complex.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SwissTargetPrediction [swisstargetprediction.ch]
- 4. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 6. In-silico identification of the binding mode of synthesized adamantyl derivatives inside cholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stereochemical Maze: A Technical Guide to Cis-Trans Isomerization in the Synthesis of 4-Aminoadamantan-1-ol
Abstract
The adamantane scaffold, a rigid, lipophilic, and three-dimensional carbocycle, is a privileged structure in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a variety of therapeutic agents. Among its many functionalized derivatives, 4-Aminoadamantan-1-ol serves as a critical building block for a range of pharmaceuticals. However, the synthesis of this key intermediate is complicated by the formation of cis and trans stereoisomers, a phenomenon that can significantly impact the biological activity and safety profile of the final drug substance. This in-depth technical guide provides a comprehensive overview of the synthetic routes to this compound, with a core focus on the mechanistic underpinnings of cis-trans isomerization and practical strategies for its control and separation. Drawing from established literature and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the stereochemical challenges inherent in the synthesis of this important molecule.
The Adamantane Cage: A Privileged Scaffold in Drug Discovery
The unique cage-like structure of adamantane has captivated chemists since its discovery. Its inherent rigidity and lipophilicity make it an attractive moiety for drug design, often leading to improved metabolic stability, enhanced binding to target proteins, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Adamantane-containing drugs, such as amantadine and memantine, have found applications in treating a range of conditions from viral infections to neurodegenerative diseases. The precise three-dimensional arrangement of substituents on the adamantane core is crucial for their biological activity, making stereochemical control a paramount concern in their synthesis.
Synthetic Pathways to this compound: A Fork in the Road
The synthesis of this compound typically commences from readily available adamantane derivatives, such as adamantane itself or adamantan-1-ol. A common and industrially relevant approach involves the introduction of functional groups at the C4 (axial) and C1 (bridgehead) positions. A widely employed strategy is the Ritter reaction, which allows for the direct amination of a tertiary alcohol.[1][2]
A key challenge in the synthesis of this compound is the control of the relative stereochemistry of the amino and hydroxyl groups, leading to the formation of both cis and trans isomers. The terms cis and trans in this context refer to the relative orientation of the substituents on the adamantane cage. In the cis isomer, the amino and hydroxyl groups are on the same side of a reference plane, while in the trans isomer, they are on opposite sides.
The formation of these isomers often occurs as a mixture, necessitating either a stereoselective synthesis that favors one isomer or an efficient method for their separation. The ratio of these isomers can be influenced by several factors, including the choice of starting material, reaction conditions, and the specific synthetic route employed.
The Crux of the Matter: Understanding Cis-Trans Isomerization
The interconversion between the cis and trans isomers of this compound is a critical phenomenon to grasp for any synthetic chemist working with this molecule. This isomerization is often acid-catalyzed and proceeds through a carbocationic intermediate.
Mechanistic Insights into Isomerization
The mechanism of isomerization is believed to involve the protonation of the hydroxyl group, followed by the departure of a water molecule to form a tertiary carbocation at the C1 position. This carbocation can then be attacked by a nucleophile, such as water or the nitrile used in the Ritter reaction, from either face of the adamantane ring system, leading to the formation of both cis and trans products. The thermodynamic stability of the resulting isomers often dictates the final product ratio, with the trans isomer generally being the more thermodynamically stable product due to reduced steric hindrance.
The acid-catalyzed isomerization of adamantane derivatives is a well-documented phenomenon.[3][4] The reaction proceeds through a carbocation intermediate, and the stability of this intermediate plays a crucial role in determining the reaction pathway.[5] In the case of this compound, the formation of the adamantyl cation at the bridgehead position is a key step in both the synthesis and the isomerization process.[3]
Kinetic versus Thermodynamic Control
The ratio of cis to trans isomers in the final product mixture is often a result of the interplay between kinetic and thermodynamic control.[6][7]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, and the product that is formed faster (the kinetic product) will predominate.[8] This is often the less stable isomer.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is under thermodynamic control.[8] This allows for the equilibration of the isomers, and the more stable isomer (the thermodynamic product) will be the major component of the mixture.[6]
In the context of this compound synthesis, if the reaction conditions are harsh enough to allow for the reverse reaction (isomerization), the thermodynamically more stable trans isomer will be favored.
Caption: Acid-catalyzed isomerization of this compound.
Strategies for Controlling Stereoselectivity
Achieving a desired stereoisomer of this compound requires a deliberate and well-designed synthetic strategy. Several approaches can be employed to influence the cis/trans ratio.
Reaction Condition Optimization
As discussed, temperature and reaction time are critical parameters. By carefully controlling these variables, one can favor either the kinetic or the thermodynamic product.
-
Low Temperature: Running the reaction at a lower temperature for a shorter duration can favor the formation of the kinetic product.
-
High Temperature: Conversely, higher temperatures and longer reaction times will promote equilibration and lead to a higher proportion of the more stable thermodynamic product.
Choice of Starting Material and Reagents
The stereochemical outcome can also be influenced by the choice of the starting adamantane derivative and the reagents used in the synthesis. For example, starting with a precursor that already has a defined stereochemistry at one of the positions can direct the stereochemistry of the subsequent functionalization.
A patented method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride utilizes 5-hydroxy-2-adamantanone as the starting material.[9] This approach involves the formation of an imine followed by hydrogenation, which demonstrates a degree of stereocontrol, yielding a trans:cis ratio of approximately 4:1.[9]
Post-Synthesis Isomer Separation
In many cases, the synthesis will yield a mixture of cis and trans isomers. Therefore, an efficient separation method is essential for obtaining the desired pure isomer.
Table 1: Comparison of Isomer Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Fractional Crystallization | Differences in solubility of the isomers or their salts. | Scalable, cost-effective for large quantities. | Can be time-consuming, may not achieve high purity in a single step. |
| Column Chromatography | Differential adsorption of isomers onto a stationary phase. | High resolution, can achieve high purity. | Can be expensive and time-consuming for large-scale separations. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Excellent separation efficiency, high purity. | High cost, limited scalability. |
Experimental Protocols
The following protocols are illustrative examples of the synthesis and separation of this compound isomers. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Protocol for the Synthesis of a Mixture of Cis/Trans-4-Aminoadamantan-1-ol via Ritter Reaction
This protocol is based on the general principles of the Ritter reaction, a versatile method for the synthesis of N-alkyl amides from nitriles and a source of a carbocation, such as an alcohol in the presence of a strong acid.[10][11]
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, dissolve adamantan-1-ol in a suitable nitrile solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acid Addition: Carefully and slowly add a strong acid (e.g., concentrated sulfuric acid) to the reaction mixture while maintaining cooling in an ice bath. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the acid addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., room temperature or gentle heating) and stir for the specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice and neutralize it with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of the N-acetylated cis and trans isomers.
-
Hydrolysis: The resulting amide mixture is then hydrolyzed under acidic or basic conditions to yield the final mixture of cis and trans-4-Aminoadamantan-1-ol.
Protocol for Isomer Separation by Fractional Crystallization
-
Salt Formation: Dissolve the crude mixture of cis and trans-4-Aminoadamantan-1-ol in a suitable solvent (e.g., isopropanol).
-
Acidification: Add a solution of an appropriate acid (e.g., hydrochloric acid in isopropanol) to form the hydrochloride salts of the amines.
-
Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble isomer salt will preferentially crystallize out of the solution.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity Analysis: Analyze the purity of the isolated isomer by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Recrystallization (if necessary): If the desired purity is not achieved, the product can be further purified by one or more recrystallization steps.
Caption: General experimental workflow for synthesis and separation.
Conclusion
The synthesis of this compound presents a fascinating and commercially relevant challenge in stereochemical control. A thorough understanding of the underlying principles of cis-trans isomerization, particularly the interplay of kinetic and thermodynamic factors, is paramount for the successful development of robust and efficient synthetic processes. By carefully optimizing reaction conditions, selecting appropriate starting materials, and employing effective separation techniques, researchers can navigate the complexities of adamantane chemistry to produce the desired stereoisomer with high purity. As the demand for adamantane-based pharmaceuticals continues to grow, the insights and methodologies discussed in this guide will be invaluable for scientists and professionals in the field of drug discovery and development.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. Furman Chemistry 120: Organic / Kinetic and Thermodynamic Control [furmanchm120.pbworks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-Aminoadamantan-1-ol in Modern Medicinal Chemistry
Foreword: The Adamantane Scaffold - A "Lipophilic Bullet" in Drug Design
The adamantane moiety, a rigid, perfectly symmetrical, and highly lipophilic tricyclic hydrocarbon, has carved a unique niche in medicinal chemistry since the discovery of amantadine's antiviral properties in the 1960s.[1][2] Often described as a "lipophilic bullet," its incorporation into bioactive molecules can profoundly influence their pharmacological profiles.[2][3] The adamantane cage can enhance metabolic stability, improve tissue distribution, and provide a rigid anchor for pharmacophoric groups, thereby optimizing drug-target interactions.[4][5]
Among the diverse family of adamantane derivatives, 4-Aminoadamantan-1-ol stands out as a particularly versatile building block. Possessing two distinct functional groups at its bridgehead positions—an amine and a hydroxyl group—it offers medicinal chemists orthogonal handles for derivatization. This dual functionality allows for the systematic exploration of chemical space and the construction of complex molecular architectures, from targeted covalent inhibitors to multifunctional drug candidates. These unique structural features have positioned this compound as a key intermediate in the development of therapeutics for a range of challenging diseases.
Part 1: Core Applications in Drug Discovery
The utility of the this compound scaffold is not merely theoretical; it is rooted in its proven application across multiple therapeutic areas. Its rigid framework and functional handles enable the precise positioning of pharmacophores to interact with biological targets such as ion channels and enzymes.
Antiviral Agents: Beyond Influenza A
The history of adamantanes in medicine is inextricably linked to antiviral therapy. Amantadine and its successor, Rimantadine, were frontline treatments for Influenza A, functioning by blocking the viral M2 proton ion channel.[1][6] While resistance has limited their use, the core adamantane scaffold remains a valuable starting point for novel inhibitors.
Derivatives of this compound are being investigated to overcome this resistance.[7] By functionalizing the amino or hydroxyl group, researchers can introduce new binding interactions or sterically hinder viral mutations. For instance, attaching amino acids to the adamantane amine can enhance bioavailability and potentially introduce new interactions with the M2 protein channel.[1] The scaffold has also been incorporated into compounds targeting other viruses, including HIV and Hepatitis C, demonstrating its broad utility.[2][8]
Neurodegenerative Diseases: Crossing the Blood-Brain Barrier
Treating neurodegenerative conditions like Alzheimer's and Parkinson's disease is complicated by the challenge of delivering drugs across the blood-brain barrier (BBB).[9] The high lipophilicity of the adamantane core makes it an excellent pharmacophore for enhancing CNS penetration.[10][11]
-
Alzheimer's Disease: 4-Aminoquinoline-adamantane hybrids have shown significant promise as multi-target agents.[10] In these constructs, the adamantane moiety ensures BBB permeability, while the 4-aminoquinoline portion acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in Alzheimer's pathology.[10][12]
-
Parkinson's Disease: Adamantane derivatives, including memantine, are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor ion channel.[13] This modulation of glutamatergic neurotransmission is a key mechanism for their therapeutic effects. This compound provides a platform to design next-generation NMDA receptor modulators with improved selectivity and side-effect profiles.
Ion Channel Modulation
Ion channels are fundamental to cellular signaling and represent a major class of drug targets.[14][15] The rigid, bulky nature of the adamantane cage makes it an effective plug for channel pores or a modulator of channel gating.[4][16] The development of adamantane-based drugs for the Influenza M2 channel is the classic example, but its application extends further.[6] The ability to functionalize this compound allows for the attachment of specific targeting groups, guiding the adamantane "plug" to other channels implicated in diseases ranging from epilepsy to cystic fibrosis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Myrtenal-Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancements in Targeting Ion Channels for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Chemical structures of odorants that suppress ion channels in the olfactory receptor cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Aminoadamantan-1-ol as a Versatile Building Block for Novel Pharmaceuticals
Forward
The confluence of rigidity, three-dimensionality, and lipophilicity makes the adamantane cage a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic and pharmacodynamic profiles.[1] Among the functionalized adamantanes, 4-aminoadamantan-1-ol represents a uniquely versatile building block. Possessing both a primary amine and a tertiary alcohol on a rigid, well-defined framework, it offers orthogonal synthetic handles for the construction of complex molecular architectures. This guide provides an in-depth exploration of the strategic application of this compound in the design of novel pharmaceuticals, complete with detailed, field-proven protocols and the underlying scientific rationale.
Section 1: Synthesis of the Core Building Block: trans-4-Aminoadamantan-1-ol
The accessibility of a key building block is paramount for its widespread use in drug discovery campaigns. trans-4-Aminoadamantan-1-ol can be efficiently synthesized from 5-hydroxy-2-adamantanone via a stereoselective reductive amination.
Rationale of the Synthetic Route
The chosen synthetic pathway leverages a one-pot reductive amination strategy. 5-Hydroxy-2-adamantanone is first reacted with ammonia to form an intermediate imine, which is then reduced in situ. The use of palladium on carbon as a hydrogenation catalyst is crucial for this transformation, and the reaction conditions are optimized to favor the formation of the more thermodynamically stable trans isomer. This stereoselectivity is a key advantage, as a defined stereochemistry is often critical for specific interactions with a biological target.
Detailed Synthesis Protocol
This protocol is adapted from a demonstrated, scalable synthetic method.[2]
Materials:
-
5-Hydroxy-2-adamantanone
-
Aqueous ammonia (25-28%)
-
Palladium on carbon (10 wt. % Pd/C)
-
Hydrogen gas (H₂)
-
Methanol
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
-
Diatomaceous earth (e.g., Celite®)
Caption: Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride.
Procedure:
-
Imine Formation:
-
In a suitable hydrogenation reactor, charge 5-hydroxy-2-adamantanone and aqueous ammonia.
-
Seal the reactor and stir the suspension at room temperature for 12-16 hours to facilitate the formation of the 5-hydroxy-2-adamantanimine intermediate.
-
-
Reductive Amination:
-
To the imine suspension, add 10% Pd/C catalyst (typically 5-10% by weight relative to the starting ketone).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm).
-
Heat the reaction mixture to 50-70 °C and maintain vigorous stirring for 18-24 hours, or until hydrogen uptake ceases.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid. This crude product will be a mixture of cis and trans isomers.
-
-
Purification and Isomer Separation:
-
Dissolve the crude product in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Cool the solution to 0-5 °C and slowly add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
The trans isomer, being less soluble, will preferentially crystallize.
-
Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield trans-4-aminoadamantan-1-ol hydrochloride.
-
Self-Validation: The stereochemical purity of the final product should be confirmed by 1H NMR spectroscopy, and its overall purity assessed by HPLC and elemental analysis.
Section 2: Application in the Design of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a cornerstone of modern therapy for type 2 diabetes. The adamantane moiety has been instrumental in the development of highly potent inhibitors like Vildagliptin.
Mechanistic Insight: The Role of the Adamantyl Group
The active site of DPP-4 is comprised of several subsites. The S1 pocket is typically engaged by a moiety that mimics the proline residue of natural substrates. The adamantyl group of an inhibitor, such as the hydroxy adamantyl group derived from this compound, is designed to occupy the large, hydrophobic S2 extensive subsite.[3] This interaction is critical for achieving high binding affinity and is primarily driven by favorable hydrophobic interactions. The rigidity of the adamantane cage ensures a low entropic penalty upon binding, contributing to the overall potency. X-ray crystallography studies of DPP-4 in complex with adamantyl-containing inhibitors have confirmed these interactions and the precise positioning of the scaffold within the active site.[4][5][6]
Caption: Binding model of an adamantyl-gliptin in the DPP-4 active site.
Protocol: Amide Coupling to a Proline Scaffold
This protocol outlines the coupling of trans-4-aminoadamantan-1-ol with N-Boc-L-proline, a key step in the synthesis of Vildagliptin-like molecules.
Materials:
-
trans-4-Aminoadamantan-1-ol hydrochloride
-
N-Boc-L-proline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Carboxylic Acid Activation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-proline (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq). The use of HATU is particularly effective for coupling sterically hindered amines, as it rapidly forms a highly reactive activated ester, minimizing side reactions.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
-
Amide Bond Formation:
-
Add trans-4-aminoadamantan-1-ol hydrochloride (1.0 eq) to the reaction mixture, followed by an additional equivalent of DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected coupled product.
-
-
Boc-Deprotection:
-
Dissolve the purified product in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the solution under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can aid in the removal of residual acid. The final product is typically obtained as a TFA salt.
-
Section 3: Application in the Development of N-type Calcium Channel Blockers
N-type (Cav2.2) voltage-gated calcium channels are crucial for neurotransmitter release and are validated targets for the treatment of chronic pain. The lipophilic and rigid nature of the adamantane scaffold makes it an excellent anchor for designing potent and selective channel blockers.
Design Strategy
The adamantane cage can serve as a hydrophobic anchor, interacting with non-polar regions of the channel protein. The amino group of this compound provides a convenient point for attaching other pharmacophoric elements that can modulate selectivity and potency. For instance, functionalization of the amine can introduce moieties that interact with specific residues in the channel pore or allosteric sites, leading to improved analgesic activity.
Representative Protocol: N-Alkylation via Reductive Amination
This protocol describes a general method for functionalizing the amino group of this compound, a key step in building a library of potential N-type calcium channel blockers.
Materials:
-
trans-4-Aminoadamantan-1-ol
-
A suitable aldehyde or ketone (e.g., 3-(trifluoromethyl)benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
To a solution of trans-4-aminoadamantan-1-ol (1.0 eq) in anhydrous DCE, add the chosen aldehyde or ketone (1.05 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde or ketone.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated this compound derivative.
-
Section 4: Physicochemical Data Summary
The physicochemical properties of this compound are key to its utility as a pharmaceutical building block.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO | PubChem |
| Molecular Weight | 167.25 g/mol | PubChem[7] |
| Appearance | White to off-white crystalline powder | Chemical Suppliers |
| Melting Point | 265 °C (dec.) | LookChem[8] |
| XLogP3-AA (Predicted) | 1.4 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem[7] |
| Hydrogen Bond Acceptors | 2 | PubChem[7] |
| pKa (Predicted) | 15.07 ± 0.40 (alcohol), 10.5 (amine) | LookChem[8] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[7][9] |
Conclusion
This compound is a building block of significant strategic importance in pharmaceutical research. Its inherent structural rigidity and the presence of orthogonal functional groups provide a robust platform for the design of novel therapeutics with improved pharmacological profiles. The protocols detailed herein offer reliable and scalable methods for the synthesis and derivatization of this valuable scaffold, empowering researchers to explore new chemical space in the pursuit of innovative treatments for a range of diseases, from metabolic disorders to chronic pain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. This compound hydrochloride | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 4-Aminoadamantan-1-ol
Introduction: The Therapeutic Potential of Adamantane Scaffolds
Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and lipophilic nature have been successfully incorporated into a range of clinically approved drugs, targeting a diverse array of diseases from viral infections to neurodegenerative disorders.[1][2][3] The adamantane moiety can enhance drug-like properties by increasing lipophilicity, which can improve blood-brain barrier permeability, and by providing a rigid framework for the precise orientation of functional groups.[1] Derivatives such as Amantadine, an antiviral and anti-parkinsonian agent, and Memantine, a treatment for Alzheimer's disease, underscore the therapeutic promise of this chemical class.[2][3]
4-Aminoadamantan-1-ol is a functionalized adamantane derivative with potential for novel pharmacological activities.[4][5][6] Its structure, featuring both an amino and a hydroxyl group, presents opportunities for diverse molecular interactions within a biological system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing this compound in cell cultures. The protocols outlined herein are designed to be a self-validating system, enabling a thorough investigation of the compound's cytotoxic, cytostatic, and potential mechanistic effects.
I. Compound Handling and Preparation
Prior to initiating any cell-based assays, it is critical to ensure the proper handling and solubilization of this compound to maintain its stability and ensure accurate dosing.
A. Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO | PubChem CID: 2857447[4] |
| Molecular Weight | 167.25 g/mol | PubChem CID: 2857447[4] |
| Appearance | White to yellow crystalline powder | LookChem[7] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol), insoluble in water | LookChem[7] |
B. Protocol for Stock Solution Preparation
-
Safety First: Handle this compound powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvent Selection: Due to its poor water solubility, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation (100 mM):
-
Tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Carefully weigh out 1.67 mg of this compound powder.
-
Add 100 µL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Storage: Store the 100 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
II. Foundational Cell-Based Assays: A Tiered Approach
A systematic, tiered approach is recommended to efficiently characterize the biological effects of this compound. This begins with broad screening for cytotoxic and cytostatic effects, followed by more focused mechanistic assays.
A. Tier 1: Primary Screening - Cytotoxicity and Cell Viability
The initial step is to determine the concentration range at which this compound affects cell viability. The MTT assay, a colorimetric method that measures metabolic activity, is a robust and widely used method for this purpose.[8]
1. Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the therapeutic hypothesis. Given the known neuroactive properties of other adamantane derivatives, neuronal cell lines (e.g., SH-SY5Y, PC-12) are a logical starting point. For broader screening, cancer cell lines from different tissues (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast) can be utilized.[9]
-
Cell Culture Maintenance: Culture the selected cell lines in their recommended complete medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Subculturing: Passage cells regularly to maintain them in the exponential growth phase.
2. Protocol: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format, which is ideal for screening a range of concentrations.[9]
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).[8] The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase at the time of the assay.[10]
-
Incubate the plate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A broad concentration range (e.g., 1 µM to 100 µM) is recommended for the initial screen.[9]
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in medium only.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.
-
-
MTT Assay:
-
At the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[10]
-
Experimental Workflow for Primary Cytotoxicity Screening
References
- 1. connectsci.au [connectsci.au]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-4-Aminoadamantan-1-ol | C10H17NO | CID 45489844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cis-4-aminoadamantan-1-ol hydrochloride | C10H18ClNO | CID 60145894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols for the Quantitative Analysis of 4-Aminoadamantan-1-ol
Introduction: The Analytical Imperative for 4-Aminoadamantan-1-ol Quantification
This compound, a key adamantane derivative, holds significant interest in pharmaceutical research and development due to its rigid cage-like structure, which imparts unique physicochemical properties. As a potential pharmacophore or a critical intermediate in the synthesis of novel therapeutic agents, its precise and accurate quantification in various matrices, from raw materials to biological samples, is paramount. This guide provides a comprehensive overview of robust analytical techniques for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and validated against international regulatory standards to ensure data integrity and reliability.
The primary challenge in the analysis of this compound lies in its molecular structure: a primary amine and a hydroxyl group on a non-chromophoric adamantane core. This necessitates either derivatization to introduce a chromophore or fluorophore for traditional HPLC detection, or the use of more universal detection techniques such as mass spectrometry. This document will explore three principal analytical approaches: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section will provide a detailed protocol, the scientific rationale behind the methodological choices, and guidance on method validation in accordance with ICH Q2(R2) and FDA guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a cornerstone of pharmaceutical analysis. For non-chromophoric compounds like this compound, pre-column derivatization is a well-established strategy to enhance detectability.[4] This involves reacting the primary amine of the analyte with a labeling agent to form a highly fluorescent or UV-absorbent derivative.
Causality Behind Experimental Choices
The choice of derivatizing agent is critical. o-Phthalaldehyde (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine (NAC), is a popular choice for primary amines.[5][6] The reaction is rapid, proceeds under mild conditions, and yields a highly fluorescent isoindole derivative, enabling sensitive detection. The use of a reversed-phase C18 column is standard for the separation of such derivatives due to its versatility and robustness.
Experimental Workflow: HPLC with Pre-column Derivatization
Caption: Workflow for HPLC analysis of this compound with pre-column derivatization.
Detailed Protocol: HPLC-Fluorescence Detection
1. Sample Preparation (from Plasma) a. To 500 µL of plasma, add 1.5 mL of acetonitrile to precipitate proteins. b. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. c. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. d. Reconstitute the residue in 100 µL of 0.1 M borate buffer (pH 9.5).
2. Derivatization a. To the reconstituted sample, add 50 µL of OPA/NAC derivatizing reagent (prepare fresh daily by dissolving 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.1 M borate buffer and 50 µL of NAC). b. Vortex and let the reaction proceed for 2 minutes at room temperature.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 25 mM sodium phosphate buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm
4. Method Validation The method should be validated according to ICH Q2(R2) guidelines, with parameters summarized in the table below.[1][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for volatile or semi-volatile compounds. Due to the polar nature of the amine and hydroxyl groups, derivatization of this compound is typically required to improve its volatility and chromatographic behavior. A patent for the analysis of the isomer, 3-amino-1-adamantanol, by GC-FID provides a strong starting point for method development.[9]
Causality Behind Experimental Choices
The choice of a capillary column with a stationary phase like 6% cyanopropylphenyl-94% dimethylpolysiloxane is suitable for separating moderately polar compounds.[9] Electron Ionization (EI) is a standard ionization technique in GC-MS that produces reproducible fragmentation patterns, which are useful for structural confirmation and quantification. Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the analyte.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
1. Sample Preparation and Derivatization a. Prepare a stock solution of this compound in a suitable solvent like methanol or dimethyl sulfoxide.[9] b. For derivatization, evaporate a known amount of the sample to dryness. c. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. d. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
2. GC-MS Conditions
-
GC Column: Capillary column with 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized this compound.
3. Method Validation The validation should be performed in accordance with the principles outlined in the ICH and FDA guidelines.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying low levels of drugs and metabolites in complex biological matrices due to its superior sensitivity and selectivity.[10] A significant advantage of this technique is that it may not require derivatization, simplifying sample preparation.
Causality Behind Experimental Choices
Hydrophilic Interaction Chromatography (HILIC) is often employed for the separation of polar compounds like this compound, which may show poor retention on traditional reversed-phase columns.[11] Electrospray Ionization (ESI) in the positive ion mode is well-suited for protonating the primary amine group of the analyte. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored, providing a high degree of specificity and reducing matrix interference.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
1. Sample Preparation a. To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes. d. Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A plausible transition would be [M+H]+ → characteristic fragment ion.
3. Method Validation A full validation according to the FDA's Bioanalytical Method Validation Guidance for Industry should be performed.[2][3]
Method Validation Summary
The following table summarizes the key validation parameters and typical acceptance criteria based on ICH and FDA guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range | The range over which the method is linear, accurate, and precise. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible recovery of the analyte from the sample matrix. |
| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, short-term, long-term). |
Conclusion
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For high-throughput analysis in biological matrices, LC-MS/MS is the method of choice due to its high sensitivity, specificity, and minimal sample preparation requirements. GC-MS provides a robust alternative, particularly for purity and identity testing of the bulk drug substance, provided that derivatization is optimized. HPLC with pre-column derivatization remains a viable and cost-effective option, especially when mass spectrometry is not available. Regardless of the method chosen, rigorous validation is essential to ensure the generation of reliable and reproducible data that can support drug development and quality control activities.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. qbdgroup.com [qbdgroup.com]
- 9. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Evaluation of 4-Aminoadamantan-1-ol Derivatives for Antiviral Drug Discovery
Introduction: The Enduring Potential of the Adamantane Scaffold in Antiviral Research
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has long been a cornerstone in the design of antiviral agents. Its unique three-dimensional structure allows it to interact favorably with viral targets, often enhancing the pharmacological properties of a parent molecule, such as bioavailability and metabolic stability.[1] The first-generation adamantane antivirals, amantadine and rimantadine, validated the M2 proton channel of the influenza A virus as a druggable target, paving the way for further exploration of this chemical space.[2] While resistance has emerged for these early drugs, the adamantane scaffold continues to be a valuable building block in the development of novel therapeutics against a wide range of viruses.
This application note provides a comprehensive guide for researchers in virology and medicinal chemistry on the synthesis and antiviral evaluation of a promising class of adamantane-based compounds: 4-aminoadamantan-1-ol derivatives. The introduction of a hydroxyl group at the 4-position offers a new vector for chemical modification and has the potential to alter the pharmacokinetic profile and target interactions of the parent aminoadamantane. It has been suggested that a hydroxyl group on the adamantane ring may lower cytotoxicity, possibly due to reduced hydrophobicity.[3]
This document will detail the synthesis of the core scaffold, trans-4-aminoadamantan-1-ol, followed by step-by-step protocols for the preparation of various derivatives, including N-acyl, Schiff base, and urea/thiourea analogs. Furthermore, it will provide established protocols for assessing the cytotoxicity and antiviral activity of these newly synthesized compounds, enabling a comprehensive evaluation of their therapeutic potential.
Part 1: Synthesis of the Core Scaffold and its Derivatives
The journey to novel antiviral agents begins with the efficient and scalable synthesis of the core molecular framework. This section outlines the synthesis of trans-4-aminoadamantan-1-ol hydrochloride, followed by detailed protocols for its derivatization.
Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride
The synthesis of the core scaffold is achieved through a two-step process starting from the commercially available 5-hydroxy-2-adamantanone. This method, adapted from patented procedures, involves a reductive amination followed by salt formation to yield the desired trans isomer with high purity.[4]
Workflow for the Synthesis of trans-4-Aminoadamantan-1-ol HCl
Caption: Synthetic route to trans-4-Aminoadamantan-1-ol HCl.
Experimental Protocol:
Step 1: Formation of 5-Hydroxy-2-adamantanimine
-
In a suitable reaction vessel, charge 5-hydroxy-2-adamantanone.
-
Add aqueous ammonia (8-12 times the weight of the starting material).
-
Stir the reaction mixture at a temperature between 0°C and 50°C for 4-16 hours.
-
The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reductive Amination
-
To the reaction mixture containing the 5-hydroxy-2-adamantanimine, add 10% Palladium on carbon (Pd/C) catalyst (5-15% of the initial weight of 5-hydroxy-2-adamantanone).
-
Pressurize the vessel with hydrogen gas to 1-5 atmospheres.
-
Heat the reaction mixture to 20-60°C and stir vigorously for 12-24 hours.
-
Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid.
Step 3: Isomer Separation and Salt Formation
-
Dissolve the crude this compound in methanol (approximately 10 volumes).
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add a solution of hydrochloric acid in methanol or trimethylchlorosilane dropwise until the pH is acidic.
-
Stir the mixture at 0-10°C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.
-
The trans-4-aminoadamantan-1-ol hydrochloride will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the final product with high purity (>99% trans isomer).[4]
Derivatization of this compound
The primary amino group of this compound serves as a versatile handle for a variety of chemical modifications. The following protocols describe the synthesis of N-acyl, Schiff base, and urea/thiourea derivatives.
The reaction of the primary amine with an acyl chloride or anhydride is a straightforward method to introduce a wide range of substituents.
Reaction Mechanism: N-Acylation
References
- 1. Effects of substitutions at the 4' and 2 positions on the bioactivity of 4'-ethynyl-2-fluoro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
The Adamantyl Advantage: 4-Aminoadamantan-1-ol as a Bidentate Ligand for Robust Metal Catalysis
In the ever-evolving landscape of homogeneous catalysis, the design of ligands that impart both high activity and stability to metal centers is of paramount importance. The unique structural and electronic properties of a ligand can profoundly influence the outcome of a catalytic transformation, dictating selectivity, turnover frequency, and catalyst longevity. This guide delves into the potential of 4-Aminoadamantan-1-ol, a rigid and sterically demanding amino alcohol, as a versatile bidentate ligand for a range of metal-catalyzed reactions.
The adamantane cage, a diamondoid hydrocarbon, is characterized by its exceptional rigidity, thermal stability, and lipophilicity. When incorporated into a ligand scaffold, the adamantyl moiety provides significant steric bulk, which can promote reductive elimination, prevent catalyst deactivation pathways such as dimerization, and influence the coordination geometry of the metal center. This compound presents a compelling ligand candidate by combining the robust adamantyl framework with two distinct donor atoms: a primary amine and a tertiary alcohol. This N,O-bidentate coordination can form a stable five-membered chelate ring with a metal center, offering a well-defined and constrained coordination environment.[1][2]
This document provides a comprehensive overview of the synthesis of this compound, detailed protocols for the preparation of its palladium, rhodium, and copper complexes, and application notes for their use in cross-coupling, asymmetric hydrogenation, and N-arylation reactions. The causality behind experimental choices and the inherent self-validating nature of the protocols are emphasized throughout.
Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved through various routes, often starting from commercially available adamantane derivatives. A common method involves the hydro-reduction of 5-hydroxy-2-adamantanone imine.
Protocol 1: Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride [3]
This protocol outlines a two-step synthesis starting from 5-hydroxy-2-adamantanone.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 5-hydroxy-2-adamantanone in aqueous ammonia. The concentration of ammoniacal liquor should be approximately 8-12 times the weight of the adamantanone.
-
Stir the reaction mixture at a temperature between 0-50 °C for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the 5-hydroxy-2-adamantanone imine can be isolated, or the reaction mixture can be carried forward to the next step.
Step 2: Hydrogenation and Salt Formation
-
To the reaction mixture containing the imine, add 5-15% by weight of palladium on carbon (Pd/C) catalyst.
-
Carry out the hydro-reduction at a temperature of 20-60 °C under a hydrogen atmosphere.
-
After the reaction is complete (as monitored by TLC or GC-MS), filter off the Pd/C catalyst.
-
Dissolve the crude 4-amino-1-hydroxyadamantane in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0-10 °C and acidify with a solution of hydrogen chloride in methanol or ethanol to precipitate the hydrochloride salt.
-
Stir, reflux briefly, and then cool to induce crystallization.
-
Collect the crystals of trans-4-Aminoadamantan-1-ol hydrochloride by filtration and dry under vacuum.
Caption: Synthetic route to trans-4-Aminoadamantan-1-ol Hydrochloride.
Synthesis of Metal-Ligand Complexes
The presence of both a soft nitrogen donor and a hard oxygen donor allows this compound to coordinate with a variety of transition metals. The following are detailed protocols for the synthesis of representative palladium, rhodium, and copper complexes.
Palladium(II) Complex for Cross-Coupling Reactions
Palladium complexes bearing bulky ligands are highly effective in cross-coupling reactions. The steric hindrance provided by the adamantyl group can facilitate the reductive elimination step, which is often rate-limiting.
Protocol 2: Synthesis of Dichloro(this compound)palladium(II) Dimer
This protocol is adapted from general procedures for the synthesis of palladium-amino alcohol complexes.[4][5]
-
Ligand Preparation: If starting from the hydrochloride salt, neutralize it by dissolving in a suitable solvent (e.g., dichloromethane) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Complexation:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve palladium(II) chloride (PdCl₂) in methanol.
-
In a separate flask, dissolve 2.2 equivalents of this compound in methanol.
-
Slowly add the ligand solution to the PdCl₂ solution with vigorous stirring.
-
A precipitate should form upon addition.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Isolation:
-
Collect the precipitate by filtration through a cannula or in a glovebox.
-
Wash the solid with cold methanol and then diethyl ether.
-
Dry the complex under high vacuum.
-
Characterization: The resulting complex can be characterized by FT-IR (disappearance of the free N-H stretch and appearance of a coordinated N-H stretch), elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.
Caption: Synthesis of the dimeric Palladium(II) complex.
Chiral Rhodium(I) Complex for Asymmetric Hydrogenation
For asymmetric catalysis, an enantiomerically pure form of the ligand would be required. Assuming the availability of a single enantiomer of this compound, a chiral rhodium complex can be prepared for applications such as asymmetric hydrogenation.
Protocol 3: Synthesis of Chloro(1,5-cyclooctadiene)(this compound)rhodium(I)
This protocol is based on established methods for the synthesis of rhodium(I) amino alcohol complexes.
-
Starting Material: Use chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂.
-
Complexation:
-
In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ in anhydrous dichloromethane.
-
In a separate flask, dissolve 2.2 equivalents of enantiomerically pure this compound in anhydrous dichloromethane.
-
Slowly add the ligand solution to the rhodium precursor solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. The color of the solution should change, indicating complex formation.
-
-
Isolation:
-
Reduce the volume of the solvent under vacuum.
-
Add pentane or hexane to precipitate the product.
-
Collect the solid by filtration, wash with pentane, and dry under vacuum.
-
Characterization: The complex can be characterized by ¹H and ³¹P NMR (if applicable, though not in this case), FT-IR, and elemental analysis.
Copper(II) Complex for N-Arylation Reactions
Copper-catalyzed N-arylation reactions are a powerful tool for the formation of C-N bonds. The use of a bulky amino alcohol ligand can enhance the catalytic activity of the copper center.
Protocol 4: Synthesis of Bis(4-aminoadamantan-1-olato)copper(II)
This protocol is adapted from the synthesis of copper-amino alcohol complexes.[6]
-
Ligand Deprotonation and Complexation:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Add one equivalent of a base such as sodium methoxide to deprotonate the hydroxyl group.
-
In a separate flask, dissolve 0.5 equivalents of copper(II) acetate monohydrate in methanol.
-
Slowly add the copper salt solution to the ligand solution. A color change should be observed.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume to induce precipitation.
-
Wash the solid with cold methanol and dry under vacuum.
-
Characterization: The complex can be characterized by FT-IR, UV-Vis spectroscopy, and elemental analysis.
Application Notes and Protocols
The unique steric and electronic properties imparted by the this compound ligand suggest its utility in a range of catalytic transformations. The following are detailed protocols for its application in key organic reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bulky adamantyl group is expected to promote the formation of the active monoligated palladium species and facilitate the reductive elimination step, potentially leading to high turnover numbers.
Application Note: Suzuki-Miyaura Coupling of Aryl Chlorides
Aryl chlorides are often challenging substrates in cross-coupling reactions due to the strength of the C-Cl bond. The use of bulky, electron-rich ligands can significantly improve the efficiency of these transformations.[7]
Protocol 5: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
-
Reaction Setup:
-
To a Schlenk tube under an inert atmosphere, add the palladium complex from Protocol 2 (1 mol %), phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Add a solvent mixture of toluene and water (e.g., 10:1 v/v).
-
Add 4-chloroanisole (1.0 equivalent).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the yield by isolated mass and characterize the product by ¹H and ¹³C NMR.
-
Data Presentation:
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Expected >80% |
| 2 | 0.5 | Cs₂CO₃ | Dioxane/H₂O | 110 | 12 | Expected >85% |
Note: The yields are hypothetical and based on the expected performance of similar bulky phosphine ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. C-C cross-couplings featuring adamantyl-containing ligands-SINOCOMPOUND [en.sinocompound.com]
- 4. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes [vtechworks.lib.vt.edu]
- 5. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Technology - New Tri(1-adamantyl)phophine Ligand for Improved Transition Metal Catalysis [puotl.technologypublisher.com]
Application Notes and Protocols for Developing Cell-Based Assays with 4-Aminoadamantan-1-ol
Introduction: The Therapeutic Potential of the Adamantane Scaffold
The adamantane moiety, a rigid, lipophilic, tricycle[3.3.1.1^3,7]decane cage, is a unique pharmacophore that has led to the development of several successful therapeutic agents. Its derivatives are noted for their diverse biological activities, including antiviral and neurological effects.[1][2] 4-Aminoadamantan-1-ol is a functionalized adamantane derivative with potential for broad biological activity. Structurally similar to amantadine, a well-known antiviral and anti-Parkinsonian drug, this compound presents an intriguing candidate for investigation in various cell-based assay systems.[3][4] This document provides detailed protocols for leveraging this compound in cell-based assays to explore its potential as an ion channel modulator, a neuroprotective agent, and an antiviral compound.
Assessing Ion Channel Modulation: A Focus on NMDA Receptors
Adamantane derivatives, including amantadine and memantine, are well-documented as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a crucial glutamate-gated ion channel in the central nervous system.[5][6][7] Excessive activation of NMDA receptors is implicated in numerous neurological disorders, making antagonists valuable therapeutic candidates.[5][6] This section outlines a protocol to assess the inhibitory activity of this compound on NMDA receptors using a calcium flux assay in a recombinant cell line.
Scientific Rationale
NMDA receptors are ionotropic receptors that, upon activation by glutamate and a co-agonist (glycine or D-serine), permit the influx of Ca²⁺ into the cell.[8] This influx can be monitored using calcium-sensitive fluorescent dyes. A reduction in the agonist-induced calcium influx in the presence of a test compound indicates potential antagonism of the NMDA receptor. We will utilize a HEK293 cell line stably expressing the NR1 and NR2A subunits of the NMDA receptor, providing a controlled system for high-throughput screening.[9]
Experimental Workflow: NMDA Receptor Antagonist Assay
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-4-Aminoadamantan-1-ol | C10H17NO | CID 45489844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RNA Based Antagonist of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
Application Note: Incorporation of 4-Aminoadamantan-1-ol into Advanced Polymer Scaffolds for Biomedical Applications
Introduction: The Strategic Advantage of the Adamantane Moiety in Polymer Scaffolds
Adamantane, a rigid, diamondoid hydrocarbon, offers a unique combination of properties that make it a highly desirable building block in the design of advanced polymer scaffolds for biomedical applications.[1][2] Its inherent lipophilicity, thermal stability, and bulky, three-dimensional structure can significantly enhance the performance of polymeric materials.[1][3] When incorporated into polymer chains, either as a pendant group or within the backbone, adamantane can increase the glass transition temperature (Tg), improve mechanical strength, and influence solubility.[1] In the context of drug delivery and tissue engineering, the adamantane moiety can serve as a robust anchor for drug molecules, enhance interactions with cell membranes, and participate in host-guest chemistry with cyclodextrins for the development of sophisticated, stimuli-responsive systems.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of a particularly interesting functionalized adamantane derivative, 4-Aminoadamantan-1-ol, into polymer scaffolds. The presence of both a primary amine and a tertiary alcohol on the rigid adamantane cage provides versatile handles for covalent attachment to polymerizable units and for further post-polymerization modification, opening avenues for the creation of multifunctional biomaterials.
We present detailed protocols for the synthesis of a novel methacrylamide monomer derived from this compound, followed by two distinct polymerization methodologies—conventional free-radical polymerization and Atom Transfer Radical Polymerization (ATRP)—to generate well-defined polymer scaffolds. Furthermore, we discuss the characterization of these novel polymers and explore their potential applications in advanced drug delivery and regenerative medicine.
Monomer Synthesis: N-(1-hydroxy-4-adamantyl)methacrylamide
The first critical step is the synthesis of a polymerizable monomer from this compound. The primary amine of this compound can readily react with methacryloyl chloride via a nucleophilic acyl substitution to form a stable amide bond, yielding the novel monomer, N-(1-hydroxy-4-adamantyl)methacrylamide. The hydroxyl group remains available for subsequent functionalization of the resulting polymer.
Reaction Scheme: Synthesis of N-(1-hydroxy-4-adamantyl)methacrylamide
References
- 1. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting side reactions in 4-Aminoadamantan-1-ol synthesis
Welcome to the technical support center for the synthesis of 4-Aminoadamantan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles, to help you optimize your reaction outcomes and ensure the integrity of your final product.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, typically proceeding through a Ritter reaction followed by hydrolysis, is a robust process. However, the unique polycyclic structure of the adamantane cage and the strongly acidic conditions employed can lead to specific side reactions and purification challenges. This section addresses the most common problems in a question-and-answer format.
Issue 1: Low Yield of the Intermediate, N-(4-hydroxy-1-adamantyl)acetamide, during the Ritter Reaction.
Question: I am performing a Ritter reaction on 5-hydroxyadamantan-2-one with acetonitrile and sulfuric acid, but my yield of N-(4-hydroxy-1-adamantyl)acetamide is consistently low. What are the potential causes and how can I improve it?
Answer: A low yield in this Ritter reaction can stem from several factors, primarily related to carbocation stability and competing side reactions.
Underlying Causes:
-
Carbocation Rearrangement: The adamantane cage is susceptible to rearrangement under strongly acidic conditions. The initially formed carbocation may undergo hydride shifts to form more stable carbocation intermediates, leading to a mixture of isomeric products.[1][2]
-
Incomplete Reaction: The reaction may not have gone to completion. The Ritter reaction's efficiency is highly dependent on the reaction time, temperature, and the concentration of the strong acid.[3][4]
-
Side Reactions with the Ketone: The presence of a ketone functional group in your starting material, 5-hydroxyadamantan-2-one, can lead to side reactions under strongly acidic conditions, such as enolization or aldol-type condensations.[5]
Troubleshooting and Optimization Strategies:
| Strategy | Rationale |
| Optimize Acid Concentration and Temperature | Carefully control the concentration of sulfuric acid and the reaction temperature. Lower temperatures can sometimes suppress rearrangement and other side reactions. |
| Alternative Starting Materials | Consider starting from a precursor that more readily forms the desired carbocation, such as 4-hydroxy-1-bromoadamantane. The Ritter reaction on halo-adamantanes is a well-established alternative.[6][7] |
| Anhydrous Conditions | Ensure strictly anhydrous conditions. The presence of water can lead to the formation of adamantanol byproducts by quenching the carbocation intermediate. |
| Monitor Reaction Progress | Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and determine the optimal reaction time. |
Experimental Protocol: Monitoring the Ritter Reaction by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., ethyl acetate/hexane mixture).
-
At regular intervals (e.g., every hour), carefully withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot in a vial containing a saturated sodium bicarbonate solution and a small amount of ethyl acetate.
-
Vortex the vial and spot the organic layer on a TLC plate alongside a spot of your starting material.
-
Develop the TLC plate and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.
Issue 2: Presence of Isomeric Impurities in the Final this compound Product.
Question: My final product shows multiple spots on TLC and peaks in my GC-MS analysis that I suspect are isomers of this compound. How are these forming and how can I get a pure product?
Answer: The formation of isomers is a known challenge in adamantane chemistry, often stemming from the acid-catalyzed rearrangement of the adamantane skeleton.[8][9] The synthesis of this compound can yield both cis and trans diastereomers.
Mechanism of Isomer Formation:
The key step for isomer formation is the generation of the adamantyl carbocation in the Ritter reaction. Under strongly acidic conditions, this carbocation can undergo a 1,2-hydride shift, leading to the formation of a different carbocation and subsequently a different constitutional isomer of the product. Furthermore, the nucleophilic attack of acetonitrile can occur from different faces of the carbocation, leading to diastereomers.
Strategies for Obtaining the Pure trans Isomer:
-
Stereoselective Synthesis: A patented method describes the synthesis of trans-4-Aminoadamantan-1-ol hydrochloride with high purity. This method involves the reduction of 5-hydroxy-2-adamantanone imine followed by acidification and crystallization, which selectively isolates the trans isomer.[10]
-
Crystallization: The hydrochloride salts of the cis and trans isomers often have different solubilities, allowing for their separation by fractional crystallization. Experiment with different solvent systems (e.g., methanol, ethanol, isopropanol) to optimize the separation.[10]
-
Chromatography: While challenging on a large scale, column chromatography can be used to separate the isomers. Careful selection of the stationary and mobile phases is crucial.
Issue 3: Incomplete Hydrolysis of the N-(4-hydroxy-1-adamantyl)acetamide Intermediate.
Question: After attempting to hydrolyze my acetamide intermediate with aqueous acid (or base), I still see a significant amount of starting material in my crude product. How can I drive the hydrolysis to completion?
Answer: The hydrolysis of the N-adamantyl acetamide can be sluggish due to the steric hindrance of the bulky adamantyl group. Incomplete hydrolysis is a common issue that complicates purification.
Factors Affecting Hydrolysis:
-
Steric Hindrance: The adamantyl group can shield the amide carbonyl from nucleophilic attack by water or hydroxide ions.
-
Reaction Conditions: Insufficiently harsh conditions (temperature, reaction time, or concentration of acid/base) will result in incomplete conversion.
-
Equilibrium: The hydrolysis of amides is a reversible reaction.[11]
Optimization Strategies for Complete Hydrolysis:
| Strategy | Rationale |
| Increase Reaction Temperature and Time | Refluxing the reaction mixture for an extended period (e.g., 6-24 hours) is often necessary. |
| Use a Co-solvent | A co-solvent like propylene glycol or ethylene glycol can help to increase the reaction temperature and improve the solubility of the starting material.[6] |
| Stronger Acid/Base Concentration | Use a higher concentration of acid (e.g., 6N HCl) or base (e.g., 50% NaOH). |
| Microwave-Assisted Hydrolysis | Microwave irradiation can significantly reduce the reaction time for amide hydrolysis.[6] |
Experimental Protocol: Robust Hydrolysis of N-(1-Adamantyl)acetamide
This protocol is adapted from established procedures for the hydrolysis of similar adamantyl amides.[6][7]
-
In a round-bottom flask, combine N-(4-hydroxy-1-adamantyl)acetamide, a solution of sodium hydroxide in water, and propylene glycol.
-
Heat the mixture to reflux (approximately 120-140 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is no longer detectable.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
The choice of starting material depends on availability and the desired synthetic route. 5-Hydroxy-2-adamantanone is a common precursor that can be converted to the target molecule via reductive amination or a Ritter reaction sequence.[5][10] Alternatively, starting from adamantane and introducing the functional groups in a stepwise manner is also a viable, though longer, route.[12][13]
Q2: How can I confirm the stereochemistry of my final product?
The stereochemistry of this compound can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the protons on the adamantane cage will differ between the cis and trans isomers. Comparison of your experimental NMR data with literature values for the known isomers is the most reliable method. X-ray crystallography can provide unambiguous structural determination if a suitable crystal can be obtained.
Q3: Are there alternative methods to the Ritter reaction for introducing the amino group?
Yes, other methods for amination of the adamantane core exist. Direct amination of halo-adamantanes using reagents like urea has been reported for the synthesis of amantadine and could potentially be adapted.[14] Reductive amination of a corresponding ketone is another common and effective method for synthesizing amines.
Q4: My final product is difficult to purify by column chromatography. What are some alternative purification methods?
Purification of highly polar and basic compounds like this compound can be challenging. Consider the following alternatives:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with dilute aqueous acid. The amine will move into the aqueous layer as its ammonium salt. The aqueous layer can then be basified and the purified amine re-extracted into an organic solvent.
-
Crystallization of the Hydrochloride Salt: As mentioned previously, converting the amine to its hydrochloride salt and performing a recrystallization is an excellent method for purification and for isolating a specific stereoisomer.[10]
Q5: What are the key safety precautions to take during this synthesis?
-
Strong Acids: The use of concentrated sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Work in a well-ventilated fume hood.
-
Exothermic Reactions: The addition of strong acids can be highly exothermic. Add reagents slowly and with cooling to control the reaction temperature.
-
Flammable Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.
References
- 1. The mechanism for the rearrangement of the adamantly cation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. Ritter Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 11. Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 1-adamantanol patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 14. ias.ac.in [ias.ac.in]
Technical Support Center: Optimization of Purification Methods for 4-Aminoadamantan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Aminoadamantan-1-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable intermediate. The unique physicochemical properties of the adamantane cage, combined with the presence of both an amino and a hydroxyl group, can present specific challenges during purification. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound is highly dependent on the synthetic route. A common synthesis involves the reductive amination of 5-hydroxy-2-adamantanone.[1] Based on this and other routes, you should anticipate the following impurities:
-
Stereoisomers: The most significant impurity is often the undesired stereoisomer. This compound exists as cis and trans isomers.[1] Many pharmaceutical applications require the specific trans isomer, making their separation critical.[1]
-
Unreacted Starting Materials: Residual 5-hydroxy-2-adamantanone or other starting materials can carry through the reaction.[2]
-
Reaction Byproducts: Side-reactions can lead to the formation of di-aminated or other structurally related adamantane derivatives.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., methanol, ethanol, dichloromethane) and reagents like acids or bases can be present.[1][4]
A summary of potential impurities and their typical removal strategies is presented below.
| Impurity Type | Common Examples | Recommended Primary Removal Method | Analytical Detection Method |
| Stereoisomers | cis-4-Aminoadamantan-1-ol | Fractional Crystallization (as HCl salt) | GC, HPLC, ¹H NMR |
| Starting Materials | 5-hydroxy-2-adamantanone | Acid-Base Extraction, Column Chromatography | TLC, GC-MS |
| Side-Products | Over-aminated species | Column Chromatography | LC-MS, GC-MS |
| Reagents/Solvents | HCl, NaOH, Methanol, Ethanol | Aqueous Washes, Drying under Vacuum | ¹H NMR, GC-MS |
Q2: I have my crude product. What is the best overall strategy to achieve high purity?
A2: There is no single "best" strategy; the optimal workflow depends on your initial purity and the scale of your work. However, a robust and logical approach is crucial. The following decision workflow illustrates a common and effective purification strategy.
Caption: Decision workflow for purifying this compound.
Causality: This workflow is effective because it tackles different types of impurities sequentially.
-
Acid-Base Extraction: This is a bulk purification technique that leverages the basicity of the amino group. By converting the amine into a water-soluble salt with an acid (like HCl), it can be separated from neutral or acidic organic impurities.[5][6] This is an efficient first pass to remove significant non-basic contaminants.
-
Crystallization as the Hydrochloride Salt: This is the most critical step for isomer separation. The trans isomer's hydrochloride salt often has different solubility and crystal packing properties than the cis isomer, allowing it to be selectively crystallized from solvents like methanol or ethanol.[1] This step provides significant purification and isomer enrichment simultaneously.
Troubleshooting Guide
Problem: My recrystallization yield is very low, or nothing crystallizes.
Possible Causes & Solutions:
-
Cause 1: Incorrect Solvent Choice. The rigid adamantane structure can lead to poor solubility in many common solvents.[7] The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.
-
Solution: For the hydrochloride salt, methanol and ethanol are reported to be effective for selectively crystallizing the trans isomer.[1] For the free base, a solvent system like ethyl acetate/heptane or dichloromethane/heptane might be effective. Always perform small-scale solubility tests first.
-
-
Cause 2: Cooling Too Rapidly. Rapid cooling leads to the formation of small, often impure crystals or can cause the compound to "oil out" instead of crystallizing.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, cooling can be continued in an ice bath or refrigerator to maximize crystal recovery.[7]
-
-
Cause 3: Solution is Not Saturated. If too much solvent was used, the solution will not be supersaturated upon cooling, and crystallization will not occur.
-
Solution: Carefully evaporate some of the solvent under reduced pressure and attempt to cool the more concentrated solution again. If the compound is stable, you can also heat the solution to boiling and add the anti-solvent (e.g., heptane) dropwise until turbidity persists, then add a few drops of the primary solvent (e.g., ethyl acetate) to redissolve, and then cool slowly.
-
Problem: I'm performing an acid-base extraction, but a persistent emulsion is forming at the interface.
Possible Causes & Solutions:
-
Cause 1: Vigorous Shaking. Overly aggressive shaking of the separatory funnel creates a stable emulsion, especially with amines.
-
Solution: Use gentle, repeated inversions of the separatory funnel rather than vigorous shaking. This allows for sufficient mixing without high shear forces.
-
-
Cause 2: Similar Densities of Organic and Aqueous Layers. If the densities are too close, phase separation is slow.
-
Solution 1 (Break the Emulsion): Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to break the emulsion and can also decrease the solubility of the organic compound in the aqueous phase.
-
Solution 2 (Change Solvent): If the problem persists, consider changing your organic solvent to one with a significantly different density from water (e.g., switching from dichloromethane to ethyl acetate or vice versa).
-
Solution 3 (Physical Methods): Gently swirling the funnel or passing a glass rod through the emulsion layer can sometimes help coalesce the droplets. In stubborn cases, centrifugation can be used to force phase separation.
-
Problem: How can I effectively monitor the purity of my fractions during purification?
A3: A combination of techniques is essential for reliable purity assessment.[7]
-
Thin-Layer Chromatography (TLC): This is the fastest method for qualitative analysis.
-
Mobile Phase: A good starting point is a mixture of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1). The basic additive (NH₄OH) is crucial to prevent the amine from streaking on the silica plate.
-
Visualization: The compound lacks a strong UV chromophore. Visualization can be achieved by staining with potassium permanganate (KMnO₄) or ninhydrin spray (which specifically stains primary amines).
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis.
-
Challenge: The lack of a UV chromophore makes detection difficult.[2]
-
Solution: Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, derivatization with a UV-active agent can be performed.
-
-
Gas Chromatography (GC): Excellent for analyzing volatile impurities and assessing isomeric purity. A method for a related compound, 3-amino-1-adamantanol, specifies a capillary column with a stationary phase of 6% cyanopropylphenyl-94% dimethylpolysiloxane.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can be used to detect and quantify impurities if their signals are resolved from the main product. It is also excellent for identifying residual solvents.[2]
Detailed Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction
This protocol is designed to remove neutral impurities from the crude product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.[6]
-
Mixing: Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[9]
-
Separation: Allow the layers to separate fully. The protonated amine will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete transfer of the amine. Combine the aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small portion of fresh organic solvent to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is >12 (confirm with pH paper). This neutralizes the HCl and deprotonates the ammonium salt, regenerating the free amine.
-
Re-extraction: Return the basic aqueous solution to the separatory funnel and extract it three times with fresh portions of the organic solvent. The neutral free amine will now transfer back into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base of this compound.
Protocol 2: Selective Crystallization of trans-4-Aminoadamantan-1-ol Hydrochloride
This protocol is optimized for the separation of the trans isomer.[1]
-
Salt Formation: Dissolve the purified free base from the previous protocol in a minimal amount of methanol or ethanol (e.g., 5-10 mL per gram of amine).
-
Acidification: While stirring, slowly add a solution of HCl in methanol or ethanol, or bubble HCl gas through the solution, until the pH is acidic (pH 1-2). Alternatively, add trimethylchlorosilane dropwise.[1]
-
Heating: Gently heat the solution to reflux to ensure complete dissolution. If any solid remains, add a minimal amount of additional solvent dropwise until a clear solution is obtained.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this process.
-
Chilling: Once at room temperature, place the flask in an ice bath or a refrigerator (4 °C) for several hours (or overnight) to maximize crystallization.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold solvent (the same solvent used for crystallization) to remove any soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum at an elevated temperature (e.g., 60 °C) to obtain pure trans-4-Aminoadamantan-1-ol hydrochloride.[1] Purity should be assessed by GC or NMR to confirm the isomeric ratio. A GC purity of >99% is achievable with this method.[1]
References
- 1. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Addressing Stability Issues of 4-Aminoadamantan-1-ol in Aqueous Solutions
Welcome to the technical support center for 4-Aminoadamantan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in aqueous environments. We will explore the nuances of its stability, provide direct answers to common experimental challenges, and offer robust protocols to ensure the integrity of your results.
The unique structure of this compound, which combines a rigid diamondoid core with reactive amino and hydroxyl functional groups, presents specific challenges in aqueous media.[1][2] Understanding these properties is paramount for developing stable formulations and generating reliable experimental data. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Section 1: Core Concepts & Solution Preparation FAQs
This section addresses the foundational questions regarding the handling and dissolution of this compound.
Q1: I'm having trouble dissolving this compound. What is the best practice for preparing aqueous stock solutions?
A1: The solubility of this compound is highly dependent on pH due to the presence of the primary amine.
-
Use the Hydrochloride Salt: Whenever possible, start with the this compound hydrochloride (HCl) salt.[3] The salt form is significantly more water-soluble than the free base.
-
pH Adjustment for the Free Base: If you are using the free base form, which is only slightly soluble in water, you must acidify your solvent.[4][5] Add your aqueous solvent (e.g., purified water or buffer) to the compound and then slowly titrate with dilute HCl until the compound fully dissolves. The amino group will be protonated to form the soluble ammonium salt in situ.
-
Solvent Choice: For most applications, start with high-purity, deionized water or a buffer system relevant to your experiment (e.g., PBS for biological assays). Avoid organic solvents unless your experimental design requires them, as they can introduce impurities or interfere with downstream analyses.[6]
Q2: How stable is the core adamantane structure itself?
A2: The adamantane cage is exceptionally stable.[1] It is a rigid, strain-free hydrocarbon structure reminiscent of a diamond lattice.[1] You can be confident that under typical experimental conditions (pH, temperature, light), the cage itself will not degrade. Stability issues almost always arise from reactions involving the appended amino or hydroxyl functional groups.
Q3: Which functional groups on this compound are the primary points of instability?
A3: The primary amine is the most likely site of degradation. Primary amines can be susceptible to oxidation.[7] While the tertiary alcohol is relatively stable, the molecule's overall stability in solution will be dictated by the reactivity of the amino group under your specific experimental conditions.
Section 2: Troubleshooting Guide for Aqueous Instability
This section provides direct troubleshooting for common stability problems encountered during experiments.
Q1: My analytical results show a loss of this compound concentration in my aqueous solution over time. What are the most probable causes?
A1: A decrease in concentration points to degradation. The most common factors influencing the stability of amine-containing compounds in solution are pH, the presence of oxidants, light exposure, and temperature. The following questions in this guide will help you systematically identify the cause.
To begin troubleshooting, use the following decision tree to narrow down the potential source of instability.
Caption: Troubleshooting Decision Tree for Instability.
Q2: How does the pH of my aqueous solution affect the stability of this compound?
A2: The pH of your solution is a critical stability parameter. While forming a salt with acid is necessary for dissolution, maintaining the solution at extreme pH values can promote degradation. Studies on related adamantane derivatives have shown that hydrolytic stability can be lower in acidic conditions compared to neutral conditions.[8][9]
-
Mechanism Insight: While the C-N and C-O bonds in this compound are generally stable to hydrolysis, extreme pH can catalyze other reactions or influence the oxidative potential of dissolved species.
-
Troubleshooting Steps:
-
Measure pH: Always measure and record the pH of your final solution.
-
Buffer the Solution: If your experiment allows, use a buffer to maintain a stable pH, ideally between 6.0 and 8.0.
-
Conduct a pH Stress Test: As part of a forced degradation study (see Section 3), expose your compound to different pH conditions (e.g., 0.1 M HCl, pH 7.4 buffer, 0.1 M NaOH) to determine its stability profile.[10][11]
-
Q3: I suspect oxidative degradation. How can I confirm and prevent this?
A3: Oxidative degradation, particularly of the primary amine, is a plausible pathway.[7] This can be accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light.
-
Potential Pathway: The amino group could be oxidized, potentially leading to deamination and the formation of a ketone (4-hydroxyadamantan-2-one).
-
Troubleshooting Steps:
-
De-gas Solvents: Prepare solutions using solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon.
-
Use Amber Vials: Store solutions in amber glass vials to minimize light exposure, which can catalyze oxidation.
-
Add Antioxidants/Chelators: If permissible, consider adding a small amount of an antioxidant or a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
-
Conduct an Oxidative Stress Test: Expose a sample of your solution to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) to intentionally induce oxidative degradation.[10] The resulting degradant profile can be compared to what you observe in your experiment to confirm if oxidation is the cause.
-
Q4: Is this compound sensitive to light?
A4: Photostability is a key parameter that must be evaluated for any new compound. The ICH Q1B guidelines provide a framework for photostability testing.[10] While the adamantane core itself is not a chromophore, impurities or interactions in the formulation could lead to photosensitivity.
-
Troubleshooting Steps:
-
Protect from Light: As a standard best practice, always prepare and store solutions in amber vials or in containers wrapped in aluminum foil.
-
Perform a Photostability Study: Expose a solution of the compound to a controlled light source (as specified in ICH Q1B) alongside a control sample protected from light. Analyze both samples at various time points to quantify any light-induced degradation.
-
Section 3: Protocols for Assessing Aqueous Stability
This section provides standardized workflows to formally investigate the stability of this compound.
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is an essential tool to understand degradation pathways and establish the stability-indicating nature of your analytical methods.[12][13]
Caption: Experimental Workflow for a Forced Degradation Study.
Protocol 2: Quantitative Analysis by HPLC with Fluorescence Detection
Since this compound lacks a strong UV chromophore, a sensitive method involves pre-column derivatization followed by fluorescence detection. O-phthalaldehyde (OPA) is a common derivatizing agent for primary amines.[14]
1. Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.5): Prepare and adjust pH as needed.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer and 50 µL of a thiol (e.g., N-acetyl-L-cysteine or 3-mercaptopropionic acid).[14] This reagent should be prepared fresh daily and protected from light.
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid (or other suitable buffer).
-
Mobile Phase B: HPLC-grade acetonitrile.
2. Sample Derivatization:
-
In an HPLC vial, mix 50 µL of your sample (or standard) with 200 µL of the OPA derivatization reagent.
-
Vortex briefly and allow the reaction to proceed for exactly 2 minutes at room temperature before injection. Timing is critical for reproducibility.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm.
-
Gradient Elution: Develop a gradient method starting with a high aqueous composition and ramping up the acetonitrile to elute the derivatized analyte. (e.g., 10% B to 90% B over 15 minutes).
4. Validation and Quantification:
-
Prepare a calibration curve using standards of known concentrations (e.g., from 0.1 µg/mL to 10 µg/mL).[15]
-
The stability of your samples can be determined by comparing the peak area of this compound at each time point to the time-zero sample.
Section 4: Data Summary and Potential Degradation Pathways
Table 1: Factors Influencing this compound Stability
| Parameter | Condition | Potential Impact on Stability | Recommended Action |
| pH | Acidic (pH < 4) or strongly basic (pH > 10) | Moderate to High | Buffer solutions to a neutral pH range (6.0-8.0).[8][9] |
| Oxidants | Dissolved O₂, trace metals, peroxides | High | De-gas solvents; use high-purity water; add chelators like EDTA if possible. |
| Light | UV or ambient laboratory light | Moderate | Store all solutions in amber vials or protect from light.[10] |
| Temperature | Elevated temperatures (>40°C) | Moderate | Store stock solutions at 2-8°C (short-term) or ≤ -20°C (long-term). Avoid repeated freeze-thaw cycles. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively published, we can hypothesize the most likely transformations based on its chemical structure for the purposes of method development and degradant identification.
Caption: Hypothesized Degradation Pathways.
Section 5: Comprehensive FAQs
Q: What are the expected storage conditions for aqueous solutions of this compound?
A: For short-term storage (up to 1 week), solutions should be stored at 2-8°C and protected from light. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q: My analytical results are showing high variability. What should I check?
A: Inconsistent results can stem from either compound instability or analytical method variability.
-
Check Solution Age: Are you using a freshly prepared solution for each experiment? If not, instability could be the cause. Prepare a fresh solution and re-analyze.
-
Review Analytical Method: If using a derivatization-based method, ensure that the reaction time is precisely controlled for every sample and standard. Inconsistent timing is a major source of variability.
-
Evaluate System Suitability: Before running samples, always perform a system suitability test on your HPLC to ensure the instrument is performing correctly (e.g., check peak shape, retention time stability, and detector response).
Q: Can I use GC-MS to analyze this compound?
A: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative to HPLC, particularly for identifying unknown degradants.[14] The compound is volatile enough for GC analysis, often after derivatization of the polar amino and hydroxyl groups to increase volatility and improve peak shape. A patent for a related compound suggests using a capillary column with a stationary phase like 6% cyanopropylphenyl-94% dimethylpolysiloxane.[16]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 3-Amino-1-adamantanol | 702-82-9 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. j.uctm.edu [j.uctm.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. biomedres.us [biomedres.us]
- 12. biopharminternational.com [biopharminternational.com]
- 13. rjptonline.org [rjptonline.org]
- 14. benchchem.com [benchchem.com]
- 15. scielo.org.pe [scielo.org.pe]
- 16. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Bioavailability of Adamantane-Based Drugs
<_>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of increasing the bioavailability of adamantane-based drugs. The unique physicochemical properties of the adamantane scaffold, such as its high lipophilicity and rigid, cage-like structure, present distinct hurdles in achieving optimal drug absorption and systemic exposure.[1][2] This resource is designed to provide both foundational knowledge and actionable experimental protocols to overcome these challenges.
I. Frequently Asked Questions (FAQs)
Q1: Why do many adamantane-based drugs exhibit poor bioavailability?
The primary reason for the poor bioavailability of many adamantane-based drugs lies in their inherent physicochemical properties. The adamantane moiety is a rigid, bulky, and highly lipophilic hydrocarbon cage.[1][2] This high lipophilicity often leads to very low aqueous solubility, a critical factor for drug dissolution in the gastrointestinal (GI) tract prior to absorption.[3][4] According to the Biopharmaceutics Classification System (BCS), such compounds often fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where the rate-limiting step for absorption is dissolution.[5]
Furthermore, the rigid structure of adamantane can sometimes hinder optimal interaction with membrane transporters, and its metabolic stability, while often a desirable trait for prolonging half-life, means that it may not be readily converted to more soluble metabolites.[1][6][7]
Q2: What are the primary strategies to enhance the bioavailability of adamantane derivatives?
There are several key strategies that can be employed, often in combination, to improve the bioavailability of these challenging compounds. These can be broadly categorized as:
-
Formulation-Based Approaches: These methods focus on improving the dissolution of the drug in the GI tract without chemically altering the active pharmaceutical ingredient (API).[3]
-
Chemical Modification (Prodrug) Approaches: This involves covalently modifying the adamantane-based drug to create a more soluble or permeable transient derivative.[4][8]
-
Advanced Drug Delivery Systems: These involve encapsulating the drug in specialized carriers to enhance its solubility, stability, and absorption.[9][10][11]
The choice of strategy depends on the specific properties of the drug molecule, the desired pharmacokinetic profile, and the intended route of administration.[12]
Q3: What is the "food effect," and how does it relate to adamantane-based drugs?
The "food effect" refers to the alteration in a drug's bioavailability when administered with food. For highly lipophilic drugs like many adamantane derivatives, administration with a high-fat meal can significantly increase bioavailability.[13] This is because the presence of fats stimulates the secretion of bile salts and the formation of micelles, which can help solubilize the lipophilic drug in the aqueous environment of the gut, thereby enhancing its absorption.[13] Understanding the food effect is crucial during clinical development, and lipid-based formulations are often designed to mimic this effect, providing more consistent absorption regardless of food intake.[13]
II. Troubleshooting Guides & Experimental Protocols
Problem 1: My adamantane-based compound has extremely low aqueous solubility, leading to poor results in in vitro dissolution assays.
This is a common starting point for many adamantane derivatives. The goal is to increase the apparent solubility and dissolution rate.
Initial Strategy: Particle Size Reduction
Causality: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size, you dramatically increase the surface area-to-volume ratio, which can enhance the dissolution rate.[12]
Experimental Protocol: Micronization and Nanonization
-
Micronization:
-
Method: Utilize techniques like air-jet milling to reduce the particle size of your crystalline drug to the range of 2-5 μm.[14]
-
Procedure:
-
Ensure the starting material is a dry, crystalline solid.
-
Process the material through an air-jet mill according to the manufacturer's instructions.
-
Characterize the resulting particle size distribution using laser diffraction or microscopy.
-
-
Expected Outcome: A significant increase in the dissolution rate compared to the un-milled drug.
-
Troubleshooting: If you observe particle aggregation due to high surface energy, consider incorporating a surfactant or polymer as a stabilizer during the milling process or in the final formulation.[15]
-
-
Nanonization (Nanosuspensions):
-
Method: For even greater surface area enhancement, create a nanosuspension where the drug particles are in the 200-600 nm range.[4][16] Common methods include high-pressure homogenization or wet bead milling.[4]
-
Procedure (High-Pressure Homogenization):
-
Disperse the micronized drug in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like hydroxypropyl methylcellulose).
-
Pass this suspension through a high-pressure homogenizer for a specified number of cycles until the desired particle size is achieved.
-
Monitor particle size using dynamic light scattering (DLS).
-
-
Expected Outcome: A dramatically improved dissolution profile and potentially enhanced saturation solubility.[4]
-
Data Presentation: Expected Improvement in Dissolution
| Strategy | Particle Size Range | Relative Surface Area | Expected Impact on Dissolution Rate |
| Unprocessed API | > 50 µm | 1x | Baseline |
| Micronization | 2 - 5 µm | 10-25x | Moderate Increase |
| Nanonization | 200 - 600 nm | >100x | Significant Increase |
Problem 2: Particle size reduction is insufficient, or my compound is still showing poor absorption despite improved dissolution.
This suggests that solubility is still the limiting factor, or that permeability might be lower than anticipated. Here, more advanced formulation strategies are required.
Strategy 1: Amorphous Solid Dispersions (ASDs)
Causality: The crystalline form of a drug is the most thermodynamically stable but also the least soluble.[4] By converting the drug to its amorphous (non-crystalline) state and dispersing it within a hydrophilic polymer matrix, you can achieve a much higher apparent solubility and dissolution rate.[4][15] The polymer prevents the drug from recrystallizing.
Experimental Protocol: Solvent Evaporation (Spray Drying)
-
Polymer and Solvent Selection:
-
Choose a hydrophilic polymer in which your drug is miscible (e.g., PVP, HPMC, Soluplus®).
-
Select a common solvent that dissolves both your drug and the polymer (e.g., methanol, acetone, dichloromethane).
-
-
Spray Drying Process:
-
Prepare a solution of the drug and polymer in the selected solvent.
-
Atomize the solution into a hot air stream using a spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.
-
Optimize parameters like inlet temperature, feed rate, and atomization pressure to achieve the desired particle characteristics.
-
-
Characterization:
-
Confirm the amorphous nature of the drug using Differential Scanning Calorimetry (DSC) (absence of a melting peak) and Powder X-ray Diffraction (PXRD) (presence of a halo pattern).
-
Perform dissolution testing on the resulting ASD powder.
-
Expected Outcome: A "spring and parachute" effect during dissolution, where the drug concentration rapidly rises to a supersaturated state (the "spring") and is maintained by the polymer, which inhibits precipitation (the "parachute").
-
Strategy 2: Lipid-Based Formulations
Causality: For highly lipophilic adamantane compounds, formulating them in a lipid-based system can significantly improve oral bioavailability.[14][17] These formulations utilize the body's natural lipid absorption pathways.[13] Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are particularly effective.[3][5] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media like GI fluids.[5]
Experimental Protocol: Developing a SMEDDS Formulation
-
Excipient Screening:
-
Solubility Studies: Determine the solubility of your adamantane drug in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, select the most promising oil, surfactant, and co-solvent.
-
Construct a ternary phase diagram by mixing these components in different ratios and observing the resulting emulsion droplet size and stability upon dilution with water. The goal is to identify the region that forms a clear or bluish-white microemulsion with a droplet size <100 nm.
-
-
Formulation Optimization:
-
Select a ratio from the optimal region of the phase diagram and dissolve your drug in the mixture.
-
Assess drug loading capacity and check for any signs of precipitation upon storage or dilution.
-
-
In Vitro Characterization:
-
Measure droplet size and zeta potential of the resulting microemulsion using DLS.
-
Perform in vitro dissolution/dispersion tests to confirm rapid emulsification and drug release.
-
Expected Outcome: The drug remains in a solubilized state within the oil droplets as it transits the GI tract, bypassing the dissolution step and presenting the drug in a readily absorbable form.[14]
-
Problem 3: My adamantane derivative has a polar functional group (e.g., hydroxyl, carboxyl) that limits its permeability, despite its lipophilic core.
In this scenario, a prodrug approach can be highly effective.
Strategy: Lipophilic Prodrug Synthesis
Causality: A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent drug.[8] By masking a polar functional group with a lipophilic promoiety (e.g., converting a carboxylic acid to an ester), you can increase the overall lipophilicity and enhance passive diffusion across biological membranes.[8][18][19] The ester can then be cleaved by ubiquitous esterase enzymes in the body to release the active drug.[8][12]
Experimental Protocol: Ester Prodrug Synthesis and Evaluation
-
Synthesis:
-
Identify a polar functional group on your adamantane drug (e.g., a hydroxyl group).
-
Synthesize a series of ester prodrugs by reacting the parent drug with various aliphatic or aromatic acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride). This allows you to modulate the lipophilicity to different degrees.
-
-
Physicochemical Characterization:
-
Determine the octanol-water partition coefficient (Log P) for the parent drug and each prodrug to confirm the increase in lipophilicity.
-
-
In Vitro Stability and Conversion:
-
Incubate the prodrugs in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and human plasma.
-
Use LC-MS/MS to monitor the rate of disappearance of the prodrug and the appearance of the parent drug. This confirms that the prodrug is stable enough to be absorbed but is readily converted to the active form.
-
-
In Vitro Permeability Assay:
-
Use a Caco-2 cell monolayer model to assess the permeability of the parent drug versus the prodrugs.
-
Expected Outcome: The prodrugs will show significantly higher permeability across the Caco-2 monolayer compared to the parent drug. The rate of conversion in plasma will confirm the release of the active molecule.
-
Data Presentation: Comparing Parent Drug vs. Prodrug
| Compound | Log P | Caco-2 Permeability (Papp, cm/s) | Plasma Half-life (t½, min) |
| Parent Drug | 1.5 | 1 x 10⁻⁶ | - |
| Acetyl Prodrug | 2.8 | 5 x 10⁻⁶ | 60 |
| Benzoyl Prodrug | 4.1 | 9 x 10⁻⁶ | 45 |
Problem 4: How can I improve both solubility and targetability of my adamantane-based drug?
For this multi-faceted challenge, nanotechnology-based drug delivery systems are a powerful tool.
Strategy: Encapsulation in Nanocarriers
Causality: Nanocarriers, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles (SLNs), can encapsulate poorly soluble drugs within their core, effectively creating a formulation with improved aqueous dispersibility.[9][11][20] Furthermore, the surface of these nanoparticles can be modified with targeting ligands to direct the drug to specific tissues or cells.[10] Adamantane's lipophilicity makes it an excellent candidate for incorporation into the lipidic components of these systems.[6][21][22]
Experimental Protocol: Formulation of Drug-Loaded Solid Lipid Nanoparticles (SLNs)
-
Component Selection:
-
Solid Lipid: Choose a biocompatible lipid that is solid at body temperature (e.g., glyceryl monostearate, stearic acid).
-
Surfactant: Select a stabilizer for the nanoparticle dispersion (e.g., Poloxamer 188, lecithin).
-
-
Hot Homogenization Method:
-
Heat the solid lipid above its melting point.
-
Dissolve the adamantane-based drug in the molten lipid to form the lipid phase.
-
Separately, heat an aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer to form a coarse pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer at high temperature for several cycles.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath. The lipid will recrystallize, entrapping the drug within the solid lipid matrix to form SLNs.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Determine the drug entrapment efficiency (EE%) and drug loading (DL%) by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in each fraction.
-
Expected Outcome: A stable aqueous dispersion of drug-loaded nanoparticles with high entrapment efficiency, which can improve solubility, protect the drug from degradation, and potentially alter its pharmacokinetic profile.[9][17]
-
III. Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.
Prodrug Activation Pathway
Caption: Bioactivation of a lipophilic ester prodrug to the active parent drug.
Structure of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Caption: Transformation of a SMEDDS pre-concentrate into a microemulsion.
IV. References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212.
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.
-
Role of Nanotechnology in Enhancing Drug Bioavailability and Therapeutic Efficacy. ManTech Publications.
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health.
-
Formulation strategies for poorly soluble drugs. ResearchGate.
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.
-
Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology.
-
NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
-
The Role of Adamantane Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.
-
Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Publishing. 2022.
-
Prodrugs for Enhancement of Lipophilicity. SpringerLink.
-
Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine. National Institutes of Health.
-
Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs. SciSpace. 2024.
-
Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein-Institut. 2021.
-
Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. ResearchGate.
-
Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Publishing.
-
Adamantane-containing drug delivery systems. Pharmacia. 2023.
-
Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
-
Cocrystallization of adamantane-1,3-dicarboxylic acid and 4,4′-bipyridine. Elsevier.
-
Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
-
Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. National Institutes of Health.
-
Nascent pharmacological advancement in adamantane derivatives. ResearchGate.
-
How to improve the bioavailability of a drug?. Patsnap Synapse.
-
Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. Bentham Science.
-
Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. R Discovery. 2016.
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PubMed Central.
-
Strategies to improve solubility and bioavailability of lipophilic drugs. ResearchGate.
-
Insights on Fatty Acids in Lipophilic Prodrug Strategy. International Research Journal of Pure and Applied Chemistry. 2017.
-
Adamantane in Drug Delivery Systems and Surface Recognition. National Institutes of Health. 2017.
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. 2024.
-
Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals. Benchchem.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pharmtech.com [pharmtech.com]
- 6. mdpi.com [mdpi.com]
- 7. connectsci.au [connectsci.au]
- 8. Prodrugs for Enhancement of Lipophilicity [ebrary.net]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy | Bentham Science [benthamscience.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. iipseries.org [iipseries.org]
- 21. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 22. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 4-Aminoadamantan-1-ol during storage
Welcome to the technical support center for 4-Aminoadamantan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage and experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
I. Understanding the Stability of this compound
This compound is a unique bifunctional molecule featuring a rigid, cage-like adamantane core, a primary amino group, and a tertiary hydroxyl group. This structure confers a high degree of thermal stability. However, the amino and hydroxyl functionalities are susceptible to specific degradation pathways, particularly oxidation, which can compromise the purity and activity of the compound over time. The hydrochloride salt form of this compound is often preferred for its enhanced stability compared to the free base.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For maximal stability, this compound should be stored in a cool, dry, and dark environment. Tightly sealed containers are essential to prevent moisture absorption and oxidation. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).
Q2: What is the recommended storage temperature?
A2: The recommended storage temperature is between 2-8°C. Refrigerated conditions slow down potential degradation reactions.
Q3: How does humidity affect the stability of this compound?
A3: High humidity can lead to the absorption of moisture, which may promote degradation. It is recommended to maintain a relative humidity below 60% in the storage area.
Q4: Is this compound sensitive to light?
A4: As with many organic compounds, exposure to light, especially UV light, can potentially induce degradation. Therefore, it is crucial to store it in a light-protected container (e.g., an amber vial).
Q5: Should I be concerned about oxidation?
A5: Yes, the amino group in this compound is susceptible to oxidation. It is important to minimize contact with air and oxidizing agents. Storing under an inert atmosphere is a key preventive measure.
Q6: Is the hydrochloride salt of this compound more stable than the free base?
A6: Yes, the hydrochloride salt is generally more stable and less prone to degradation, particularly oxidative degradation of the amino group. A patent on the synthesis of the trans-hydrochloride salt highlights its stability, which is advantageous for pharmaceutical applications.[1]
Q7: What are the visual signs of degradation?
A7: A change in color (e.g., from white to yellow or brown) or the appearance of clumping can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial for quality control.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/GC analysis | Degradation of the compound. | 1. Confirm the identity of the main peak with a reference standard. 2. Perform forced degradation studies (see Section IV) to identify potential degradation products. 3. Review storage conditions and handling procedures. |
| Loss of biological activity | Degradation of the active compound. | 1. Verify the purity of the compound using a validated analytical method (see Section V). 2. Compare the activity with a freshly prepared or newly purchased batch. |
| Poor solubility | Potential degradation or presence of impurities. | 1. Check the appearance of the solid material for any changes. 2. Analyze the purity of the compound. |
| Discoloration of the solid material | Oxidation or other degradation pathways. | 1. Do not use the discolored material for experiments. 2. Re-evaluate your storage and handling procedures to minimize exposure to air and light. |
IV. Understanding and Investigating Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, based on the chemistry of amino alcohols and adamantane derivatives, we can postulate the most likely degradation pathways.[2][3][4][5] These include oxidation, and to a lesser extent, reactions involving the hydroxyl group or the adamantane cage.
Potential Degradation Pathways
Caption: Potential oxidative degradation pathways of this compound.
Experimental Protocol: Forced Degradation Studies
To investigate the stability of your this compound sample and develop a stability-indicating analytical method, you can perform forced degradation studies under various stress conditions as recommended by ICH guidelines.[6][7][8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7][8][9][10]
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze by a validated HPLC or GC-MS method (see Section V).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Caption: Workflow for forced degradation studies of this compound.
V. Analytical Methods for Quality Control
Regular analytical testing is essential to ensure the purity and stability of this compound. Below are suggested starting points for developing your analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method can be developed for the purity assessment and detection of degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) due to the lack of a strong chromophore.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-550) for identification of unknowns, and Selected Ion Monitoring (SIM) for quantification. A patent for a similar compound suggests a GC method with a capillary column having a stationary phase of 6% cyanopropylphenyl-94% dimethylpolysiloxane.[12]
VI. Summary of Recommendations
To prevent the degradation of this compound during storage, adhere to the following best practices:
| Parameter | Recommendation |
| Form | Hydrochloride salt is preferred for enhanced stability. |
| Temperature | 2-8°C (Refrigerated) |
| Humidity | < 60% Relative Humidity |
| Light | Store in a light-protected (amber) container. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). |
| Container | Tightly sealed, appropriate for chemical storage. |
| Handling | Minimize exposure to ambient air and potential contaminants. |
| Quality Control | Regularly assess purity using a validated analytical method. |
By implementing these storage, handling, and quality control measures, you can ensure the integrity and reliability of your this compound for successful research and development outcomes.
VII. References
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, European Medicines Agency, November 1996. --INVALID-LINK--
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. --INVALID-LINK--
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. --INVALID-LINK--
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. --INVALID-LINK--
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. --INVALID-LINK--
-
HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. --INVALID-LINK--
-
(PDF) HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. ResearchGate. --INVALID-LINK--
-
Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride. Google Patents. --INVALID-LINK--
-
3-Amino-1-adamantanol. PubChem. --INVALID-LINK--
-
Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. Google Patents. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
This compound hydrochloride. PubChem. --INVALID-LINK--
-
Cage-like amino alcohols. synthesis, reactions, and application. ResearchGate. --INVALID-LINK--
-
Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. ResearchGate. --INVALID-LINK--
-
SAFETY DATA SHEET for 3-Amino-1-adamantanol. --INVALID-LINK--
-
Formation of Aldehydes by Direct Oxidative Degradation of Amino Acids via Hydroxyl and Ethoxy Radical Attack in Buffered Model Solutions. ResearchGate. --INVALID-LINK--
-
Comprehensive Assessment of Protein and Excipient Stability in Biopharmaceutical Formulations Using 1H NMR Spectroscopy. PubMed. --INVALID-LINK--
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health. --INVALID-LINK--
-
Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters. --INVALID-LINK--
-
trans-4-Aminoadamantan-1-ol. PubChem. --INVALID-LINK--
-
The oxidation of amino alcohols. University of Louisville. --INVALID-LINK--
-
Cage-like amino alcohols. synthesis, reactions, and application. R Discovery. --INVALID-LINK--
-
Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. MDPI. --INVALID-LINK--
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. --INVALID-LINK--
-
The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. ResearchGate. --INVALID-LINK--
-
Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening. ResearchGate. --INVALID-LINK--
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. --INVALID-LINK--
-
1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of. ChemRxiv. --INVALID-LINK--
-
(PDF) Supplementary Information HPLC methods for purity evaluation of man-made single-stranded RNAs. ResearchGate. --INVALID-LINK--
-
Cis-4-aminoadamantan-1-ol hydrochloride. PubChem. --INVALID-LINK--
-
3-Amino-1-hydroxyadamantane. LookChem. --INVALID-LINK--
-
Detailed chemical structure analysis by NMR. IsoLife BV. --INVALID-LINK--
References
- 1. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemlett.com [jchemlett.com]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 9. jordilabs.com [jordilabs.com]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma [mdpi.com]
- 12. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Production of trans-4-Aminoadamantan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of trans-4-Aminoadamantan-1-ol. This document is designed for researchers, process chemists, and drug development professionals who are working with this critical pharmaceutical intermediate. 4-Aminoadamantan-1-ol, particularly its trans isomer, is a valuable building block in the design of novel therapeutics for conditions including diabetes, hyperlipidemia, and viral infections.[1]
However, transitioning its synthesis from the lab bench to pilot or industrial scale presents several challenges. The primary goal is to develop a process that is not only high-yielding and cost-effective but also provides excellent stereochemical control to isolate the desired trans isomer in high purity (>99%).[1]
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic routes to help you navigate the complexities of scaling up production.
Core Synthesis Pathway
The most common and scalable route to trans-4-Aminoadamantan-1-ol hydrochloride begins with 5-hydroxy-2-adamantanone. The process involves three key stages: imine formation, catalytic hydrogenation, and diastereomeric purification via crystallization.
Caption: General synthesis route for trans-4-Aminoadamantan-1-ol HCl.
Troubleshooting Guide: From Lab to Scale
This section addresses specific issues that may arise during the scale-up process, categorized by the synthetic step.
Section 1: Starting Material & Reagents
Q: My 5-hydroxy-2-adamantanone starting material contains several impurities. How will this impact the synthesis, and what are the acceptance criteria?
A: The purity of your starting ketone is critical for catalyst performance and final product quality.
-
Causality: Impurities, particularly organic contaminants or heavy metals, can act as catalyst poisons during the hydrogenation step. This leads to sluggish or incomplete reactions, requiring higher catalyst loading and longer reaction times, which increases costs. Downstream, these impurities can co-crystallize with the final product, making it difficult to achieve >99% purity.
-
Recommended Action:
-
Purity Specification: Aim for a starting material purity of ≥98% by GC analysis.
-
Impurity Profile: Characterize the impurities. If they are structurally similar to the ketone, they may form their own amine derivatives, complicating purification.
-
Pre-Purification: If the starting material is of low quality, consider a preliminary purification step, such as recrystallization or column chromatography, before beginning the synthesis.
-
Q: For the imination step, what is the most effective source of ammonia for large-scale production: aqueous ammonia or a solution of ammonia in methanol?
A: For industrial-scale production, aqueous ammonia is generally preferred over ammonia-methanol solutions.
-
Expertise & Experience: While ammonia in methanol can be effective, preparing it on a large scale is challenging and expensive.[1] Aqueous ammonia is readily available, significantly cheaper, and safer to handle. The reaction system using aqueous ammonia as the solvent has been shown to be effective for generating the intermediate imine.[1]
-
Trustworthiness: The process described in patent CN102633659B successfully utilizes aqueous ammonia as both the reagent and the reaction solvent, demonstrating its viability for producing the desired intermediate.[1] The weight ratio of aqueous ammonia to the starting ketone is typically between 8:1 and 12:1 to drive the reaction to completion.[1]
Section 2: Imine Formation (Step 1)
Q: The conversion of the ketone to the imine is slow and incomplete, even after several hours. What parameters should I investigate?
A: Incomplete imine formation is a common bottleneck. The equilibrium between the ketone and imine must be shifted towards the product.
-
Causality: This is an equilibrium-controlled reaction where water is a byproduct. While using a large excess of aqueous ammonia helps, temperature and reaction time are key parameters to optimize.
-
Recommended Action:
-
Temperature Control: The reaction is typically run between 0°C and 50°C.[1] Lower temperatures may slow the reaction rate, while temperatures above 50°C could lead to side reactions or pressure build-up. A good starting point for optimization is 40-50°C.
-
Ammonia Concentration: Ensure a sufficient excess of ammonia is used. As mentioned, a weight ratio of 8-12 parts aqueous ammonia to 1 part ketone is recommended.[1]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical method (e.g., GC or TLC by taking aliquots). The reaction may require 4 to 16 hours to reach completion.[1]
-
Process Analytical Technology (PAT): For large-scale batches, consider using in-situ monitoring (like IR spectroscopy) to track the disappearance of the ketone's carbonyl peak and determine the reaction endpoint accurately without constant sampling.
-
Section 3: Catalytic Hydrogenation (Step 2)
Q: My hydrogenation reaction is very slow or has stalled completely. What are the most likely causes?
A: Catalyst deactivation is the most common cause of a stalled hydrogenation reaction.
-
Causality: The palladium catalyst is sensitive to poisons and reaction conditions.
-
Catalyst Poisoning: Trace impurities from the starting material or ammonia source (e.g., sulfur compounds) can irreversibly poison the catalyst.
-
Insufficient Hydrogen: On scale, ensuring efficient gas-liquid mixing is crucial. Poor agitation or a leak in the hydrogen supply can starve the reaction.
-
Low Catalyst Loading: While aiming for low catalyst usage is economical, too little catalyst will result in an impractically slow reaction. Typical loadings are 5-15% by weight of the starting ketone.[1]
-
-
Recommended Action:
-
Catalyst Health: Use fresh, high-quality catalyst. Perform a small-scale test reaction to qualify new batches of starting material or catalyst.
-
System Integrity: Ensure your reactor is pressure-tight and that the agitation is sufficient to disperse the hydrogen gas effectively.
-
Temperature and Pressure: The reaction is typically run at 20-60°C and 1-5 atm of hydrogen pressure.[1] Increasing both within safe operational limits can enhance the reaction rate.
-
Q: The crude product has a poor diastereomeric ratio, with a high percentage of the cis isomer. How can I improve the selectivity for the desired trans product?
A: While the hydrogenation of the imine intermediate inherently produces a mixture of diastereomers, the goal is to maximize the formation of the trans product. The reported crude product ratio is approximately 4:1 in favor of the trans isomer.[1]
-
Expertise & Experience: The stereochemical outcome is influenced by the direction of hydrogen attack on the imine intermediate. This can be affected by the catalyst, solvent, and reaction conditions, though options for drastic improvement at this stage are limited without resorting to more complex and costly methods like chiral auxiliaries.[1] The primary control over the final product's stereopurity comes from the purification step.
-
Recommended Action:
-
Consistent Conditions: Ensure your hydrogenation conditions (temperature, pressure, solvent) are consistent batch-to-batch to get a reproducible cis/trans ratio.
-
Focus on Purification: The most robust and economical strategy is not to chase a few extra percentage points of selectivity in the hydrogenation, but to focus on an efficient and high-yield purification to remove the unwanted cis isomer.
-
Section 4: Purification & Isolation (Step 3)
Q: My final yield of trans-4-Aminoadamantan-1-ol HCl is low after recrystallization. How can I improve the recovery?
A: Low recovery is often due to a suboptimal crystallization protocol. The separation of cis and trans isomers relies on the lower solubility of the trans hydrochloride salt in specific solvents.[1]
-
Causality:
-
Solvent Choice: The choice of solvent is critical. Methanol and ethanol are preferred for their ability to effectively differentiate the solubilities of the two isomers.[1]
-
Temperature Profile: Cooling the solution too quickly can cause the cis isomer to co-precipitate and trap the trans product in the mother liquor.
-
Concentration: If the solution is too dilute, recovery will be poor. If it's too concentrated, purity may be compromised.
-
-
Recommended Action:
-
Solvent Selection: Use methanol or ethanol as the recrystallization solvent.[1]
-
Controlled Cooling: After dissolving the crude product at reflux, cool the solution slowly. For example, cool to 20-25°C and stir for an extended period (e.g., 16 hours) to allow for selective crystallization of the trans salt.[1]
-
Seeding: Consider adding a small number of pure trans-4-Aminoadamantan-1-ol HCl seed crystals once the solution is saturated during cooling to promote controlled crystallization.
-
Mother Liquor Analysis: Analyze the mother liquor. If it contains a significant amount of the trans product, a second crop crystallization or recycling of the mother liquor could be implemented to improve overall yield.
-
Q: The final product purity is below the required >99%, with the main impurity being the cis isomer. What should I do?
A: If the cis isomer persists, a re-work or optimization of the crystallization is necessary.
-
Recommended Action:
-
Re-crystallization: The most straightforward solution is to perform a second recrystallization of the material.
-
Solvent Volume: In the recrystallization step, use the optimal amount of solvent. Too little solvent will not allow for effective removal of the more soluble cis isomer. The patent suggests dissolving the crude product in 2-10 times its weight of solvent.[1] A good starting point is around 4-5 volumes.
-
Washing: After filtration, wash the filter cake thoroughly with a small amount of cold solvent to remove any residual mother liquor rich in the cis isomer.
-
Troubleshooting Logic Flow
Caption: Troubleshooting logic for addressing common scale-up issues.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis?
A: There are three main areas of concern:
-
Hydrogenation: Working with hydrogen gas under pressure is a significant fire and explosion hazard. Ensure the reactor is properly rated, maintained, and operated in a well-ventilated area with appropriate hydrogen detectors.
-
Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric, especially after the reaction when it is dry and may be coated with organic material. It can spontaneously ignite upon exposure to air. The catalyst should be filtered carefully and kept wet with water or solvent until it can be safely quenched or stored.
-
Corrosive Reagents: The use of acidifying agents like hydrogen chloride solutions requires appropriate personal protective equipment (PPE) and handling in corrosion-resistant equipment.
Q: What analytical methods are essential for monitoring the process and ensuring final product quality?
A: A robust analytical package is crucial for process control and quality assurance.
-
Gas Chromatography (GC): The primary tool for determining the purity of the starting material and final product. It is also essential for quantifying the cis vs. trans isomer ratio.[1]
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress at the bench.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used for structural confirmation of the final product and key intermediates.
-
Karl Fischer Titration (KF): To determine the water content in the final product.
Q: Why is the 5-hydroxy-2-adamantanone route preferred over other published methods for large-scale production?
A: This route offers a superior balance of efficiency, cost, and safety for industrial applications compared to alternatives.
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Stereoselectivity | Major Drawbacks |
| Reductive Amination | 5-hydroxy-2-adamantanone | NH₃, H₂/Pd-C, HCl | Good (65-70%)[1] | Moderate (Crude trans:cis ~4:1)[1] | Requires careful purification. |
| Oxidation | 2-Adamantanamine | Conc. HNO₃, Conc. H₂SO₄ | Very Low (~20%)[1] | None[1] | Harsh/unsafe reagents, significant waste. |
| Chiral Auxiliary | 5-hydroxy-2-adamantanone | (s)-α-phenethylamine | Moderate | Good (trans:cis ~4:1)[1] | Very expensive chiral reagent, long process.[1] |
| Hydroxylamine Reduction | 5-hydroxy-2-adamantanone | NH₂OH·HCl, Raney Ni | Low (20-35%)[1] | None[1] | Low yield, no stereocontrol. |
Experimental Protocol: Gram-Scale Synthesis of trans-4-Aminoadamantan-1-ol HCl
This protocol is adapted from the process described in patent CN102633659B and should be performed by qualified chemists with appropriate safety precautions.[1]
Step 1: Imine Formation
-
To a suitable reactor, add 5-hydroxy-2-adamantanone (e.g., 50.0 g).
-
Add aqueous ammonia (25-28%, e.g., 500 mL, ~10 volumes).
-
Stir the mixture at 40-50°C for 10-16 hours.
-
Monitor the reaction by TLC or GC until the starting ketone is consumed.
-
Cool the reaction mixture. The imine product can be filtered or used directly in the next step after solvent removal/exchange.
Step 2: Reductive Amination
-
Transfer the imine intermediate to a hydrogenation reactor. Add a suitable solvent like methanol if needed.
-
Carefully add 10% Palladium on Carbon (50% wet, e.g., 5.0 g, 10 wt% dry basis).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 3-5 atm.
-
Stir the reaction mixture at 40-60°C. Monitor the reaction by hydrogen uptake.
-
Once the reaction is complete (typically 4-8 hours), cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Carefully filter the pyrophoric Pd/C catalyst through a pad of celite, ensuring the filter cake remains wet at all times. Wash the cake with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude this compound as a white solid (mixture of cis and trans isomers).
Step 3: Purification by Recrystallization
-
Place the crude amine (e.g., ~40 g) in a flask.
-
Add methanol (e.g., 160 mL, ~4 volumes).
-
Cool the stirred mixture to 0-5°C in an ice bath.
-
Slowly add a solution of hydrogen chloride in methanol or add trimethylchlorosilane (TMSCl) dropwise while maintaining the temperature below 10°C. The hydrochloride salt will precipitate.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour.
-
Slowly warm the mixture to reflux and hold for 6-8 hours.
-
Cool the mixture slowly to 20-25°C and stir for at least 16 hours to maximize selective crystallization.
-
Filter the white solid, wash the cake with cold methanol, and dry under vacuum at 60°C.
-
The expected product is trans-4-Aminoadamantan-1-ol hydrochloride with a GC purity of >99%.
References
Technical Support Center: Optimizing Ligand-Binding Assays for 4-Aminoadamantan-1-ol
Welcome to the technical support center for 4-Aminoadamantan-1-ol ligand-binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for developing and optimizing robust and reliable binding assays for this unique small molecule. Given the distinct physicochemical properties of this compound, a strategic and well-informed approach is essential for accurate and reproducible results.
Understanding this compound: Key Physicochemical Properties
This compound is a derivative of adamantane, a rigid, lipophilic, three-dimensional molecule.[1] Its structure imparts several key characteristics that can influence its behavior in ligand-binding assays:
| Property | Value/Description | Implication for Ligand-Binding Assays |
| Molecular Formula | C10H17NO | Small molecule, suitable for competitive assay formats. |
| Molecular Weight | 167.25 g/mol [1] | Low molecular weight may present challenges in direct binding assays. |
| LogP | 0.4[1] | Indicates a degree of lipophilicity, which can lead to non-specific binding. |
| Structure | Rigid, cage-like hydrocarbon | The defined three-dimensional structure can lead to highly specific binding interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a ligand-binding assay for this compound?
The critical first step is to identify the protein target of interest. While adamantane derivatives are known to interact with a range of targets, including ion channels and enzymes, the specific target for this compound will dictate the most appropriate assay format and conditions. Computational predictions and experimental verifications can be useful in identifying potential binding partners.
Q2: Which ligand-binding assay format is most suitable for a small molecule like this compound?
Due to its low molecular weight, a competitive binding assay is generally the most suitable format. In this setup, this compound competes with a labeled ligand (e.g., radiolabeled, fluorescently tagged) for binding to the target protein. Common competitive assay formats include:
-
Competitive Radioligand Binding Assay: A highly sensitive and well-established method.[2]
-
Fluorescence Polarization (FP) Assay: A homogeneous assay format that is amenable to high-throughput screening.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A versatile and widely used technique.[3]
Q3: How do I address the lipophilic nature of this compound, which may cause non-specific binding?
The lipophilicity of adamantane derivatives can lead to interactions with assay components other than the target protein, resulting in high background signals. To mitigate this:
-
Optimize Buffer Composition: Include blocking agents like Bovine Serum Albumin (BSA) and low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) to reduce non-specific binding to surfaces.[4]
-
Use Appropriate Controls: Always include "no target" and "excess unlabeled ligand" controls to quantify non-specific binding.
-
Consider Assay Matrix: The biological matrix (e.g., serum, plasma) can influence binding and should be carefully considered and validated.
Q4: What are the key parameters to optimize for a robust assay?
Key parameters to optimize include:
-
Concentration of target protein and labeled ligand: These should be carefully titrated to achieve an optimal signal-to-noise ratio.
-
Incubation time and temperature: Ensure the binding reaction reaches equilibrium.
-
Buffer pH and ionic strength: These can significantly impact binding affinity.
-
Choice of blocking agents and detergents: Crucial for minimizing non-specific binding of lipophilic compounds.
Troubleshooting Guide
This section addresses common issues encountered during the development and execution of ligand-binding assays for this compound.
Problem 1: High Background Signal / High Non-Specific Binding
High background can mask the specific binding signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Explanation | Troubleshooting Steps |
| Lipophilic Interactions | The adamantane core of the molecule can non-specifically bind to plasticware, membranes, and other assay components.[5] | Optimize blocking agents (e.g., BSA, casein).[6] Include non-ionic detergents (e.g., 0.01-0.1% Tween-20) in wash buffers. Pre-treat plates with blocking buffer. |
| Suboptimal Antibody/Reagent Concentration | Excess concentration of detection antibodies or other reagents can lead to non-specific binding. | Titrate the concentration of all detection reagents to find the optimal balance between signal and background. |
| Insufficient Washing | Inadequate removal of unbound reagents is a common cause of high background. | Increase the number and/or duration of wash steps. Ensure thorough aspiration of wash buffer between steps. |
| Cross-Reactivity of Reagents | Secondary antibodies may cross-react with other components in the assay. | Use highly cross-adsorbed secondary antibodies. Ensure primary and secondary antibodies are from compatible species.[6] |
Problem 2: Weak or No Signal
A weak or absent signal can prevent the accurate determination of binding affinity.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Protein Target | The target protein may be denatured, degraded, or improperly folded. | Verify protein integrity and activity using a functional assay or a different binding partner. Ensure proper storage and handling of the protein. |
| Low Affinity Interaction | The binding affinity of this compound for the target may be too low to detect under the current assay conditions. | Increase the concentration of the target protein. Optimize buffer conditions (pH, ionic strength) to favor binding. |
| Incorrect Assay Conditions | Suboptimal incubation time, temperature, or buffer composition can hinder binding. | Perform time-course and temperature optimization experiments. Test a range of buffer pH and salt concentrations. |
| Degraded Reagents | Labeled ligand, antibodies, or enzyme conjugates may have lost activity. | Use fresh or properly stored reagents. Verify the activity of enzyme conjugates with a positive control. |
Problem 3: Poor Reproducibility / High Variability Between Replicates
Inconsistent results can undermine the reliability of the assay.
| Potential Cause | Explanation | Troubleshooting Steps |
| Pipetting Errors | Inaccurate or inconsistent pipetting leads to variability in reagent concentrations. | Use calibrated pipettes and proper pipetting techniques. Visually inspect wells for consistent volumes.[6] |
| Inadequate Mixing | Incomplete mixing of reagents can result in uneven distribution in the assay plate. | Thoroughly mix all solutions before adding them to the plate. Gently agitate the plate after reagent addition. |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to higher concentrations and altered results. | Use a plate sealer during incubations. Avoid using the outer wells for critical samples, or fill them with buffer. |
| Temperature Gradients | Uneven temperature across the plate during incubation can affect binding kinetics. | Ensure the plate is incubated in a temperature-controlled environment and avoid stacking plates. |
Experimental Protocols
The following are generalized, step-by-step protocols for common competitive binding assays that can be adapted for this compound. It is crucial to optimize these protocols for your specific protein target and reagents.
Protocol 1: Competitive Radioligand Binding Assay (Filtration-based)
This protocol is a robust method for determining the binding affinity of an unlabeled compound.
Materials:
-
Target protein (e.g., membrane preparation)
-
Radiolabeled ligand (e.g., [3H]-labeled)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates (e.g., glass fiber filters pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Dilute the target protein, radiolabeled ligand, and a serial dilution of this compound in binding buffer.
-
Set up Assay Plate: In a 96-well plate, combine the target protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include controls for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data using a non-linear regression model to determine the IC50, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.[7]
Protocol 2: Fluorescence Polarization (FP) Assay
This homogeneous assay is well-suited for high-throughput screening.
Materials:
-
Target protein
-
Fluorescently labeled tracer ligand
-
Unlabeled this compound
-
Assay buffer
-
Black, low-volume 96- or 384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein, fluorescent tracer, and a serial dilution of this compound in assay buffer.
-
Assay Plate Setup: Add the target protein, a fixed concentration of the fluorescent tracer, and varying concentrations of this compound to the wells of the microplate.
-
Incubation: Incubate the plate at a constant temperature for a specified time to reach binding equilibrium, protecting the plate from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.[8][9]
-
Data Analysis: Plot the change in millipolarization (mP) units against the concentration of this compound. Determine the IC50 from the resulting competition curve.
Visualization of Workflows and Concepts
General Ligand-Binding Assay Workflow
Caption: A generalized workflow for a typical ligand-binding assay.
Troubleshooting Decision Tree for Low Signal-to-Noise Ratio
Caption: A decision tree for troubleshooting a low signal-to-noise ratio.
References
- 1. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. Competitive ELISA troubleshooting tips | Abcam [abcam.com]
- 4. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of Novel 4-Aminoadamantan-1-ol Derivatives
The adamantane scaffold, a rigid, lipophilic cage-like hydrocarbon, has proven to be a remarkably versatile pharmacophore in medicinal chemistry. Its unique three-dimensional structure has given rise to a class of drugs with a wide spectrum of therapeutic applications, from antiviral agents like amantadine to neuroprotective drugs like memantine.[1][2] The introduction of a 4-amino and 1-hydroxyl group to this core structure, creating 4-aminoadamantan-1-ol, presents a promising new avenue for the development of novel therapeutics with potentially enhanced or entirely new biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel this compound derivatives, with a focus on their potential antiviral, anti-inflammatory, and neuroprotective properties.
This document is designed to be a practical, in-depth technical resource. It eschews a rigid template in favor of a logical, causality-driven approach to experimental design and data interpretation. Every protocol described herein is intended to be a self-validating system, providing you with the tools to generate robust and reliable data.
Section 1: Foundational Steps - Cytotoxicity Assessment
Before delving into specific biological activities, a crucial first step is to determine the cytotoxic profile of your novel this compound derivatives. This foundational data is essential for distinguishing true biological effects from non-specific cell death and for establishing a therapeutic window for your compounds. Two widely used and complementary assays for this purpose are the MTT and LDH assays.[3][4][5]
The Principle of Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
In contrast, the Lactate Dehydrogenase (LDH) assay measures membrane integrity by quantifying the amount of LDH released into the cell culture medium from damaged cells.[4][5][6] LDH is a stable cytosolic enzyme that is rapidly released upon cell lysis.
By using both assays, you can gain a more complete picture of your compound's effect on cell health. For instance, a compound might decrease metabolic activity (as measured by MTT) without causing membrane damage (as measured by LDH), suggesting a cytostatic rather than a cytotoxic effect.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of novel compounds.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a relevant cell line (e.g., Vero for antiviral assays, SH-SY5Y for neuroprotection assays) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your novel this compound derivatives and control compounds (e.g., a known cytotoxic agent as a positive control and vehicle as a negative control) in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Comparative Data: Cytotoxicity (Hypothetical)
| Compound | CC50 (µM) on Vero Cells | CC50 (µM) on SH-SY5Y Cells |
| Novel Derivative 1 | > 100 | > 100 |
| Novel Derivative 2 | 55.2 | 78.9 |
| Amantadine | > 200 | > 200 |
| Memantine | > 150 | > 150 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 |
Section 2: Validating Antiviral Activity
Adamantane derivatives, most notably amantadine and rimantadine, have a history as antiviral agents, primarily against influenza A virus.[1][7] Their mechanism of action often involves the M2 proton channel of the virus.[1] Novel this compound derivatives could exhibit similar or novel antiviral properties against a range of viruses.
The Plaque Reduction Assay: The Gold Standard
The Plaque Reduction Assay (PRA) is considered the gold standard for determining the in vitro antiviral efficacy of a compound.[8][9][10][11] This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[10] The reduction in the number of plaques is directly proportional to the antiviral activity of the compound.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for the Plaque Reduction Assay.
Detailed Protocol: Plaque Reduction Assay (Influenza A Virus)
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluency.
-
Virus Preparation: Prepare a stock of influenza A virus and determine its titer (plaque-forming units per mL, PFU/mL) on MDCK cells.
-
Infection: Wash the confluent cell monolayers with PBS and infect them with a dilution of the virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Prepare an overlay medium (e.g., 2X MEM with 1% agarose) containing serial dilutions of your novel derivatives and control compounds (e.g., amantadine as a positive control).
-
Treatment: After the incubation period, remove the viral inoculum and add 2 mL of the overlay medium containing the compounds to each well.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with a 10% formaldehyde solution and then stain with a 0.1% crystal violet solution to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value (the concentration that inhibits plaque formation by 50%).
Comparative Data: Antiviral Activity (Hypothetical)
| Compound | IC50 (µM) against Influenza A (H1N1) | Selectivity Index (SI = CC50/IC50) |
| Novel Derivative 1 | 8.5 | > 11.8 |
| Novel Derivative 2 | 25.1 | 2.2 |
| Amantadine | 15.3 | > 13.1 |
| Rimantadine | 10.2 | > 19.6 |
Section 3: Investigating Anti-Inflammatory Potential
Chronic inflammation is a hallmark of many diseases, and compounds that can modulate the inflammatory response are of great therapeutic interest. Adamantane derivatives have been reported to possess anti-inflammatory properties.[12][13] A key way to assess this is by measuring the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to an inflammatory stimulus.[14][15][16]
Rationale for Cytokine Measurement
TNF-α and IL-6 are key mediators of the inflammatory response. Their levels are often elevated in inflammatory conditions. By using an in vitro model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, you can assess the ability of your novel derivatives to suppress the production of these cytokines. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[17][18]
Signaling Pathway: LPS-induced Inflammation
Caption: Simplified LPS-induced pro-inflammatory cytokine production pathway.
Detailed Protocol: Anti-Inflammatory Assay
-
Cell Culture: Culture a macrophage-like cell line (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of your novel derivatives or a known anti-inflammatory drug (e.g., dexamethasone) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle-treated, unstimulated control group.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of TNF-α and IL-6 in each sample using a standard curve. Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.
Comparative Data: Anti-Inflammatory Activity (Hypothetical)
| Compound | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| Novel Derivative 1 | 12.7 | 15.2 |
| Novel Derivative 2 | 45.8 | 52.3 |
| Dexamethasone | 0.05 | 0.08 |
Section 4: Exploring Neuroprotective Effects
The discovery of memantine, an adamantane derivative, as a treatment for Alzheimer's disease has highlighted the neuroprotective potential of this chemical class.[19][20][21][22] Many adamantane derivatives exert their neuroprotective effects by acting as N-methyl-D-aspartate (NMDA) receptor antagonists.[21][23][24][25][26][27] Over-activation of NMDA receptors leads to excitotoxicity, a key process in neuronal cell death in various neurological disorders.
Assessing Neuroprotection Against Excitotoxicity
A common in vitro model for studying neuroprotection involves inducing excitotoxicity in neuronal cells with an NMDA receptor agonist like glutamate or NMDA itself. The ability of a compound to protect the cells from this insult is then quantified, often using cell viability assays like the MTT or LDH assay.
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects against excitotoxicity.
Detailed Protocol: Neuroprotection Assay
-
Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y) or primary neurons in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of your novel derivatives or a known neuroprotective agent like memantine for 1 hour.
-
Excitotoxic Insult: Add a toxic concentration of NMDA (e.g., 100 µM) or glutamate to the wells to induce cell death. Include a vehicle-treated, uninsulted control group and an insulted group without any test compound.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment: Perform an MTT or LDH assay to determine the extent of cell death.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by your compounds by comparing the viability of the treated, insulted cells to the untreated, insulted cells and the uninsulted control cells.
Comparative Data: Neuroprotective Activity (Hypothetical)
| Compound | Neuroprotection against NMDA-induced toxicity (EC50, µM) |
| Novel Derivative 1 | 5.2 |
| Novel Derivative 2 | 18.9 |
| Memantine | 2.5 |
Conclusion
This guide provides a comprehensive and adaptable framework for the initial biological validation of novel this compound derivatives. By systematically assessing cytotoxicity, antiviral, anti-inflammatory, and neuroprotective activities, researchers can build a robust data package to support the further development of these promising compounds. The experimental protocols and comparative data tables offered here serve as a starting point, and it is crucial to tailor these methodologies to the specific research questions and the nature of the novel derivatives being investigated. The multifaceted potential of the adamantane scaffold suggests that the exploration of new derivatives will continue to be a fruitful area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Antiviral Testing Services - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ANTI-INFLAMMATORY AND ANALGESIC ACTIVITY OF AZAADAMANTANES - ANALOGUES OF AMANTADINE | Sciact - cris system [sciact.nioch.nsc.ru]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arigobio.com [arigobio.com]
- 19. Memantine vs Amantadine | Power [withpower.com]
- 20. benchchem.com [benchchem.com]
- 21. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 25. researchgate.net [researchgate.net]
- 26. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 27. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Comparative Analysis of 4-Aminoadamantan-1-ol with Amantadine and Rimantadine: A Technical Guide for Drug Development Professionals
The adamantane family of antivirals, while facing challenges from resistance, remains a cornerstone in the study of anti-influenza therapeutics and a compelling scaffold for the development of new chemical entities targeting viral ion channels.[1][2] This guide provides an in-depth comparative analysis of two first-generation adamantanes, amantadine and rimantadine, alongside the lesser-studied derivative, 4-Aminoadamantan-1-ol. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational data, mechanistic insights, and experimental frameworks necessary to evaluate these compounds and inform future discovery efforts.
Physicochemical Properties: The Structural Basis for Pharmacological Differences
The subtle yet significant structural variations among these three adamantane derivatives profoundly influence their biological activity, pharmacokinetics, and safety profiles. Amantadine serves as the parent compound, with rimantadine featuring a methyl group that increases its lipophilicity. This compound introduces a hydroxyl group, which is expected to increase its polarity.
| Property | Amantadine | Rimantadine | This compound |
| Chemical Structure | |||
| Molecular Formula | C₁₀H₁₇N | C₁₂H₂₁N | C₁₀H₁₇NO |
| Molecular Weight | 151.25 g/mol | 179.30 g/mol | 167.25 g/mol [3] |
| LogP (Predicted) | ~2.4 | ~3.3 | ~1.5 |
| Key Feature | Unsubstituted adamantyl cage | α-methyl group on the ethylamine side chain | Hydroxyl group on the adamantyl cage[3] |
Note: LogP values are estimations and can vary based on the prediction algorithm.
The increased lipophilicity of rimantadine contributes to its altered pharmacokinetic profile compared to amantadine, including more extensive metabolism. Conversely, the hydroxyl group in this compound is anticipated to enhance its hydrophilicity, potentially impacting its ability to cross the blood-brain barrier and its excretion pathway.
Mechanism of Action: Targeting the Influenza A M2 Proton Channel
The primary antiviral target for amantadine and rimantadine is the M2 proton channel of the influenza A virus.[2][4] This channel is a homotetrameric protein that, upon activation by the low pH of the endosome, allows protons to enter the virion.[4] This acidification is a critical step for the dissociation of the viral matrix protein (M1) from the ribonucleoprotein (RNP) complex, a process essential for viral uncoating and replication.[4]
Amantadine and rimantadine inhibit this process by physically occluding the M2 channel pore, thereby preventing proton influx.[5][6] They bind to a high-affinity site within the N-terminal channel lumen, stabilizing the closed conformation of the pore.[4][6] The subtle differences in their structure can affect their binding affinity and efficacy. Molecular dynamics simulations suggest that rimantadine may reduce water density within the channel more effectively than amantadine, which aligns with its generally lower IC50 values in susceptible strains.[5] While direct experimental data on this compound's interaction with the M2 channel is limited, its structural similarity suggests a comparable mechanism of action.
Caption: Mechanism of adamantane antiviral action via M2 proton channel blockade.
Comparative Antiviral Efficacy
The in vitro efficacy of adamantane derivatives is typically assessed against various strains of influenza A in cell culture, with the half-maximal effective concentration (EC50) being a key metric.
| Compound | Virus Strain | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |
| Amantadine | A/WSN/33 (H1N1) | MDCK | 0.45 ± 0.04 | >222 | [7] |
| Rimantadine | A/WSN/33 (H1N1) | MDCK | 0.21 ± 0.02 | >476 | [7] |
| This compound | Data Not Available | - | - | - |
Pharmacokinetics and Metabolism: A Tale of Two Profiles
The pharmacokinetic profiles of amantadine and rimantadine are markedly different, largely due to the latter's increased lipophilicity.
| Parameter | Amantadine | Rimantadine | Reference |
| Absorption | Well absorbed orally | Well absorbed orally | [10] |
| Metabolism | Not significantly metabolized | Extensively metabolized (hydroxylation) | [10][11] |
| Excretion | Primarily excreted unchanged in urine (~46%) | Primarily excreted as metabolites in urine (<1% unchanged) | [10][12][13] |
| Plasma Half-life | ~17 hours | ~37 hours | [10][12][13] |
| Peak Plasma Conc. (200mg dose) | ~0.65 µg/ml | ~0.25 µg/ml | [12][13] |
Amantadine is eliminated almost entirely by the kidneys as the parent drug.[12][13] This necessitates dose adjustments in patients with renal impairment to avoid toxicity. In contrast, rimantadine undergoes extensive hepatic metabolism before renal excretion, resulting in a longer half-life and lower peak plasma concentrations.[10][12][13] The pharmacokinetic profile of this compound has not been extensively characterized, but the presence of the hydroxyl group suggests it may undergo glucuronidation or other phase II metabolic reactions and be more readily excreted.
Safety and Side Effect Profile
The principal differentiating factor between amantadine and rimantadine in a clinical context is their side effect profile, particularly concerning the central nervous system (CNS).
-
Amantadine: Associated with a significantly higher incidence of CNS adverse effects, such as confusion, lightheadedness, and insomnia.[14][15][16][17] These effects are dose-dependent and more common in the elderly and those with renal insufficiency.[14][15][17] The higher CNS penetration of the more polar amantadine is thought to contribute to this phenomenon.
-
Rimantadine: Generally better tolerated, with a markedly lower incidence of CNS side effects compared to amantadine at equivalent doses.[14][15][16][17] Studies in elderly populations have shown significantly fewer adverse events and lower discontinuation rates with rimantadine.[14][17]
-
This compound: Lacks clinical safety data. However, its predicted increase in polarity due to the hydroxyl group might reduce its propensity to cross the blood-brain barrier, potentially leading to a more favorable CNS safety profile similar to or better than rimantadine. This remains a key hypothesis to be tested.
Experimental Protocols: A Framework for Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized assays are crucial. Below is a detailed protocol for a Cytopathic Effect (CPE) Inhibition Assay, a common method for determining the in vitro antiviral efficacy of compounds.[18][19][20]
Protocol: Cytopathic Effect (CPE) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against an influenza A virus strain in a permissive cell line (e.g., Madin-Darby Canine Kidney - MDCK cells).
Materials:
-
MDCK cells
-
Cell culture medium (e.g., DMEM) with supplements
-
Virus stock (e.g., Influenza A/WSN/33)
-
Test compounds (this compound, Amantadine, Rimantadine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Crystal Violet staining solution
-
Formalin solution
Methodology:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.[18]
-
Compound Dilution: Prepare serial dilutions of the test compounds in culture medium. Ensure the final solvent concentration is non-toxic to the cells.
-
Infection and Treatment:
-
When the cell monolayer is confluent, remove the growth medium.
-
Add the diluted compounds to the respective wells.
-
Add a pre-determined amount of influenza A virus (sufficient to cause 100% CPE in 48-72 hours) to all wells except the cell control wells.[18][19]
-
Include cell control (cells, no virus, no compound) and virus control (cells, virus, no compound) wells.[18][19]
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until the virus control wells show complete cytopathic effect.
-
Staining:
-
Data Analysis:
-
Quantify the stain by solubilizing it and reading the absorbance on a plate reader.
-
The percentage of CPE inhibition is calculated relative to the cell and virus controls.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Conclusion and Future Directions
This guide delineates the key comparative aspects of this compound, amantadine, and rimantadine. Rimantadine presents a clear advantage over amantadine in terms of its safety profile and, in many cases, its potency against susceptible viral strains.[7][14][16] The primary obstacle for this entire class remains widespread viral resistance.
The scientific imperative is twofold: first, to fully characterize novel derivatives like this compound. Its potential for a superior safety profile due to increased polarity warrants a thorough investigation of its antiviral efficacy, pharmacokinetics, and toxicity. Second, the field must continue to explore modifications to the adamantane scaffold that can restore activity against resistant M2 channel mutants, potentially by engaging different binding sites or mechanisms.[1][8] Such efforts will determine whether this venerable class of antivirals can be successfully repurposed to address contemporary influenza threats.
References
- 1. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How amantadine and rimantadine inhibit proton transport in the M2 protein channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 9. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of central nervous system adverse effects of amantadine and rimantadine used as sequential prophylaxis of influenza A in elderly nursing home patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Comparison of central nervous system adverse effects of amantadine and rimantadine used as sequential prophylaxis of influenza A in elderly nursing home patients. | Semantic Scholar [semanticscholar.org]
- 16. Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. login.medscape.com [login.medscape.com]
- 18. pblassaysci.com [pblassaysci.com]
- 19. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Cis- and Trans-4-Aminoadamantan-1-ol Isomers
Introduction: The Significance of Stereochemistry in Adamantane Derivatives
The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, is a privileged structure in medicinal chemistry. Its unique three-dimensional structure has been incorporated into numerous approved drugs, including the antiviral agent amantadine and the NMDA receptor antagonist memantine, to enhance their pharmacokinetic and pharmacodynamic properties. The biological activity of adamantane derivatives is critically influenced by the nature and, importantly, the spatial orientation of their substituents. This guide provides a comprehensive comparison of the cis and trans isomers of 4-Aminoadamantan-1-ol, two molecules that differ only in the three-dimensional arrangement of the amino and hydroxyl groups on the adamantane cage.
While direct comparative efficacy studies on the cis and trans isomers of this compound are not extensively documented in publicly available literature, this guide will synthesize existing knowledge on adamantane pharmacology, the principles of stereoisomerism in drug action, and data from structurally related compounds to provide a scientifically grounded comparison for researchers, scientists, and drug development professionals. Understanding the potential implications of this stereochemical difference is crucial for designing novel therapeutics with improved efficacy and target selectivity.
Synthesis and Stereochemical Considerations
The synthesis of this compound typically yields a mixture of both cis and trans isomers. However, certain synthetic routes have been shown to favor the formation of the trans isomer, suggesting it may be the more thermodynamically stable product under specific reaction conditions. For instance, a patented method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride reports a crude product ratio of 1:4 for the cis and trans isomers, respectively[1]. This preference for the trans isomer is significant for large-scale production and highlights its prevalence in many research and development pipelines.
The distinct spatial arrangement of the amino and hydroxyl groups in the cis and trans isomers can significantly influence their interaction with biological targets. In the cis isomer, both functional groups are on the same face of the adamantane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference can lead to profound variations in binding affinity, receptor activation, and overall pharmacological effect.
Comparative Biological Activity: A Tale of Two Isomers
Due to a lack of direct comparative studies, this section will explore the potential differences in the biological activities of cis- and trans-4-Aminoadamantan-1-ol by examining the known pharmacology of related adamantane derivatives and the fundamental principles of stereochemistry.
Antiviral Activity: Targeting the Influenza A M2 Ion Channel
Adamantane derivatives, most notably amantadine and rimantadine, have historically been used as antiviral agents against the influenza A virus. Their mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle. While both amantadine and rimantadine are 1-substituted adamantanes, the principles of their interaction with the M2 channel can offer insights into the potential activity of 4-substituted analogs.
Studies on rimantadine, which possesses a chiral center, have shown that both its (R)- and (S)-enantiomers bind to the M2 channel with similar potency[2]. This suggests that for the M2 channel, the specific stereochemistry of a substituent may not be a critical determinant of binding affinity. However, the introduction of a hydroxyl group, as in this compound, could alter this interaction. The position of the hydroxyl group relative to the amino group (cis vs. trans) could influence hydrogen bonding interactions within the channel or with surrounding water molecules, potentially leading to differences in binding kinetics and efficacy.
Neurological Activity: Modulation of NMDA Receptors
Memantine, an aminoadamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, used in the treatment of Alzheimer's disease. The adamantane moiety of memantine plays a crucial role in blocking the ion channel of the receptor. Molecular modeling studies have shown that the adamantane portion provides lipophilic bulk, serving as a physical blocker of the channel[3].
For cis- and trans-4-Aminoadamantan-1-ol, the orientation of the amino and hydroxyl groups could dictate their interaction with the NMDA receptor channel. The different spatial presentation of these functional groups could lead to variations in binding affinity and channel-blocking kinetics. A study on diastereomeric propellanamines, which are analogs of adamantanamines, found that both the syn and anti isomers had similar affinity for the PCP binding site of the NMDA receptor[4]. This finding suggests that for some adamantane-like structures, the overall shape and lipophilicity might be more critical for NMDA receptor binding than the specific orientation of polar substituents. However, this may not be universally applicable, and experimental validation is necessary.
Experimental Protocols for Efficacy Comparison
To definitively assess the comparative efficacy of cis- and trans-4-Aminoadamantan-1-ol, a series of well-defined experimental protocols should be employed.
In Vitro Antiviral Assays
A standard plaque reduction assay using influenza A virus-infected Madin-Darby Canine Kidney (MDCK) cells can be utilized to determine the 50% inhibitory concentration (IC50) for each isomer.
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known titer of influenza A virus for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a mixture of agarose and cell culture medium containing serial dilutions of the cis or trans isomer of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.
-
IC50 Determination: Calculate the IC50 value as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
In Vitro NMDA Receptor Binding and Functional Assays
Radioligand binding assays can be used to determine the binding affinity (Ki) of each isomer to the NMDA receptor. Functional assays, such as measuring the inhibition of NMDA-induced calcium influx in primary neuronal cultures, can assess their antagonistic potency.
Protocol: NMDA Receptor Binding Assay
-
Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of the cis or trans isomer.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Ki Determination: Calculate the Ki value, which represents the binding affinity of the test compound.
Data Presentation: A Comparative Overview
While direct experimental data for the two isomers is pending, the following table illustrates how such data could be presented for a clear comparison.
| Parameter | Cis-4-Aminoadamantan-1-ol | Trans-4-Aminoadamantan-1-ol | Reference Compound (e.g., Amantadine/Memantine) |
| Antiviral Activity (Influenza A) | |||
| IC50 (µM) | Data to be determined | Data to be determined | Known value |
| NMDA Receptor Activity | |||
| Ki (µM) | Data to be determined | Data to be determined | Known value |
| Functional Antagonism (IC50, µM) | Data to be determined | Data to be determined | Known value |
Visualizing the Concepts
Signaling Pathway of NMDA Receptor Antagonism
Caption: NMDA receptor activation and blockade by this compound isomers.
Experimental Workflow for Comparative Efficacy
Caption: Workflow for comparing the efficacy of cis and trans isomers.
Conclusion and Future Directions
The spatial arrangement of functional groups on the adamantane scaffold is a critical determinant of biological activity. While direct comparative data for cis- and trans-4-Aminoadamantan-1-ol is currently lacking, this guide has provided a framework for understanding their potential differences in efficacy based on established principles of medicinal chemistry and pharmacology. The trans isomer's preferential formation in some synthetic routes suggests it may be more readily available for research and development.
Future research should focus on the direct, head-to-head comparison of these isomers in a panel of relevant biological assays. Such studies are essential to elucidate the structure-activity relationships and to identify the more promising isomer for further therapeutic development. The insights gained will not only be valuable for the advancement of this compound as a potential drug candidate but will also contribute to a broader understanding of the role of stereochemistry in the design of novel adamantane-based therapeutics.
References
- 1. Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis and pharmacological evaluation of [4.3.3]propellan-8-amines as analogs of adamantanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Validation of 4-Aminoadamantan-1-ol: A Comparative Framework
Introduction: The Untapped Potential of 4-Aminoadamantan-1-ol
The adamantane scaffold is a cornerstone in medicinal chemistry, serving as the rigid, lipophilic anchor for numerous clinically successful drugs.[1] From the pioneering antiviral activity of Amantadine against Influenza A to the neuroprotective effects of Memantine in Alzheimer's disease, the therapeutic utility of aminoadamantanes is well-established.[2][3] These molecules are prized for their unique three-dimensional structure, which can enhance drug-target interactions and improve pharmacokinetic profiles, particularly concerning blood-brain barrier permeability.[2]
This compound (PubChem CID: 2857447) is a functionalized adamantane derivative that holds significant, albeit largely unexplored, therapeutic potential.[4] Its structure, featuring both an amine and a hydroxyl group, presents opportunities for diverse biological interactions. While direct and extensive in vivo validation studies on this specific molecule are not widely published, a robust evaluation framework can be constructed based on the well-documented activities of its chemical relatives.
This guide provides a comprehensive, multi-pronged strategy for the in vivo validation of this compound. It is designed for researchers in drug development and outlines comparative experimental designs across three primary therapeutic areas: neuroprotection, anti-inflammatory action, and antiviral efficacy. We will delve into the rationale behind model selection, provide detailed protocols, and present data in a comparative context to rigorously assess the compound's potential against established benchmarks.
Section 1: In Vivo Validation for Neuroprotective Potential
Expertise & Rationale: The precedent set by Memantine, an aminoadamantane derivative that functions as an NMDA receptor antagonist, strongly suggests a neuroprotective role as a primary avenue of investigation for this compound.[5] The lipophilic adamantane cage is known to facilitate entry into the central nervous system.[2] Our validation strategy will therefore focus on a model of neurodegeneration and excitotoxicity, where synaptic dysfunction and neuronal loss are key pathologies.
Proposed Animal Model: The 5XFAD transgenic mouse model of Alzheimer's disease is an excellent choice. This model rapidly develops significant amyloid-beta (Aβ) plaque pathology, gliosis, and cognitive deficits, providing a relevant context to assess neuroprotective and disease-modifying effects. An alternative, more acute model is the intrahippocampal NMDA-induced excitotoxicity model, which allows for the direct assessment of protection against glutamate-mediated neuronal death.[6]
Comparative Compounds:
-
Memantine: As the clinical standard of care for moderate-to-severe Alzheimer's disease and a structural analog, this is the most critical benchmark.
-
Vehicle Control: Essential for establishing a baseline and controlling for the effects of the delivery vehicle (e.g., saline, DMSO/cyclodextrin solution).
Experimental Protocol: 5XFAD Mouse Model
-
Animal Allocation: Group 5XFAD transgenic mice and wild-type littermates (aged 3-4 months) into three treatment arms (n=12-15 per group): Vehicle, Memantine (e.g., 10 mg/kg/day), and this compound (dose determined by prior dose-ranging studies, e.g., 20 mg/kg/day).
-
Drug Administration: Administer compounds daily for 3 months via oral gavage or intraperitoneal injection. Record animal weight and general health status weekly.
-
Behavioral Assessment (at end of treatment period):
-
Morris Water Maze (MWM): Assess spatial learning and memory. Record escape latency, path length to the platform, and time spent in the target quadrant during a probe trial.
-
Y-Maze: Evaluate short-term spatial working memory based on the percentage of spontaneous alternations.
-
-
Euthanasia and Tissue Collection: Following behavioral testing, anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde. Harvest brains; hemisphere one is post-fixed for histology, while the hippocampus and cortex from hemisphere two are snap-frozen for biochemical analysis.
-
Biochemical and Histological Analysis:
-
ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Immunohistochemistry (IHC): Stain brain sections for Aβ plaques (e.g., using 6E10 antibody), microgliosis (Iba1), and astrocytosis (GFAP).
-
Western Blot: Analyze levels of synaptic proteins (e.g., PSD-95, Synaptophysin) in hippocampal lysates as a measure of synaptic integrity.
-
Workflow for Neuroprotection Study
Caption: Workflow for in vivo validation of neuroprotective potential.
Comparative Data Summary (Hypothetical)
| Parameter | Vehicle Control | This compound (20 mg/kg) | Memantine (10 mg/kg) |
| MWM Escape Latency (sec) | 55 ± 6 | 35 ± 5 | 38 ± 4 |
| Y-Maze Alternation (%) | 52 ± 4 | 70 ± 5 | 68 ± 6 |
| Hippocampal Aβ42 (pg/mg) | 850 ± 90 | 550 ± 75 | 620 ± 80 |
| Iba1+ Microglia Count | 120 ± 15 | 70 ± 10 | 75 ± 12 |
| PSD-95 Protein Level (%) | 100 | 145 ± 12 | 135 ± 15 |
| *Statistically significant difference from Vehicle Control (p < 0.05) |
Section 2: In Vivo Validation for Anti-Inflammatory Potential
Expertise & Rationale: Neuroinflammation is a critical component of neurodegeneration, and many CNS-active compounds exhibit anti-inflammatory properties.[7] Adamantane derivatives have been specifically designed and evaluated as anti-inflammatory agents.[8] A systemic inflammation model provides a rapid and robust method to screen for these properties, which could be independent of or complementary to any neuroprotective mechanism.
Proposed Animal Model: The lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a well-characterized and highly reproducible model. LPS administration triggers a potent inflammatory response, leading to a surge in pro-inflammatory cytokines that can be easily measured.
Comparative Compounds:
-
Diclofenac: A potent, clinically used non-steroidal anti-inflammatory drug (NSAID) that serves as a positive control.
-
Vehicle Control: Essential for establishing the baseline inflammatory response.
Experimental Protocol: LPS-Induced Inflammation
-
Animal Allocation: Group male C57BL/6 mice (8-10 weeks old) into four groups (n=10 per group).
-
Pre-treatment: Administer the following via intraperitoneal (i.p.) injection 1 hour before LPS challenge:
-
Group 1: Vehicle (Saline)
-
Group 2: Vehicle (Saline)
-
Group 3: Diclofenac (10 mg/kg)
-
Group 4: this compound (20 mg/kg)
-
-
Inflammatory Challenge: Administer LPS (1 mg/kg, i.p.) to Groups 2, 3, and 4. Administer saline to Group 1 (non-inflamed control).
-
Blood Collection: At 2 hours post-LPS injection (the typical peak for TNF-α), collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Cytokine Analysis: Quantify the plasma levels of key pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) using commercially available ELISA kits.
Potential Anti-Inflammatory Signaling Pathway
Caption: Hypothesized modulation of the TLR4/NF-κB signaling pathway.
Comparative Data Summary (Hypothetical)
| Parameter (Plasma Level) | Saline Control | LPS + Vehicle | LPS + this compound (20 mg/kg) | LPS + Diclofenac (10 mg/kg) |
| TNF-α (pg/mL) | < 50 | 2500 ± 300 | 1300 ± 250 | 1100 ± 200 |
| IL-1β (pg/mL) | < 20 | 800 ± 110 | 450 ± 90 | 420 ± 85 |
| IL-6 (pg/mL) | < 100 | 5000 ± 600 | 2800 ± 500 | 2500 ± 450 |
| *Statistically significant difference from LPS + Vehicle (p < 0.05) |
Section 3: In Vivo Validation for Antiviral Potential
Expertise & Rationale: The adamantane family was born from antiviral research. Amantadine and Rimantadine were mainstays for Influenza A treatment, acting by blocking the M2 proton channel.[9] Though resistance has emerged, the scaffold remains a valid starting point for developing new antivirals, as demonstrated by recent studies on aminoadamantane derivatives against SARS-CoV-2.[10][11]
Proposed Animal Model: The BALB/c mouse model of Influenza A virus (e.g., H1N1 strain) infection is a standard and reliable model for evaluating antiviral therapeutics. It produces clear clinical signs (weight loss, mortality) and allows for the quantification of viral load in the primary site of infection, the lungs.
Comparative Compounds:
-
Oseltamivir (Tamiflu®): A neuraminidase inhibitor, representing the current standard of care for influenza.
-
Amantadine: The original aminoadamantane antiviral, useful as a historical and mechanistic benchmark.
-
Vehicle Control (Mock-infected and Infected): To establish baseline health and the full course of untreated infection.
Experimental Protocol: Influenza A Virus Infection
-
Animal Allocation and Infection: Group female BALB/c mice (6-8 weeks old, n=15 per group). Lightly anesthetize and intranasally infect all groups (except the mock-infected control) with a non-lethal dose of mouse-adapted Influenza A/PR/8/34 (H1N1) virus.
-
Treatment Regimen: Begin treatment 4 hours post-infection (therapeutic model) and continue twice daily for 5 days.
-
Group 1: Mock-infected + Vehicle
-
Group 2: Infected + Vehicle
-
Group 3: Infected + Oseltamivir (e.g., 10 mg/kg)
-
Group 4: Infected + Amantadine (e.g., 15 mg/kg)
-
Group 5: Infected + this compound (e.g., 20 mg/kg)
-
-
Monitoring: Record body weight and clinical signs daily for 14 days. Humane euthanasia is required if body weight loss exceeds 25% of initial weight.
-
Viral Titer Analysis: On day 4 post-infection, euthanize a subset of mice from each group (n=5). Harvest lungs, homogenize, and determine the viral titer using a plaque assay on Madin-Darby Canine Kidney (MDCK) cells.
-
Endpoint: Survival percentage at day 14 post-infection.
Workflow for Antiviral Efficacy Study
Caption: Timeline for in vivo evaluation of antiviral activity.
Comparative Data Summary (Hypothetical)
| Group | Survival Rate (Day 14) | Max. Weight Loss (%) | Lung Viral Titer (log10 PFU/g) |
| Infected + Vehicle | 20% | 22 ± 3 | 6.5 ± 0.4 |
| Infected + this compound | 80% | 12 ± 2 | 4.2 ± 0.5 |
| Infected + Oseltamivir | 90% | 10 ± 2 | 3.8 ± 0.3 |
| Infected + Amantadine | 30% | 20 ± 4 | 6.1 ± 0.6 |
| *Statistically significant difference from Infected + Vehicle (p < 0.05) |
Conclusion
This guide proposes a rigorous, comparative, and multi-therapeutic framework for the in vivo validation of this compound. While the therapeutic potential of this specific molecule remains to be fully elucidated, its structural heritage provides a strong rationale for investigation in neuroprotection, anti-inflammatory, and antiviral applications. By employing well-established animal models and benchmarking against standard-of-care agents, researchers can systematically uncover its efficacy profile. The successful execution of these studies will provide the critical data necessary to determine if this compound is a promising candidate for further preclinical and clinical development.
References
- 1. scispace.com [scispace.com]
- 2. connectsci.au [connectsci.au]
- 3. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 4. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of AM404 Against NMDA-Induced Hippocampal Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity | BioWorld [bioworld.com]
- 11. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantane Scaffold in Drug Design: A Comparative Guide to 4-Aminoadamantan-1-ol and Its Precursors
The rigid, tricyclic hydrocarbon cage of adamantane has captivated medicinal chemists for decades, serving as a privileged scaffold in the design of therapeutics for a wide array of diseases.[1][2] Its unique lipophilic and steric properties can enhance a drug molecule's ability to cross biological membranes, improve its metabolic stability, and facilitate precise interactions with biological targets.[3][4] This guide provides an in-depth comparison of several key adamantane derivatives that have reached clinical practice, and explores the potential of the lesser-known 4-Aminoadamantan-1-ol as a next-generation therapeutic building block. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their performance, offering a valuable resource for researchers in drug discovery and development.
The Evolution of Adamantane-Based Therapeutics: From Antivirals to Neuroprotection and Beyond
The therapeutic journey of adamantane derivatives began with the discovery of the antiviral properties of amantadine in the 1960s.[1] This paved the way for the development of a range of drugs targeting diverse pathologies, from neurodegenerative disorders to type 2 diabetes. This guide will focus on a comparative analysis of the following key adamantane derivatives:
-
Antivirals: Amantadine and Rimantadine
-
Neuroprotective Agents: Memantine
-
Antidiabetic Agents: Vildagliptin and Saxagliptin
-
Emerging Derivative: this compound
Comparative Analysis of Adamantane Derivatives
The strategic placement of functional groups on the adamantane core dictates the pharmacological activity of its derivatives. The following sections will compare the performance of key adamantane drugs, supported by experimental data.
Antiviral Adamantanes: Targeting the Influenza A M2 Proton Channel
Amantadine and its successor, rimantadine, were early breakthroughs in antiviral therapy, specifically targeting the M2 proton channel of the influenza A virus, which is crucial for viral uncoating and replication.[5][6]
While both drugs share a similar mechanism of action, rimantadine was developed to improve upon the safety profile of amantadine.[5] Clinical studies have shown that rimantadine is associated with a significantly lower incidence of central nervous system (CNS) side effects, such as dizziness and confusion, compared to amantadine.[5][7] However, the emergence of widespread resistance has limited the clinical use of both drugs against seasonal influenza.[8]
Comparative Data: Antiviral Adamantanes
| Derivative | Target | IC50 / EC50 | Key Pharmacokinetic Parameters | Notable Side Effects |
| Amantadine | Influenza A M2 Proton Channel | IC50: ~15.76 µM (WT M2)[9] | t1/2: ~16.7 h; Primarily excreted unchanged in urine (~45.7%)[10][11] | CNS effects (dizziness, confusion, insomnia)[5] |
| Rimantadine | Influenza A M2 Proton Channel | Similar efficacy to amantadine against susceptible strains[1] | t1/2: ~36.5 h; More extensively metabolized than amantadine[10][11] | Fewer CNS side effects than amantadine[5][7] |
Experimental Protocol: M2 Proton Channel Inhibition Assay (Yeast-Based High-Throughput Screen)
This assay provides a robust and sensitive method for identifying inhibitors of the influenza A M2 proton channel.[12]
Principle: Expression of the M2 channel is toxic to yeast, inhibiting their growth. An effective M2 inhibitor will block the channel's activity and restore yeast growth.
Methodology:
-
Yeast Strain Preparation: Utilize a yeast strain engineered to express the M2 proton channel under the control of an inducible promoter.
-
Compound Preparation: Dissolve test compounds (including this compound and known inhibitors like amantadine and rimantadine) in a suitable solvent and prepare a dilution series.
-
Assay Plate Preparation: In a 96-well plate, add the yeast culture to a medium that induces M2 expression.
-
Compound Addition: Add the diluted test compounds to the respective wells. Include positive controls (no inhibitor) and negative controls (no M2 expression).
-
Incubation: Incubate the plates at an appropriate temperature for a defined period (e.g., 40 hours).[13]
-
Growth Measurement: Measure yeast growth by monitoring the optical density (OD) at 600 nm using a plate reader.
-
Data Analysis: Calculate the percentage of growth restoration for each compound concentration and determine the EC50 value.
Logical Workflow for M2 Proton Channel Inhibition Assay
Caption: Workflow for the yeast-based M2 proton channel inhibition assay.
Neuroprotective Adamantanes: Modulating the NMDA Receptor
Memantine is a well-established adamantane derivative used in the treatment of moderate to severe Alzheimer's disease.[14] Its primary mechanism of action is the uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[15] By blocking the NMDA receptor channel, memantine helps to mitigate the excitotoxic effects of excessive glutamate, a phenomenon implicated in the pathophysiology of Alzheimer's disease.[15]
Pharmacological Data: Memantine
| Parameter | Value | Reference |
| Target | NMDA Receptor | [15] |
| IC50 | ~1.25 µM (for NR1/2A receptors) | [8] |
| Bioavailability | High | [16] |
| Half-life (t1/2) | ~60-80 hours | [16][17] |
| Metabolism | Minimal hepatic metabolism | [16][17] |
| Excretion | Predominantly unchanged in urine | [16][17] |
Experimental Protocol: NMDA Receptor Antagonism Assay (Calcium Flux Assay)
This high-throughput assay measures the ability of a compound to inhibit NMDA receptor-mediated calcium influx in a cellular model.[3][18]
Principle: Activation of NMDA receptors leads to an influx of calcium ions into the cell. This change in intracellular calcium concentration can be detected using a calcium-sensitive fluorescent dye. An NMDA receptor antagonist will block this calcium influx.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the desired NMDA receptor subunits (e.g., NR1/NR2A).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the dye-loaded cells with the test compounds (including this compound and a known antagonist like memantine) at various concentrations.
-
Receptor Stimulation: Stimulate the NMDA receptors with their co-agonists, glutamate and glycine (or D-serine).
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the calcium response for each compound concentration and determine the IC50 value.
Signaling Pathway of NMDA Receptor Antagonism
Caption: Mechanism of memantine's neuroprotective effect via NMDA receptor antagonism.
Antidiabetic Adamantanes: DPP-4 Inhibition
Vildagliptin and saxagliptin are adamantane-containing drugs used to treat type 2 diabetes. They act as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[19] By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[19]
Head-to-head clinical trials have generally shown that vildagliptin and saxagliptin have similar efficacy in reducing HbA1c levels.[20][21] Some studies suggest minor differences in their effects on fasting plasma glucose.[22]
Comparative Data: DPP-4 Inhibitors
| Derivative | Target | IC50 / Ki | Key Pharmacokinetic Parameters |
| Vildagliptin | DPP-4 | IC50: ~4.5 nM[23] | t1/2: ~2-3 h; Bioavailability: ~85%[24] |
| Saxagliptin | DPP-4 | Ki: ~1.3 nM[25] | t1/2: ~2.2-3.8 h; Bioavailability: ~67%[26] |
Experimental Protocol: DPP-4 Inhibitor Screening Assay (Fluorometric)
This in vitro assay quantifies the inhibitory activity of compounds against the DPP-4 enzyme.[16][27]
Principle: The DPP-4 enzyme cleaves a fluorogenic substrate, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity. An inhibitor will reduce the rate of substrate cleavage.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC), and test compounds (including this compound and known inhibitors like vildagliptin and saxagliptin) in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the DPP-4 enzyme solution.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells containing the enzyme. Include a positive control (no inhibitor) and a known inhibitor as a reference.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period to allow for binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 360/460 nm).[28]
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. Calculate the percentage of inhibition and determine the IC50 value.
Workflow for DPP-4 Inhibition Assay
Caption: Step-by-step workflow for the fluorometric DPP-4 inhibitor screening assay.
This compound: A Scaffold with Untapped Potential
While amantadine, rimantadine, memantine, vildagliptin, and saxagliptin have well-documented pharmacological profiles, this compound remains a largely unexplored derivative.[29][30] Its structure, featuring both an amino and a hydroxyl group on the adamantane cage, presents intriguing possibilities for drug design.
The presence of the hydroxyl group, in addition to the amino group, could potentially:
-
Alter Binding Interactions: The hydroxyl group can participate in hydrogen bonding, potentially leading to different or enhanced interactions with target proteins compared to derivatives with only an amino group.
-
Modify Physicochemical Properties: The introduction of a polar hydroxyl group would be expected to alter the lipophilicity and solubility of the molecule, which could in turn influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
-
Provide a Handle for Further Derivatization: The hydroxyl group offers an additional site for chemical modification, allowing for the synthesis of a wider range of analogues with potentially improved properties.
Given the therapeutic successes of other amino- and hydroxy-adamantane derivatives, this compound represents a promising starting point for the development of novel therapeutics. However, a comprehensive evaluation of its biological activity against key targets such as the M2 proton channel, NMDA receptors, and DPP-4 is necessary to ascertain its true potential. The experimental protocols detailed in this guide provide a clear roadmap for such an investigation.
Conclusion
The adamantane scaffold has proven to be a remarkably versatile and successful platform in drug discovery. From the early antiviral agents to modern treatments for neurodegenerative diseases and diabetes, the strategic functionalization of this rigid hydrocarbon cage has yielded a diverse array of clinically important drugs. While the therapeutic profiles of amantadine, rimantadine, memantine, vildagliptin, and saxagliptin are well-established, the pharmacological properties of derivatives such as this compound remain to be fully elucidated. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to build upon the rich history of adamantane-based drug design and to unlock the potential of new derivatives in the ongoing quest for novel and improved therapeutics.
References
- 1. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijopp.org [ijopp.org]
- 15. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Inhibition of dipeptidyl-peptidase IV catalyzed peptide truncation by Vildagliptin ((2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 27. researchgate.net [researchgate.net]
- 28. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. math.fsu.edu [math.fsu.edu]
A Researcher's Guide to Confirming the Binding Affinity of 4-Aminoadamantan-1-ol to the Influenza A M2 Proton Channel
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm and quantify the binding affinity of 4-Aminoadamantan-1-ol to its putative target, the Influenza A virus M2 proton channel. This document moves beyond a simple recitation of protocols, offering in-depth explanations for experimental choices and providing a robust methodology for generating reliable and comparable binding data.
The adamantane scaffold is a well-established pharmacophore known to interact with the M2 ion channel of the influenza A virus, a critical component in the viral life cycle.[1] Compounds like amantadine and rimantadine have historically been used as antiviral drugs that target this channel.[1] Given the structural similarity of this compound to these known M2 inhibitors, the M2 proton channel presents a logical and compelling target for investigation. This guide will therefore focus on confirming and characterizing this interaction.
The Strategic Approach to Binding Affinity Determination
Confirming the binding of a novel compound to a target and accurately quantifying its affinity requires a multi-faceted approach. We will employ two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). This dual-pronged strategy provides a self-validating system; concordance between the data generated by these distinct methods significantly increases confidence in the determined binding parameters.
Our experimental workflow is designed to first establish a qualitative interaction and then to precisely determine the kinetic and thermodynamic parameters of that interaction.
Caption: Experimental workflow for confirming the binding affinity of this compound to the M2 proton channel.
Target Protein Preparation: A Critical First Step
The quality of the binding data is intrinsically linked to the quality of the protein preparation. The M2 proton channel is a tetrameric transmembrane protein, which necessitates specific handling to maintain its native conformation and functionality.
Expression and Purification of the M2 Proton Channel
The full-length M2 protein or its transmembrane domain (M2TM, typically residues 22-62) can be expressed in various systems, including E. coli and insect cells (Sf9).[2] For the purposes of in vitro biophysical assays, expression as a fusion protein with a purification tag (e.g., a polyhistidine-tag) is recommended to facilitate purification via immobilized metal affinity chromatography (IMAC).
Key Consideration: The choice of detergent for solubilization and purification is paramount. Detergents create a micellar environment that mimics the lipid bilayer, preventing the hydrophobic transmembrane domains from aggregating. A common choice for M2 is n-Dodecyl-β-D-maltoside (DDM), known for its gentle nature and effectiveness in maintaining the stability of many membrane proteins.[3][4]
Reconstitution into a Membrane-Mimetic Environment
For binding assays, it is crucial to present the M2 protein in a state that closely resembles its native environment. This is typically achieved by reconstituting the purified protein into liposomes or nanodiscs.
-
Liposomes: These are spherical vesicles composed of a lipid bilayer. Reconstitution is often achieved by mixing the purified, detergent-solubilized M2 protein with lipids (e.g., DMPC/DMPG), followed by detergent removal via dialysis or size-exclusion chromatography.[5][6]
-
Nanodiscs: These are discoidal lipid bilayers encircled by a membrane scaffold protein. They offer the advantage of providing a more defined and monomeric preparation of the target protein.
Comparative Analysis: Establishing a Benchmark
To contextualize the binding affinity of this compound, it is essential to compare it with established inhibitors of the M2 proton channel. Amantadine and its derivative, rimantadine, serve as ideal positive controls and comparators.
| Compound | Reported Kd (µM) | Experimental Method | Reference |
| Amantadine | ~0.46 | Electrophysiology | [7] |
| Rimantadine | ~0.04 | Electrophysiology | [7] |
| Rimantadine | 0.32 - 0.34 | Isothermal Titration Calorimetry | [8] |
Note: Binding affinities can vary depending on the specific experimental conditions (e.g., pH, lipid composition, M2 construct). The values presented here are for comparative purposes.
Experimental Protocols for Binding Affinity Determination
The following sections provide detailed, step-by-step methodologies for determining the binding affinity of this compound to the M2 proton channel using SPR and ITC.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Experimental Workflow for SPR
Caption: Step-by-step workflow for SPR analysis of this compound binding to the M2 proton channel.
Detailed Protocol:
-
Sensor Chip Preparation:
-
Use a sensor chip suitable for capturing vesicles, such as an L1 chip, which has a lipophilic surface.
-
Alternatively, for nanodiscs containing His-tagged M2, a nitrilotriacetic acid (NTA) sensor chip can be used for capture via the His-tag.
-
-
Ligand Immobilization:
-
Prepare M2-containing liposomes or nanodiscs in a suitable running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4).
-
Inject the liposome/nanodisc preparation over the sensor surface to achieve a stable baseline, indicating successful immobilization.
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a series of dilutions of this compound in the running buffer. A typical concentration range would be from 0.1 to 10 times the expected Kd.
-
Inject each concentration of the analyte over the immobilized M2 surface, followed by a dissociation phase where only running buffer flows over the chip.
-
A control flow cell with no immobilized M2 should be used for reference subtraction to account for non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
Fit the resulting sensorgrams (a plot of response units vs. time) to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Workflow for ITC
Caption: Step-by-step workflow for ITC analysis of this compound binding to the M2 proton channel.
Detailed Protocol:
-
Sample Preparation:
-
The M2 protein should be in a detergent-solubilized form, as liposomes can cause scattering and other artifacts in the ITC instrument. The choice of detergent should be one with a low heat of dilution, such as C8-glucoside or a short-chain maltoside.
-
Dialyze both the M2 protein solution and the this compound stock solution extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, containing the same concentration of detergent) to minimize heats of dilution.
-
-
ITC Experiment:
-
Fill the sample cell with the M2 protein solution (typically at a concentration of 10-50 µM).
-
Fill the injection syringe with the this compound solution (typically at a concentration 10-20 times that of the protein).
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, allowing the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka, from which Kd is calculated as 1/Ka), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Concluding Remarks
By following this comprehensive guide, researchers can confidently determine the binding affinity of this compound to the Influenza A M2 proton channel. The use of orthogonal biophysical techniques, coupled with a thorough understanding of the experimental nuances of working with a membrane protein target, will ensure the generation of high-quality, reliable data. This, in turn, will provide a solid foundation for further drug development efforts targeting this important viral protein.
References
- 1. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. mdpi.com [mdpi.com]
- 5. Proton Transport through Influenza A Virus M2 Protein Reconstituted in Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUNCTIONAL RECONSTITUTION OF INFLUENZA A M2(22-62) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 4-Aminoadamantan-1-ol
Introduction: The Adamantane Scaffold and the Reproducibility Imperative
Adamantane and its derivatives represent a fascinating and highly valuable class of compounds in medicinal chemistry and materials science. Their rigid, three-dimensional, and lipophilic cage structure can impart unique properties to bioactive molecules, including enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. 4-Aminoadamantan-1-ol, a key bifunctional derivative, serves as a crucial building block for a range of therapeutics, most notably as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin, used in the management of type 2 diabetes.[1]
However, the utility of this or any chemical building block is fundamentally dependent on the consistency of its quality and the reproducibility of the experiments in which it is used. A survey of over 1,500 scientists revealed that 70% had failed to reproduce another scientist's experiments, and over 50% had failed to reproduce their own.[2] This "reproducibility crisis" undermines scientific progress, wastes resources, and erodes trust in research findings.[3][4][5] For a compound like this compound, irreproducibility can stem from seemingly minor variations in its synthesis, purification, or characterization, leading to inconsistent downstream results.
This guide provides an in-depth, objective comparison of methodologies for the synthesis and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to establish a self-validating system for producing and qualifying this critical reagent, thereby ensuring the integrity and reproducibility of your research.
The Foundation of Reproducibility: Synthesis and Purity
The single most critical factor for reproducible experimentation is the quality of the starting materials. An inadequately characterized or impure batch of this compound will introduce unknown variables, rendering any subsequent experimental results unreliable. The primary challenge in its synthesis is often the control of stereochemistry to isolate the desired trans or cis isomer, as their pharmacological activities can differ.
This section compares two common synthetic pathways, highlighting the causal choices behind each step and the implications for yield, purity, and scalability.
Workflow for Synthesis, Purification, and Characterization
The following workflow illustrates the essential stages for producing a reliable batch of this compound. Each step is a critical control point for ensuring the final product's quality and, by extension, the reproducibility of subsequent experiments.
Caption: A comprehensive workflow for ensuring high-quality this compound.
Method 1: Reductive Amination of 5-Hydroxy-2-Adamantanone
This method is a robust and scalable approach that offers good control over the final product's stereochemistry.[6] It proceeds in two main stages: the formation of an imine followed by its reduction.
Rationale: The choice of 5-hydroxy-2-adamantanone as the starting material is strategic. The ketone at the 2-position is susceptible to nucleophilic attack by ammonia, while the hydroxyl group at the 5-position remains intact, leading directly to the desired scaffold. The subsequent reduction step is where stereocontrol is exerted.
Step 1: Imine Formation
-
In a 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, add 5-hydroxy-2-adamantanone (e.g., 20 g, 1 equivalent).
-
Add a significant excess of aqueous ammonia (e.g., 200 mL, 8-12 times the weight of the ketone). The large excess drives the equilibrium towards the imine product.[6]
-
Stir the reaction mixture at a controlled temperature between 0-50°C for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate 5-hydroxy-2-adamantanimine is typically not isolated but carried forward directly to the next step.
Step 2: Catalytic Hydrogenation
-
To the reaction mixture containing the imine, add a palladium on carbon catalyst (Pd/C, 5-15% by weight relative to the starting ketone).[6] Pd/C is a highly efficient and commonly used catalyst for the reduction of imines to amines.
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 1-5 atm. The pressure influences the rate of reaction; higher pressures can accelerate the reduction but require specialized equipment.
-
Maintain the reaction with vigorous stirring at a controlled temperature (e.g., 25-50°C) until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step is crucial, as residual palladium can interfere with subsequent reactions.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1-hydroxyadamantane.
Method 2: Oxidation of Adamantane-2-amine
An alternative route involves the direct oxidation of a pre-existing aminoadamantane scaffold. This method can be effective but often presents challenges with selectivity and yield.
Rationale: This approach leverages the commercially available 2-aminoadamantane. The challenge lies in selectively introducing a hydroxyl group at the 4-position without over-oxidation or reaction at other positions. Strong oxidizing agents are required, which can lead to a mixture of products.
-
Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid in a flask cooled in an ice bath. This combination forms the powerful nitronium ion (NO₂⁺), which acts as the effective oxidizing agent.
-
Slowly add 2-adamantanamine to the acid mixture with vigorous stirring, maintaining a low temperature. The reaction is highly exothermic and requires careful control.
-
After the addition is complete, allow the reaction to proceed for several hours.
-
Carefully quench the reaction by pouring it over a large amount of crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., NaOH) to a high pH. This step also generates significant heat and must be done cautiously.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the product.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Comparison of Synthetic Methods
| Parameter | Method 1: Reductive Amination | Method 2: Oxidation | Justification & Expert Insight |
| Yield | 65-70%[6] | Low (~20%) | The reductive amination route is more efficient, providing a significantly higher yield. The harsh conditions of the oxidation method lead to side products and decomposition. |
| Purity/Selectivity | High, good stereocontrol for trans isomer[6] | Low, produces a mixture of cis/trans isomers | Catalytic hydrogenation often provides good stereoselectivity. Strong acid oxidation lacks selectivity, making purification more challenging. |
| Scalability | More suitable for large-scale production | Not suitable for large-scale production | The higher yield, better selectivity, and milder conditions of Method 1 make it the preferred choice for producing larger quantities of the material. |
| Safety/Handling | Requires handling of H₂ gas and a pyrophoric catalyst (Pd/C) | Requires handling of large volumes of concentrated, corrosive, and oxidizing acids. Highly exothermic. | Both methods have hazards, but the handling of large volumes of fuming acids in Method 2 is generally considered more hazardous for inexperienced personnel. |
Purification: The Non-Negotiable Step for Reproducibility
The crude product from any synthesis is never pure enough for rigorous biological or chemical experiments. Recrystallization is the most common and effective method for purifying this compound, separating the desired isomer from impurities and unreacted starting materials.
Rationale: Recrystallization works on the principle of differential solubility. A solvent is chosen in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities that are either highly soluble or insoluble at all temperatures can be removed.
Detailed Protocol: Recrystallization
-
Transfer the crude 4-amino-1-hydroxyadamantane into a suitable Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., methanol or ethanol) to dissolve the crude product at reflux temperature.[6] Using the minimum amount of hot solvent is key to maximizing recovery.
-
Once fully dissolved, allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum at an elevated temperature (e.g., 60°C) to remove all traces of solvent.[6] Residual solvent can affect molecular weight calculations and downstream reactions.
Characterization: The "Trust, but Verify" Mandate
After synthesis and purification, the identity, structure, and purity of this compound must be unequivocally confirmed. Relying solely on the synthetic procedure is insufficient; direct analytical evidence is required for true reproducibility.
Comparative Guide to Analytical Techniques
| Technique | Information Provided | Key Application for this compound |
| ¹H & ¹³C NMR Spectroscopy | Detailed 3D structure, connectivity, and stereochemistry.[7] | Primary structural confirmation. Provides unambiguous evidence of the adamantane cage, the positions of the amino and hydroxyl groups, and the relative stereochemistry (cis vs. trans). |
| Gas Chromatography (GC) | Purity assessment, separation of volatile components. | Quantitative purity analysis. Ideal for assessing the percentage purity of the final product and detecting volatile impurities. Often used to confirm >99% purity.[6] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of non-volatile components. | Alternative purity analysis. Reversed-phase HPLC on a C18 column is effective for purity control and quantification of adamantane derivatives.[8] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Identity confirmation. Verifies that the compound has the correct molecular mass (167.25 g/mol ).[9] |
| FT-IR Spectroscopy | Presence of functional groups. | Functional group confirmation. Confirms the presence of O-H (hydroxyl) and N-H (amine) stretches. |
Experimental Protocols for Key Analyses
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Analysis:
-
¹H NMR: Look for the characteristic signals of the adamantane cage protons and the protons associated with the amine and hydroxyl groups.
-
¹³C NMR: Confirm the presence of the expected number of carbon signals corresponding to the adamantane framework.[7]
-
Protocol: Gas Chromatography (GC) for Purity Assessment
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol).
-
Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Method: Inject a small volume (e.g., 1 µL) of the sample. Run a temperature program that effectively separates the main peak from any potential impurities.
-
Data Analysis: Integrate the area of all peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. For reproducible work, this value should exceed 99.0%.[6]
Conclusion: A Framework for Trustworthy Science
Reproducibility is not an accident; it is the result of a deliberate and rigorous experimental design. For a foundational reagent like this compound, ensuring the integrity of the material itself is the first and most crucial step. By selecting a robust synthetic method like reductive amination, performing meticulous purification, and confirming the product's identity and purity with a suite of orthogonal analytical techniques, researchers can eliminate a significant source of experimental variability.
This guide provides the necessary framework and detailed protocols to establish a self-validating workflow. Adhering to these principles of causality, verification, and thorough documentation will empower researchers to generate reliable, reproducible data, ultimately accelerating the pace of scientific discovery and drug development.
References
- 1. 3-Aminoadamantan-1-ol|CAS 702-82-9|Research Chemical [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reproducibility and Research Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C10H17NO | CID 2857447 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Aminoadamantan-1-ol with Existing Treatments for Influenza and Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug design, the rigid, lipophilic adamantane scaffold has proven to be a versatile pharmacophore, giving rise to several clinically significant drugs. This guide provides a comprehensive head-to-head comparison of the theoretical potential of a lesser-known derivative, 4-Aminoadamantan-1-ol, with established adamantane-based treatments: Amantadine, Rimantadine, and Memantine.
Given the limited direct experimental data for this compound, this comparison synthesizes information from extensive research on related adamantane derivatives to project its potential efficacy and mechanisms of action. This guide also outlines the necessary experimental protocols to rigorously evaluate these projections.
Established Adamantane Therapeutics: A Baseline for Comparison
Adamantane derivatives have found clinical application in two primary therapeutic areas: as antiviral agents against Influenza A and as neuroprotective agents in the management of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.
Antiviral Activity: Targeting the Influenza A M2 Proton Channel
Amantadine and its α-methyl derivative, Rimantadine, have been historically used for the prophylaxis and treatment of Influenza A infections.[1] Their primary mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle. By inhibiting this channel, these drugs prevent the acidification of the viral core, a necessary step for the release of viral ribonucleoprotein (vRNP) into the host cell cytoplasm, thus halting viral replication.[1][2]
However, the efficacy of these drugs has been severely compromised by the rapid development of viral resistance, primarily through mutations in the transmembrane domain of the M2 protein.[1]
Neuroprotective Effects: Modulating the NMDA Receptor
In the realm of neurodegenerative diseases, Amantadine and another derivative, Memantine, have demonstrated therapeutic value. Amantadine is used to alleviate symptoms of Parkinson's disease, with a complex mechanism of action that includes weak antagonism of the N-methyl-D-aspartate (NMDA) receptor, increasing dopamine release, and blocking dopamine reuptake.[3][4]
Memantine is approved for the treatment of moderate-to-severe Alzheimer's disease.[5] Its neuroprotective effect is primarily attributed to its role as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[5][6] By blocking the NMDA receptor channel during excessive glutamate release, Memantine prevents pathological levels of calcium influx that can lead to excitotoxicity and neuronal damage.[7]
This compound: A Structural Perspective and Hypothesized Activity
This compound shares the core adamantane structure with the aforementioned drugs but is distinguished by the presence of a hydroxyl (-OH) group. This structural modification has the potential to alter its physicochemical properties, such as polarity and hydrogen bonding capacity, which could in turn influence its biological activity.
Hypothesized Antiviral Activity:
Based on structure-activity relationships of adamantane derivatives, the presence of the amino group suggests that this compound may retain the ability to interact with and block the M2 proton channel of the Influenza A virus. The hydroxyl group could potentially form additional hydrogen bonds within the channel, possibly altering its binding affinity and efficacy. It is conceivable that this modification could even confer activity against amantadine-resistant strains, a strategy that has been explored with other adamantane derivatives.
Hypothesized Neuroprotective Activity:
Similarly, the aminoadamantane core suggests a potential for NMDA receptor antagonism. The hydroxyl group could influence the molecule's interaction with the receptor channel, potentially affecting its potency, selectivity, and kinetics. A crucial aspect to investigate would be whether this compound maintains the desirable properties of Memantine, such as its uncompetitive nature and rapid off-rate, which are thought to contribute to its favorable side-effect profile.
Comparative Data Summary
The following tables summarize the key characteristics of the established adamantane treatments. It is important to note that direct comparative data for this compound is not currently available in the public domain.
Table 1: Comparison of Antiviral Adamantane Derivatives
| Feature | Amantadine | Rimantadine | This compound (Hypothesized) |
| Primary Indication | Influenza A | Influenza A | Potentially Influenza A |
| Mechanism of Action | M2 Proton Channel Inhibitor | M2 Proton Channel Inhibitor | Likely M2 Proton Channel Inhibitor |
| Efficacy | Effective against susceptible Influenza A strains, but widespread resistance is a major issue.[1] | Similar efficacy to Amantadine against susceptible strains; may have a slightly better side-effect profile.[8] | Unknown. The hydroxyl group could potentially alter efficacy and resistance profile. |
| Metabolism | Primarily excreted unchanged in the urine.[1] | Extensively metabolized by the liver. | Unknown. The hydroxyl group may provide a site for metabolism. |
| Key Side Effects | Central nervous system (CNS) effects (e.g., dizziness, confusion), gastrointestinal issues.[9] | Fewer CNS side effects compared to Amantadine.[8] | Unknown. |
Table 2: Comparison of Neuroprotective Adamantane Derivatives
| Feature | Amantadine | Memantine | This compound (Hypothesized) |
| Primary Indication | Parkinson's Disease | Alzheimer's Disease | Potentially Neurodegenerative Diseases |
| Mechanism of Action | Weak NMDA receptor antagonist, dopaminergic effects.[3][4] | Uncompetitive, low-to-moderate affinity NMDA receptor antagonist.[5][6] | Likely NMDA receptor antagonist. |
| Efficacy | Provides symptomatic relief in Parkinson's disease. | Slows the rate of cognitive and functional decline in moderate-to-severe Alzheimer's disease.[10] | Unknown. |
| Receptor Kinetics | Complex and not fully elucidated. | Voltage-dependent with rapid on/off rates.[7] | Unknown. |
| Key Side Effects | Dizziness, hallucinations, peripheral edema. | Dizziness, headache, confusion, constipation.[11] | Unknown. |
Visualizing the Mechanisms of Action
To better understand the therapeutic targets of these compounds, the following diagrams illustrate the key signaling pathways.
References
- 1. How to overcome resistance of influenza A viruses against adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iitri.org [iitri.org]
- 6. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. Synthesis of noradamantane building blocks - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01150G [pubs.rsc.org]
- 11. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
A Researcher's Guide to Benchmarking 4-Aminoadamantan-1-ol in Functional Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the functional performance of 4-Aminoadamantan-1-ol. Given the established dual-modality of the adamantane scaffold, this document outlines detailed experimental protocols to assess its efficacy as both an antiviral agent against Influenza A and as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor. While specific quantitative data for this compound is not extensively available in the public domain, this guide equips researchers with the necessary methodologies to generate robust, comparative data against well-characterized alternatives.
Introduction to this compound and the Adamantane Class
Adamantane derivatives form a unique class of bioactive compounds, characterized by their rigid, lipophilic, tricyclic cage structure. This scaffold has proven to be a versatile pharmacophore, leading to the development of drugs with diverse therapeutic applications. Notably, amino-substituted adamantanes have demonstrated significant activity in two distinct areas: virology and neuroscience.
Antiviral Activity: The prototypical aminoadamantane, Amantadine, was one of the first synthetic antiviral drugs approved for the treatment of Influenza A.[1] Its mechanism of action involves the blockade of the M2 proton channel, a viroporin essential for the viral uncoating process within the host cell.[2]
NMDA Receptor Antagonism: In the central nervous system, aminoadamantanes such as Memantine act as uncompetitive antagonists of the NMDA receptor.[3][4] By blocking the ion channel, they can modulate glutamatergic neurotransmission, an activity that has been harnessed for the treatment of neurodegenerative disorders like Alzheimer's disease.[5]
This compound, featuring both an amino and a hydroxyl group on the adamantane core, is a compound of interest for exploring these dual activities. A systematic evaluation of its functional performance is crucial to understanding its therapeutic potential.
Section 1: Benchmarking Antiviral Activity against Influenza A
The primary functional assay to determine the efficacy of an anti-influenza agent is the plaque reduction assay. This assay directly measures the ability of a compound to inhibit the infectious cycle of the virus in a cell culture model.
Comparative Compounds
-
Amantadine: The foundational M2 channel blocker, serving as a positive control for susceptible viral strains.
-
Rimantadine: A close analog of Amantadine, often used for comparison.
Experimental Workflow: Plaque Reduction Assay
The following diagram outlines the key steps in a plaque reduction assay for determining the antiviral efficacy of this compound.
Caption: Workflow for the Influenza A Plaque Reduction Assay.
Detailed Protocol: Plaque Reduction Assay
This protocol is adapted from standard virological methods.[6][7]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/WSN/33)
-
This compound, Amantadine HCl, Rimantadine HCl
-
Avicel or Agarose for overlay
-
Crystal Violet staining solution
-
Formaldehyde (4% in PBS)
-
12-well cell culture plates
Procedure:
-
Cell Seeding (Day 1):
-
Culture MDCK cells in DMEM supplemented with 10% FBS.
-
Trypsinize and count the cells.
-
Seed 3 x 10^5 cells per well in 12-well plates.
-
Incubate overnight at 37°C with 5% CO2 to achieve a confluent monolayer.[6]
-
-
Virus Dilution and Infection (Day 2):
-
Prepare 10-fold serial dilutions of the influenza virus stock in serum-free DMEM.
-
Wash the MDCK cell monolayers twice with sterile PBS.
-
Inoculate the cells with 100 µL of each virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Compound Treatment and Overlay:
-
During the virus adsorption period, prepare serial dilutions of this compound and the comparator compounds (Amantadine, Rimantadine) in the overlay medium (e.g., 1.2% Avicel in DMEM with TPCK-trypsin).
-
After the 1-hour incubation, aspirate the virus inoculum from the wells.
-
Gently add 1 mL of the compound-containing overlay to each well. Include a "no drug" control for each virus dilution.
-
-
Plaque Formation and Visualization (Day 4-5):
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours.
-
Aspirate the overlay and fix the cells with 4% formaldehyde for 30 minutes.
-
Wash the wells with water and stain with 0.1% crystal violet solution for 15 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Expected Benchmarks for Comparator Compounds
The following table provides literature-reported EC50 values for Amantadine and Rimantadine against susceptible Influenza A strains. These values can serve as a benchmark for the data generated for this compound.
| Compound | Virus Strain | EC50 (µg/mL) | Reference |
| Amantadine | Influenza A (H1N1, H3N2) | 0.2 - 0.4 | [1] |
| Rimantadine | Influenza A (H1N1, H3N2) | 0.2 - 0.4 | [1] |
Section 2: Benchmarking NMDA Receptor Antagonist Activity
The functional activity of NMDA receptor antagonists can be effectively measured using a calcium imaging assay in a cellular model expressing the receptor. This assay quantifies the ability of a compound to inhibit the influx of calcium through the NMDA receptor channel upon activation by its agonists.
Comparative Compounds
-
Memantine: A clinically approved, uncompetitive NMDA receptor antagonist with moderate affinity.[3][4]
-
MK-801 (Dizocilpine): A potent, high-affinity, uncompetitive NMDA receptor antagonist, often used as a reference compound in research.[8]
Signaling Pathway and Assay Principle
The diagram below illustrates the NMDA receptor signaling pathway and the principle of the calcium imaging assay.
References
- 1. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Inhibitors of M2 Proton Channel against H1N1 Swine Influenza Virus | PLOS One [journals.plos.org]
- 3. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza virus plaque assay [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Aminoadamantan-1-ol
For professionals engaged in drug discovery and development, the lifecycle of a chemical intermediate like 4-Aminoadamantan-1-ol extends beyond its synthesis and application to its final, critical stage: disposal. Adherence to proper disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with institutional and federal standards.
Hazard Profile & Immediate Safety Precautions
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This knowledge informs the selection of appropriate personal protective equipment (PPE) and dictates handling procedures to mitigate risk. This compound (and its common isomer 3-Amino-1-adamantanol, CAS 702-82-9) is classified as a hazardous substance.[1][2][3]
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat when handling this compound or its waste products.[1][3]
-
Ventilation: All handling and disposal preparation should occur within a well-ventilated area, preferably inside a certified chemical fume hood, to prevent inhalation of dust or vapors.[1][3]
-
Chemical Incompatibilities: this compound is incompatible with strong oxidizing agents and strong acids.[1] Waste streams containing this compound must never be mixed with these materials to avoid potentially hazardous reactions.
Table 1: GHS Hazard Classification for this compound
The following table summarizes the hazard classifications based on available Safety Data Sheets (SDS). This data underscores the necessity of treating this compound as hazardous waste.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][3] |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed[4] |
| Hazardous to the Aquatic Environment (Long-term) | Category 4 | - | H413: May cause long lasting harmful effects to aquatic life[4][5] |
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows a systematic process governed by the Resource Conservation and Recovery Act (RCRA) and enforced by the Environmental Protection Agency (EPA).[6][7] This workflow ensures that chemical waste is handled safely from the point of generation to its final disposal by a licensed facility.
Methodology Details
Step 1: Waste Characterization and Segregation
-
Identify All Waste Streams: Any material that has come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
Solutions containing the compound.
-
Empty stock bottles containing residue.
-
Rinsate from decontaminating glassware.
-
-
Segregate Waste: This is the most critical step for safety. Waste containing this compound must be kept separate from incompatible materials.[8][9] At a minimum, segregate this amine-containing waste from acids, bases, and oxidizers.[9]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: The container must be made of a material that does not react with the waste.[9][10] For solid this compound waste, a high-density polyethylene (HDPE) or glass container is appropriate. For solutions, the original solvent container is often a suitable choice.[9] Ensure the container has a secure, leak-proof screw cap.[6][10]
-
Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled.[11] The label, typically provided by your institution's Environmental Health and Safety (EHS) department, must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[10][12][14] This could be a designated area on a lab bench or within a fume hood.
-
Safe Storage: The waste container must be kept tightly closed except when you are actively adding waste.[10][11][13] It should be stored in a secondary containment bin to prevent spills from spreading.[11][15]
-
Volume Limits: Regulations permit the accumulation of up to 55 gallons of hazardous waste in an SAA.[14] However, for safety and practical reasons, it is best practice to request a pickup as soon as a container is full.
Step 4: Arranging for Final Disposal
-
Request Pickup: Once the waste container is full, or if the waste has been accumulated for an extended period (academic labs often have a 12-month removal requirement), contact your institution's EHS office to schedule a pickup.[14]
-
Professional Disposal: Do not attempt to dispose of the chemical yourself. The final step is always disposal of the contents and container at an approved and licensed waste disposal plant, which is managed by your EHS department.[1][4][16]
Decontamination & Empty Container Disposal
Properly managing the containers that held this compound is a crucial final step.
-
Glassware Decontamination: Glassware that contained the compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first two rinses must be collected and disposed of as hazardous waste in your this compound waste container.[11] The third rinse can then be collected for disposal.
-
Empty Stock Bottle Disposal: A container that held a hazardous waste can typically be disposed of as regular trash only after it is empty.[11] To be considered "RCRA empty," all waste must have been poured or scraped out.[11] The original label should be fully defaced or removed to prevent confusion, and the cap should be removed before placing it in the appropriate recycling or trash receptacle.[11]
Emergency Procedures: Spill Response
In the event of a small spill of solid this compound in a controlled laboratory environment:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain and Collect: Carefully sweep up the solid material and place it into a designated hazardous waste container.[1][2] Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels. Dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EHS department, as per your institution's Chemical Hygiene Plan.[17]
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. usbioclean.com [usbioclean.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. epa.gov [epa.gov]
- 15. nswai.org [nswai.org]
- 16. fishersci.com [fishersci.com]
- 17. md.rcm.upr.edu [md.rcm.upr.edu]
Navigating the Safe Handling of 4-Aminoadamantan-1-ol: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Personal Protective Equipment (PPE), Operational Protocols, and Disposal of 4-Aminoadamantan-1-ol.
The unique cage-like structure of adamantane and its derivatives has made them a cornerstone in the development of novel therapeutics and advanced materials. Among these, this compound, a bifunctionalized adamantane, presents a unique set of handling requirements that necessitate a thorough understanding of its potential hazards and the corresponding safety protocols. This guide provides a comprehensive framework for the safe management of this compound in a laboratory setting, grounded in established safety principles and data from structurally similar compounds.
Hazard Assessment: Understanding the Risks
Based on the available data for analogous compounds, this compound is anticipated to present the following primary hazards:
-
Skin Irritation: Direct contact may cause skin irritation.[1]
-
Serious Eye Irritation: Contact with eyes is likely to cause serious irritation.[1]
-
Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.
Given its amino and alcohol functionalities on a rigid adamantane scaffold, it should be handled with the care afforded to compounds with the potential for moderate biological activity.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, with the rationale behind each selection.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing or dust generation. | Protects against accidental splashes of the compound, which can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or Butyl rubber gloves. The choice should be based on the duration of handling and the potential for direct contact. For incidental contact, standard nitrile gloves are sufficient. For prolonged handling, heavier-duty nitrile or butyl rubber gloves are recommended. | Prevents direct skin contact, a primary route of exposure that can lead to irritation. Nitrile and butyl rubber offer good resistance to a range of chemicals, including amino alcohols.[2] |
| Body Protection | A standard, knee-length laboratory coat. | Protects skin and personal clothing from potential spills and contamination. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood. If dust is generated and engineering controls are insufficient, a NIOSH-approved N95 particulate respirator is recommended. | Minimizes the inhalation of airborne particles, which can cause respiratory irritation. |
It is imperative to inspect all PPE for integrity before each use and to replace it immediately if compromised.
Operational Plan: From Handling to Disposal
A meticulous operational plan is crucial for maintaining a safe laboratory environment when working with this compound. The following step-by-step guidance covers the entire workflow.
Engineering Controls and Preparation
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.
-
Safety Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.
-
Workspace Decontamination: The designated work area should be clean and free of clutter.
Step-by-Step Handling Protocol
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to contain any airborne dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath and ensure proper ventilation.
-
-
Post-Handling:
-
After handling, thoroughly wash hands with soap and water, even if gloves were worn.
-
Decontaminate the work surface with an appropriate laboratory disinfectant.
-
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear and practiced emergency response plan is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup Protocol
For small spills of solid this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a detergent solution and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.[3][4]
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous chemical waste.[5]
-
Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5][6] After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.[6]
-
Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5] Do not dispose of this compound down the drain or in the regular trash. [5]
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes in handling and disposing of this compound.
Caption: A flowchart outlining the safe handling workflow for this compound.
Caption: Decision-making process for responding to a spill of this compound.
References
- 1. This compound hydrochloride | C10H18ClNO | CID 2857446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
